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  • Product: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
  • CAS: 29790-29-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

This guide provides a comprehensive technical overview of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a molecule of significant interest in the fields of fragrance chemistry, synthetic organic chemistry, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a molecule of significant interest in the fields of fragrance chemistry, synthetic organic chemistry, and potentially, drug discovery. Known by several synonyms, including 4-oxo-β-ionone and 3-keto-β-ionone, this compound serves as a valuable intermediate and possesses a unique chemical architecture that lends itself to a variety of applications. This document will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential biological relevance, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Characterization

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a sesquiterpenoid derivative characterized by a cyclohexenone ring substituted with a butenyl side chain.[1] The conjugated system, encompassing both the enone within the ring and the enone on the side chain, is a key feature that dictates its reactivity and spectroscopic properties.

Key Structural Identifiers:

IdentifierValue
IUPAC Name 2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one[1]
CAS Number 27185-77-9[2]
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
SMILES CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C[3]
InChI InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+[1]
InChIKey OBHGOXFSRVNKBS-AATRIKPKSA-N[1]
Spectroscopic Profile

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and characterization of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups. The α,β-unsaturated nature of these ketones would shift these bands to lower wavenumbers compared to saturated ketones. Additionally, C=C stretching absorptions from the conjugated system and C-H stretching and bending vibrations would be present.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be influenced by the positions of the carbonyl groups and the double bonds, with potential cleavages of the butenyl side chain and losses of small neutral molecules like CO and methyl radicals.[2][5] The fragmentation of related ionones often involves cleavages at the bonds adjacent to the carbonyl group and within the cyclohexene ring.[6][7][8]

Physicochemical Properties

The physical and chemical properties of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one are crucial for its handling, formulation, and application. The following table summarizes available data, which is a combination of experimental and estimated values.

PropertyValueSource
Boiling Point 322.00 to 324.00 °C @ 760.00 mm Hg (est.)[9]
Flash Point 120.56 °C (est.)[9]
Vapor Pressure 0.000263 mmHg @ 25.00 °C (est.)[9]
logP (o/w) 1.359 (est.)[9]
Water Solubility 216.3 mg/L @ 25 °C (est.)[9]
Kovats Retention Index (Standard non-polar) 1635, 1648[1][10]
Kovats Retention Index (Semi-standard non-polar) 1659, 1661, 1673, 1685[1][10]
Kovats Retention Index (Standard polar) 2025, 2421, 2483[1][10]

Synthesis and Manufacturing

The primary route for the synthesis of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one involves the oxidation of β-ionone. Several methods have been patented, highlighting the commercial interest in this compound.

Synthesis_of_4_Oxo_beta_ionone beta_ionone β-Ionone product 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one beta_ionone->product Oxidation oxidizing_agent Oxidizing Agent (e.g., Dibromohydantoin, NaBrO₃) oxidizing_agent->product

Figure 1: General synthetic scheme for the preparation of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one from β-ionone.

Experimental Protocol: Oxidation of β-Ionone with Dibromohydantoin

This protocol is based on a patented method that offers high yields and mild reaction conditions.[11]

Materials:

  • β-Ionone

  • 1,3-Dibromo-5,5-dimethylhydantoin (Dibromohydantoin)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., acetone, water, or a mixture)

Procedure:

  • In a suitable reaction vessel, dissolve β-ionone in the chosen solvent.

  • Add the base to the solution.

  • Slowly add dibromohydantoin to the reaction mixture. The molar ratio of dibromohydantoin to β-ionone is typically between 0.9 and 1.1 to optimize the yield and minimize side products.[11]

  • Stir the reaction mixture at room temperature (20-30 °C) or with gentle heating for 4 to 8 hours. The reaction is exothermic.[11]

  • Upon completion of the reaction (monitored by techniques such as TLC or GC), quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to consume any excess dibromohydantoin.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. A yield of up to 85% can be achieved under optimal conditions.[11]

Alternative Synthetic Routes

Other patented methods for the synthesis of 4-oxo-β-ionone include:

  • Oxidation with Sodium Bromate: This method involves the reaction of β-ionone with sodium bromate in a mixed solvent system of an acid solution and a hydrophilic organic solvent.[12]

  • From 4-Oximino-β-ionone: This process involves the acid-catalyzed hydrolysis of 4-oximino-β-ionone.[9]

Chemical Reactivity and Potential for Further Synthesis

The chemical reactivity of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is dominated by the presence of two α,β-unsaturated ketone moieties.[13] This dual functionality makes it a versatile building block in organic synthesis.

Michael Addition

The conjugated systems are susceptible to nucleophilic attack at the β-carbon, a reaction known as the Michael addition or conjugate addition.[3][14][15] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles can be employed, including enolates, amines, thiols, and organometallic reagents.[1]

Michael_Addition Enone α,β-Unsaturated Ketone Adduct 1,4-Adduct Enone->Adduct Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct

Figure 2: Generalized scheme of a Michael addition reaction.

The presence of two distinct enone systems in 4-oxo-β-ionone raises questions of regioselectivity in Michael additions, which would depend on the nature of the nucleophile and the reaction conditions.

Other Potential Reactions
  • Aldol Condensations: The carbonyl groups can participate in aldol reactions, either as the electrophile or, after deprotonation at an α-carbon, as the nucleophile.

  • Diels-Alder Reactions: The conjugated diene system could potentially act as a diene in Diels-Alder cycloadditions, although the steric hindrance from the methyl groups might influence reactivity.

  • Reduction: The carbonyl groups and double bonds can be selectively reduced using a variety of reducing agents to access a range of saturated and unsaturated alcohols.

Biological Activity and Toxicological Profile

Direct studies on the biological activity and toxicology of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one are limited. However, its significance as a metabolite of β-ionone provides a strong rationale for investigating its biological effects.[2][16]

Metabolic Fate of β-Ionone

β-Ionone is a well-studied compound with a range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[17][18] In vivo studies in rabbits have shown that β-ionone is metabolized to several products, including 4-oxo-β-ionone.[2][16] This metabolic pathway highlights the in vivo formation of the title compound and suggests that some of the observed biological effects of β-ionone could be mediated, at least in part, by its metabolites.

Metabolic_Pathway beta_ionone β-Ionone metabolite1 4-Oxo-β-ionone beta_ionone->metabolite1 Oxidation metabolite2 4-Oxo-β-ionol metabolite1->metabolite2 Reduction further_metabolism Further Metabolism and Excretion metabolite2->further_metabolism

Figure 3: Simplified proposed metabolic pathway of β-ionone leading to the formation of 4-oxo-β-ionone.

Inferred Biological Potential and Toxicological Considerations

Given that β-ionone has demonstrated various biological activities, it is plausible that 4-oxo-β-ionone may also possess interesting pharmacological properties. The introduction of a ketone group could modulate the parent compound's activity, potency, and pharmacokinetic profile. Research into the anticancer, anti-inflammatory, and antimicrobial properties of 4-oxo-β-ionone is a logical next step.[19][20][21][22][23]

Regarding toxicology, there is no specific data for 4-oxo-β-ionone. However, the toxicological profile of β-ionone has been studied. It exhibits low acute toxicity.[13][24] Developmental toxicity studies in rats showed embryolethality at maternally toxic doses.[13] Given that 4-oxo-β-ionone is a metabolite, its toxicological profile is likely intertwined with that of β-ionone. Any research involving this compound should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

Applications and Future Perspectives

Currently, the primary application of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is as a synthetic intermediate in the fragrance and flavor industry.[12] Its structural similarity to the damascones, which are highly valued fragrance compounds, makes it a key precursor.

For researchers in drug discovery and development, this molecule presents several opportunities:

  • Scaffold for Library Synthesis: Its versatile reactivity makes it an excellent starting material for the synthesis of diverse chemical libraries for screening against various biological targets.

  • Investigation of Biological Activity: The fact that it is a metabolite of a biologically active compound warrants a thorough investigation of its own pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: As a derivative of β-ionone, it can be used in SAR studies to understand the structural requirements for the biological activities observed for the parent compound.

References

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • CN103641701B - A kind of synthetic method of 4-oxo-beta-ionone.
  • 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on t. Redalyc. [Link]

  • β-IONONE [(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- 3-buten-2-one] CAS N°: 79-77-6. OECD Existing Chemicals Database. [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science (RSC Publishing). [Link]

  • bmse001269 Beta-Ionone. BMRB. [Link]

  • CN102336641A - Preparation method of 4-oxo-beta-ionone.
  • 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one | C13H18O2 | CID 5363876. PubChem. [Link]

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. LookChem. [Link]

  • 4-Oxo-β-ionone. NIST WebBook. [Link]

  • 4-Hydroxy-beta-ionone | C13H20O2 | CID 10176665. PubChem. [Link]

  • CN101805249A - Method for synthesizing oxo-alpha-ionone or oxo-beta-ionone.
  • 4-Oxo-β-ionone. NIST WebBook. [Link]

  • Substance Information Document beta-Ionone. ECHA. [Link]

  • The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. [Link]

  • 4-Oxo-.alpha.-ionone. SpectraBase. [Link]

  • Experiment 5 - Synthesis of Ionones. CDN. [Link]

  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. [Link]

  • 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-. NIST WebBook. [Link]

    • Ionone, beta- (FAO Nutrition Meetings Report Series 44a). Inchem.org. [Link]

  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. MDPI. [Link]

  • Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits. SciSpace. [Link]

  • The Synthesis of Ionones. Perfumer & Flavorist. [Link]

  • Understanding the Potential In Vitro Modes of Action of Bis(β‐diketonato) Oxovanadium(IV) Complexes. ScienceOpen. [Link]

  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

  • Interpretation of mass spectra. [Link]

  • Ionone Is More than a Violet's Fragrance: A Review. MDPI. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Understanding the Potential In Vitro Modes of Action of Bis(β-diketonato) Oxovanadium(IV) Complexes. PubMed. [Link]

  • Advances on the biosynthesis of β-ionone and its key rate-limiting enzyme carotenoid cleavage dioxygenases. Journal of Yunnan University: Natural Sciences Edition. [Link]

  • oxo-beta-ionone, 29790-29-2. The Good Scents Company. [Link]

  • Solubility enhancement of β-ionone with lipidic, amphiphilic, and inclusion complex: extensive polymeric biomaterials to develop formulations for poorly soluble drugs. CoLab.ws. [Link]

  • (PDF) Ionone Is More than a Violet's Fragrance: A Review. ResearchGate. [Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent. PubMed. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of CAS 27185-77-9

Executive Summary In the landscape of synthetic organic chemistry and fragrance development, CAS 27185-77-9 —systematically known as 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and commonly referred to as 4-Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and fragrance development, CAS 27185-77-9 —systematically known as 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and commonly referred to as 4-Oxo-beta-ionone—serves as a pivotal building block. As a Senior Application Scientist, I frequently encounter challenges in formulation and reaction optimization stemming from incomplete physicochemical data. This technical guide provides a rigorous analysis of the molecular weight, structural thermodynamics, and solubility profile of CAS 27185-77-9. By establishing self-validating experimental protocols, we empower researchers to reliably leverage this conjugated enone in bioactive compound synthesis and advanced material design.

Structural Architecture & Molecular Weight

The chemical behavior of CAS 27185-77-9 is fundamentally dictated by its molecular architecture. The presence of a conjugated enone system (an α,β -unsaturated carbonyl) imparts both structural rigidity and distinct electrophilic properties.

  • Molecular Weight: The exact molecular weight is 206.28 g/mol (). This low molecular weight ensures high atom economy during complex synthetic sequences and places the compound well within the optimal range for Lipinski’s Rule of Five, making its derivatives highly attractive for pharmaceutical screening.

  • Molecular Formula: C13​H18​O2​

  • Chromophoric Properties: The extended π -conjugation across the cyclohexene ring and the butenyl side chain yields strong UV absorbance, typically peaking around 278 nm, which is highly advantageous for chromatographic tracking.

Table 1: Core Physicochemical Parameters
ParameterValue / Description
CAS Registry Number 27185-77-9
IUPAC Name 2,4,4-Trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
Common Synonyms 4-Oxo-beta-ionone; 3-Keto-beta-ionone
Molecular Weight 206.28 g/mol
Molecular Formula C13​H18​O2​
Estimated XLogP3-AA ~1.8

Solubility Profile & Thermodynamics

Understanding the solubility profile of CAS 27185-77-9 is critical for both reaction solvent selection and biological assay formulation. The molecule exhibits a pronounced lipophilic character due to its trimethyl-substituted cyclohexene ring and hydrocarbon backbone, which dominates the polar contribution of the two carbonyl oxygen atoms.

As documented in phytochemical extraction studies involving related ionone derivatives, these compounds are scarcely soluble in water but exhibit excellent solubility in polar aprotic and organic solvents ().

Table 2: Empirical Solubility Matrix (at 25°C)
Solvent SystemSolubility ClassificationEstimated RangeMechanistic Causality
Deionized Water Scarcely Soluble< 1 mg/mLHigh hydrophobic surface area prevents favorable hydration entropy.
Ethanol (100%) Freely Soluble≥ 50 mg/mLFavorable dipole-dipole interactions and lower dielectric constant.
DMSO Soluble≥ 30 mg/mLStrong polar aprotic solvation of the enone system.
Alkaline Aqueous Slightly Soluble1 - 5 mg/mLBase-catalyzed enolization increases transient polarity.

Experimental Methodology: Thermodynamic Solubility Profiling

To generate reliable, reproducible solubility data for CAS 27185-77-9, kinetic methods (like solvent titration) are insufficient. As an application standard, we employ a Thermodynamic Shake-Flask Method coupled with HPLC-UV. This protocol is a self-validating system: it ensures that the solid-liquid equilibrium is absolute, and mass balance can be verified chromatographically.

Step-by-Step Protocol:
  • Solvent Saturation: Add 50 mg of CAS 27185-77-9 to a 2 mL amber glass HPLC vial. Add 1.0 mL of the target solvent. Causality: Amber glass prevents UV-induced photo-isomerization of the conjugated double bonds during the assay.

  • Thermodynamic Equilibration: Seal the vial and agitate at 300 rpm on a thermostatic orbital shaker at 25.0 ± 0.1 °C for exactly 24 hours. Causality: A 24-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation forces sub-micron colloidal particles into a solid pellet. If these particulates remain in the supernatant, they will scatter UV light during detection, yielding falsely elevated solubility values.

  • Extraction and Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).

  • HPLC-UV Quantification: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at λ=278 nm. Causality: The conjugated enone system acts as a potent chromophore at 278 nm, allowing for highly specific quantification without the need for chemical derivatization.

SolubilityWorkflow S1 Solvent Prep (Aqueous/Organic) S2 Shake-Flask (24h, 25°C) S1->S2 Saturation S3 Centrifugation (10,000 x g) S2->S3 Equilibration S4 HPLC-UV (λ=278 nm) S3->S4 Supernatant S5 Data Validation (LogP & Mass) S4->S5 Integration

Workflow for thermodynamic solubility profiling of CAS 27185-77-9.

Synthetic Utility & Reactivity Pathways

The solubility profile directly dictates the synthetic utility of CAS 27185-77-9. Because it is highly soluble in organic solvents, it acts as a versatile intermediate in homogeneous catalysis and complex organic transformations ().

The dual electrophilic nature of the α,β -unsaturated system allows for selective functionalization:

  • Michael Additions: The β -carbon of the enone is highly susceptible to nucleophilic attack, making it an ideal substrate for carbon-carbon bond formation.

  • Aldol Condensations: The carbonyl groups can participate in further condensation reactions to build polycyclic frameworks.

  • Diels-Alder Reactions: The extended conjugation allows the molecule to act as a reactive diene or dienophile depending on the electronic nature of the partner molecule ().

ReactivityPathway Enone CAS 27185-77-9 (Conjugated Enone) Michael Michael Addition (C-C Bond Formation) Enone->Michael Nucleophiles Aldol Aldol Condensation (Framework Extension) Enone->Aldol Carbonyl Reactivity DielsAlder Diels-Alder (Cycloaddition) Enone->DielsAlder Diene Interaction Bioactive Target Synthesis (Fragrances/Bioactives) Michael->Bioactive Aldol->Bioactive DielsAlder->Bioactive

Core synthetic reactivity pathways of the conjugated enone system in CAS 27185-77-9.

Conclusion

CAS 27185-77-9 (4-Oxo-beta-ionone) is a high-value intermediate whose physical properties—specifically its molecular weight of 206.28 g/mol and its highly lipophilic solubility profile—must be carefully managed during experimental design. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately quantify its phase behavior, thereby optimizing downstream synthetic workflows and formulation strategies in fragrance and pharmaceutical development.

References

  • National Institute of Standards and Technology (NIST). "2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5363876, 4-Oxo-beta-ionone." PubChem. Available at:[Link]

  • Leffingwell, J. C. (2001). "Osmanthus - A Review." ResearchGate. Available at:[Link]

Foundational

Spectroscopic Characterization of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (4-Oxo-β-ionone)

A Technical Whitepaper on Multi-Modal Structural Validation Prepared by: Senior Application Scientist Executive Summary & Mechanistic Context The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS: 2718...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Multi-Modal Structural Validation Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Context

The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS: 27185-77-9), commonly known as 4-oxo-β-ionone , is a highly reactive enone and a critical synthetic intermediate in the development of pharmaceuticals, fragrances, and complex carotenoid frameworks[]. Structurally, it features a cross-conjugated system comprising a cyclohex-2-en-1-one ring conjugated to a 3-oxo-1-butenyl chain[2].

As a Senior Application Scientist, I approach the characterization of such complex conjugated systems not merely as a checklist of analytical techniques, but as a self-validating logical matrix . Because the extended π -system heavily influences electron density across the molecule, a single analytical method is insufficient. We must employ a multi-modal approach—combining High-Resolution Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS)—to ensure absolute structural integrity.

Analytical Workflow & Self-Validating Protocols

To prevent mischaracterization (such as confusing the compound with its isomer, 3-oxo-α-ionone[3]), our workflow relies on orthogonal validation. The molecular mass confirms the atomic composition, the IR confirms the functional groups, and the NMR maps the exact atomic connectivity.

Workflow Sample 4-Oxo-β-ionone Sample (CAS: 27185-77-9) Prep Sample Preparation (CDCl3, TMS, ATR-FTIR) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS HRMS (ESI+) Mass Determination Prep->MS Opt Optical Spectroscopy (FT-IR, UV-Vis) Prep->Opt Data Data Integration & Structural Elucidation NMR->Data MS->Data Opt->Data Valid Validated Structure Data->Valid

Fig 1. Multi-modal analytical workflow for the spectroscopic validation of 4-oxo-β-ionone.

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution NMR Acquisition Causality: We utilize deuterated chloroform (CDCl₃) because it is non-polar enough to dissolve the lipophilic terpene derivative while preventing hydrogen-bonding-induced shifts in the carbonyl resonances, which is critical for accurately distinguishing the ring and chain ketones[4].

  • Weigh 15–20 mg of high-purity (>98%) 4-oxo-β-ionone (a yellow oil at room temperature).

  • Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the solution to a precision 5 mm NMR tube.

  • Acquire 1D ¹H (500 MHz) and ¹³C (126 MHz) spectra at 298 K, followed by 2D COSY, HSQC, and HMBC to map spin-spin coupling and long-range carbon-proton connectivity.

Protocol 2: ATR-FTIR and UV-Vis Optical Characterization Causality: Because 4-oxo-β-ionone is a viscous liquid, traditional KBr pellets introduce moisture artifacts. ATR-FTIR allows for neat sample analysis, preserving the exact vibrational state of the conjugated carbonyls.

  • FT-IR: Deposit a 2 µL drop of neat 4-oxo-β-ionone directly onto the diamond crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • UV-Vis: Dilute the sample to 10 µM in spectroscopic-grade ethanol. Record the absorption spectrum from 200 to 400 nm using a 1 cm quartz cuvette to capture the extended π→π∗ transitions.

Protocol 3: HRMS (ESI-TOF) Analysis

  • Dilute the sample to 1 µg/mL in LC-MS grade methanol with 0.1% formic acid to promote ionization.

  • Inject into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Calibrate the Time-of-Flight (TOF) analyzer to ensure mass accuracy within <5 ppm.

High-Resolution NMR Spectroscopy: Mapping the Electronic Core

The true power of NMR lies in its ability to reveal the electronic environment of every atom. The ¹H and ¹³C NMR data[4] provide a perfect map of the cross-conjugated enone system.

Mechanistic Interpretation of Chemical Shifts
  • The (E)-Alkene Geometry: The alkene protons on the butenyl chain (H-1' and H-2') exhibit a massive scalar coupling constant of J=16.5 Hz . According to the Karplus equation, this trans-diaxial-like dihedral angle (~180°) unequivocally confirms the (E)-configuration of the chain[4].

  • Resonance Deshielding: The H-1' proton appears unusually far downfield at 7.22 ppm . This is caused by the strong electron-withdrawing resonance effect of the adjacent C3' carbonyl group. The β -carbon of an α,β -unsaturated system carries a partial positive charge, severely deshielding the attached proton[4].

  • Long-Range Allylic Coupling: The H-1' signal is a doublet of quartets (dq, J=16.5,1.1 Hz). The 1.1 Hz coupling is a classic 4J allylic coupling to the three protons of the C2-methyl group on the ring. This proves the spatial proximity and electronic communication between the acyclic chain and the ring substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, 500 MHz / 126 MHz)
Position (IUPAC)¹³C δ (ppm)¹H δ (ppm)Multiplicity & Coupling ( J in Hz)Assignment Causality / Notes
C1 (Ring C=O) 198.59--Highly deshielded cross-conjugated ketone.
C3' (Chain C=O) 197.44--Conjugated acyclic ketone.
C3 (Ring =C-) 157.77-- β -carbon to ring ketone; highly deshielded.
C1' (Chain =CH-) 140.357.22dq ( J=16.5,1.1 ) β -proton to chain ketone; 4J coupling to C2-Me.
C2 (Ring =C-Me) 133.55-- α -carbon to ring ketone.
C2' (Chain =CH-) 131.426.17d ( J=16.5 ) α -proton to chain ketone; (E)-geometry confirmed.
C6 (Ring CH₂) 37.312.58 – 2.48m (2H)Adjacent to ring C=O; deshielded aliphatic.
C4 (Ring C-Me₂) 35.56--Quaternary carbon bearing gem-dimethyls.
C5 (Ring CH₂) 34.181.91 – 1.84m (2H)Central aliphatic ring methylene.
C4' (Chain CH₃) 27.962.34s (3H)Acetyl methyl group.
C4-Me₂ (gem-Me) 27.311.18s (6H)Equivalent gem-dimethyl protons.
C2-Me (Ring Me) 13.421.78d ( J=1.1 )Allylic methyl; couples to H-1'.

Data synthesized from authoritative allylic oxidation studies of β -rose ketones[4].

NMR_Connectivity C1 Ring C=O (198.6 ppm) C2 Ring =C-Me (133.6 ppm) C2->C1 HMBC C3 Ring =C- (157.8 ppm) C3->C1 HMBC C1p Chain =CH- (140.4 ppm) C1p->C3 HMBC C2p Chain =CH- (131.4 ppm) C1p->C2p COSY (J=16.5Hz) C3p Chain C=O (197.4 ppm) C2p->C3p HMBC

Fig 2. Key HMBC and COSY correlations establishing the cross-conjugated enone framework.

Optical and Mass Spectrometric Validation

While NMR maps the skeleton, optical and mass spectrometry validate the functional groups and overall molecular integrity. The degradation and oxidation of parent carotenoids (like canthaxanthin) into 4-oxo-β-ionone have historically relied on these exact spectrometric fingerprints for definitive identification[5].

Table 2: Multi-Modal Spectroscopic Summary
TechniqueKey ObservationStructural Implication
ATR-FTIR Broad, intense band at ~1660–1680 cm⁻¹Confirms the presence of highly conjugated C=O stretching. The broadening is due to the overlapping signals of the ring and chain ketones[6].
ATR-FTIR Sharp band at ~1600 cm⁻¹Confirms conjugated C=C stretching within the enone system.
UV-Vis λmax​ at ~280–290 nmThe extended cross-conjugation lowers the energy gap for the π→π∗ transition, shifting absorption into the near-UV range.
HRMS (ESI+) m/z 207.1380 [M+H]+ Matches the exact calculated mass for C₁₃H₁₉O₂⁺ (Theoretical: 207.1385), confirming the molecular formula C₁₃H₁₈O₂[2].

Conclusion

The spectroscopic characterization of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one requires a rigorous, multi-faceted approach. By combining the precise geometric data extracted from J -coupling constants (confirming the (E)-alkene) with the electronic mapping provided by ¹³C chemical shifts (differentiating the cross-conjugated ketones), researchers can establish a self-validating analytical matrix. This ensures absolute confidence when utilizing 4-oxo-β-ionone as a precursor in high-stakes pharmaceutical and fine chemical synthesis.

Sources

Exploratory

An In-Depth Technical Guide to the Conjugated Enone Reactivity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, characterization, and core reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and core reactivity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a molecule of significant interest in synthetic and medicinal chemistry. Known colloquially as 4-oxo-β-ionone, this vinylogous diketone presents a rich landscape of chemical reactivity, offering multiple avenues for the construction of complex molecular architectures. This document will delve into the nuanced electronic and steric factors governing its behavior in key organic transformations, supported by spectroscopic data, mechanistic insights, and detailed experimental protocols.

Molecular Structure and Spectroscopic Characterization

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a sesquiterpenoid derivative featuring a highly conjugated π-system encompassing two carbonyl groups and two carbon-carbon double bonds.[1] This extended conjugation is the primary determinant of its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[2]
Molecular Weight 206.28 g/mol [2]
CAS Number 27185-77-9[2]
Appearance Light yellow crystal[2]
Melting Point 50-52 °C[2]

The structural features of 4-oxo-β-ionone give rise to a distinct spectroscopic signature. A Chinese patent provides detailed Nuclear Magnetic Resonance (NMR) data, which is instrumental for its characterization.[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in CDCl₃

¹H NMR (400 MHz) Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
1.20s2 x C(CH₃)₂
1.80d, J = 0.9C=C-CH₃
1.88-1.93mCH₂
2.36sCOCH₃
2.52-2.57mCH₂
6.19d, J = 16.5C=CH-CO
7.25dd, J = 16.5, 0.9C=CH-C=C
¹³C NMR Chemical Shift (δ, ppm) Assignment
13.3
27.2
27.9
34.1
35.4
37.2
131.3
133.5
140.3
157.7
197.4
198.5

Data sourced from patent CN103641701B.[2]

Synthesis of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

The preparation of 4-oxo-β-ionone is most commonly achieved through the oxidation of β-ionone. Various methods have been reported, including the use of chromium salts, which are now largely avoided due to environmental concerns.[2] A more contemporary and efficient method utilizes dibromohydantoin as the oxidizing agent in an aqueous basic medium.[2]

Experimental Protocol: Synthesis from β-Ionone

This protocol is adapted from the procedure described in Chinese patent CN103641701B.[2]

Workflow for the Synthesis of 4-oxo-β-ionone

A β-Ionone, Dibromohydantoin, NaOH, H₂O B Reaction Mixture (Stir at room temperature, 5h) A->B Mixing C Column Chromatography (Purification) B->C Workup D 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (Light yellow crystals, 85% yield) C->D Isolation

Caption: Synthetic workflow for 4-oxo-β-ionone.

Materials:

  • β-Ionone (1.92 g)

  • Sodium hydroxide (0.6 g)

  • Dibromohydantoin (3.3 g)

  • Water (20 mL)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a suitable reaction vessel, add β-ionone (1.92 g), sodium hydroxide (0.6 g), and water (20 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • To the stirring mixture, add dibromohydantoin (3.3 g) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate workup, which typically involves extraction with an organic solvent.

  • The crude product is then purified by column chromatography on silica gel to afford 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one as light yellow crystals.

Expected Yield: Up to 85%.[2]

Core Reactivity of the Conjugated Enone System

The extended π-system of 4-oxo-β-ionone dictates its reactivity, with three primary electrophilic sites susceptible to nucleophilic attack: the two carbonyl carbons and the β-carbon of the butenyl side chain. The reactivity at each site is influenced by both electronic and steric factors.

Michael (1,4-Conjugate) Addition

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds.[3] In the case of 4-oxo-β-ionone, the terminal double bond of the butenyl side chain is activated towards nucleophilic attack by the adjacent carbonyl group. This renders the β-carbon (C-β') highly electrophilic.

Mechanism of Michael Addition

Enone R-C(O)-CH=CH-R' Intermediate R-C(O)-CH(Nu)-CH⁻-R' Enone->Intermediate Nucleophilic Attack at β-carbon Nucleophile Nu⁻ Nucleophile->Intermediate Product R-C(O)-CH(Nu)-CH₂-R' Intermediate->Product Protonation

Caption: General mechanism of a Michael addition.

While specific examples of Michael additions with 4-oxo-β-ionone are not extensively documented in readily available literature, its structural similarity to other enones suggests it will readily react with a variety of soft nucleophiles. These include enolates (e.g., from malonates or β-ketoesters), amines, and thiols.[3] The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species.

Hypothetical Experimental Protocol: Michael Addition with Diethyl Malonate

Objective: To synthesize the Michael adduct of 4-oxo-β-ionone and diethyl malonate.

Materials:

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

  • Diethyl malonate

  • Sodium ethoxide (catalytic amount)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in anhydrous ethanol.

  • Add diethyl malonate to the solution.

  • Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4] The conjugated system of 4-oxo-β-ionone can potentially act as either a diene or a dienophile, although its electron-deficient nature makes it a more likely candidate for a dienophile. The butenyl side chain, being conjugated to a carbonyl group, is an activated dienophile.

The Diels-Alder Reaction

A Diene C [4+2] Cycloaddition A->C B Dienophile B->C D Cyclohexene Derivative C->D

Caption: Schematic of a Diels-Alder reaction.

A classic example of a highly reactive diene is cyclopentadiene.[1] A hypothetical Diels-Alder reaction between 4-oxo-β-ionone and cyclopentadiene would be expected to proceed readily due to the electronic complementarity of the reactants.

Hypothetical Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Objective: To synthesize the Diels-Alder adduct of 4-oxo-β-ionone and cyclopentadiene.

Materials:

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • An inert solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in the chosen inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Photochemical Reactivity

Conjugated enones are well-known to undergo a variety of photochemical reactions, most notably [2+2] cycloadditions with alkenes to form cyclobutane rings.[5][6] These reactions are typically initiated by UV irradiation, which promotes the enone to an excited triplet state. This excited state can then react with a ground-state alkene in a stepwise manner.

Given the structure of 4-oxo-β-ionone, both intermolecular and intramolecular photochemical reactions are conceivable. Intramolecular [2+2] cycloaddition could potentially lead to the formation of complex, caged polycyclic structures.

Synthetic Utility and Applications

The rich reactivity of 4-oxo-β-ionone makes it a valuable intermediate in organic synthesis. Its structural relationship to the ionones, a class of compounds widely used in the fragrance industry and as precursors for the synthesis of Vitamin A, underscores its potential.[7] Furthermore, derivatives of β-ionone have been investigated for their potential as pro-apoptosis agents in cancer therapy, suggesting that functionalized analogs of 4-oxo-β-ionone could be of interest in drug discovery.

Conclusion

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a versatile building block in organic synthesis, characterized by a rich and tunable reactivity profile. Its conjugated enone system is amenable to a variety of important transformations, including Michael additions, Diels-Alder cycloadditions, and photochemical reactions. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the synthetic potential of this intriguing molecule. Further investigation into the specific reaction conditions and substrate scope for the key transformations outlined herein will undoubtedly unlock new avenues for the synthesis of complex and biologically relevant molecules.

References

  • CN103641701B - A kind of synthetic method of 4-oxo-beta-ionone - Google P
  • The Synthesis of Ionones. (URL: [Link])

  • Experiment 5 - Synthesis of Ionones - CDN. (URL: [Link])

    • The Diels-Alder Cycloaddition Reaction. (URL: [Link])

  • Michael addition reaction - Wikipedia. (URL: [Link])

  • Diels–Alder reaction - Wikipedia. (URL: [Link])

  • Enone–alkene cycloadditions - Wikipedia. (URL: [Link])

  • Enone Olefin [2 + 2] Photochemical Cycloadditions - Organic Reactions. (URL: [Link])

  • Ionone - Wikipedia. (URL: [Link])

  • Click Chemistry with Cyclopentadiene - PMC. (URL: [Link])

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. (URL: [Link])

  • Michael Addition - Organic Chemistry Portal. (URL: [Link])

  • 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one | C13H18O2 | CID - PubChem. (URL: [Link])

  • 4-Oxo-β-ionone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • The Mass Spectra Analysis for α-Ionone and β-Ionone - ResearchGate. (URL: [Link])

  • Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement - PMC. (URL: [Link])

  • Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC. (URL: [Link])

Sources

Foundational

Thermal Stability Profile of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one: A Technical Whitepaper

Executive Summary The compound 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly referred to as 4-oxo-β-ionone, CAS 27185-77-9) is a highly reactive enone featuring conjugated carbonyl and alkene functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly referred to as 4-oxo-β-ionone, CAS 27185-77-9) is a highly reactive enone featuring conjugated carbonyl and alkene functionalities[]. Despite its high chemical reactivity, it possesses robust thermal stability, making it an indispensable intermediate in the large-scale synthesis of pharmaceuticals, bioactive molecules (such as astaxanthin), and fine fragrances[]. This whitepaper provides an in-depth analysis of its thermal stability profile, detailing the thermodynamic thresholds, degradation kinetics, and the analytical methodologies required for its precise characterization.

Structural Determinants of Thermal Resilience

The thermal stability of 4-oxo-β-ionone is fundamentally rooted in its molecular architecture. The presence of methyl substituents at the 2, 4, and 4 positions provides significant steric shielding to the cyclohexenone ring, mitigating premature thermal dimerization (such as Diels-Alder self-condensation) under heat stress[]. Furthermore, the extended cross-conjugation between the ring carbonyl and the butenone side chain delocalizes electron density, increasing the activation energy required for bond homolysis. This predictable reactivity and stability allow for high-yield transformations under controlled thermal conditions[].

Experimental Methodology: Self-Validating Thermal Profiling

To accurately map the thermal degradation profile of 4-oxo-β-ionone without introducing analytical artifacts, we employ a self-validating system utilizing Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS).

Causality behind the experimental design: TGA quantifies absolute mass loss, DSC identifies thermodynamic phase transitions (e.g., melting) without mass loss, and MS provides real-time identification of evolved volatile fragments. By running the system under both inert (N₂) and oxidative (O₂) atmospheres, we can cleanly isolate pyrolytic cleavage from radical-mediated oxidative degradation.

Protocol: Step-by-Step TGA-DSC-MS Workflow
  • System Calibration (Self-Validation): Prior to analysis, calibrate the TGA-DSC microbalance using a certified 10 mg reference weight. Calibrate the heat flow and temperature sensors using Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards. This ensures that all endothermic and exothermic events recorded are thermodynamically accurate.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of high-purity 4-oxo-β-ionone crystalline solid into a standard 70 µL alumina (Al₂O₃) crucible. Leave the crucible unsealed to allow for unrestricted volatile emission.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (99.999%) at a flow rate of 50 mL/min for 15 minutes to establish a strictly inert baseline.

  • Thermal Ramping: Execute a dynamic heating program from 25°C to 500°C at a rate of 10°C/min. Record the simultaneous heat flow (mW) and mass loss (%).

  • Evolved Gas Analysis: Route the exhaust gas through a fused silica capillary transfer line heated to 220°C (to prevent condensation of heavy fragments) directly into the Electron Ionization (EI) source of the MS. Scan for m/z 10 to 250.

Workflow Prep Sample Prep (CAS 27185-77-9) TGA TGA-DSC Analysis (Thermal Kinetics) Prep->TGA Controlled Heating MS Evolved Gas MS (Fragment ID) TGA->MS Volatile Release Data Kinetic Modeling (Ea Calculation) TGA->Data Heat Flow Data

Fig 1. Integrated TGA-DSC and GC-MS workflow for thermal stability profiling.

Quantitative Thermal Data

The isolated 4-oxo-β-ionone presents as a light yellow crystal at room temperature[2]. The compound exhibits distinct thermal phases before ultimate pyrolytic breakdown. The baseline data and temperature-dependent degradation profiles are summarized below.

Table 1: Physicochemical and Thermal Baselines

PropertyValueAnalytical Method
Melting Point ( Tm​ ) 50.0 - 52.0 °CDSC (Endothermic peak)
Onset of Decomposition ( Tonset​ ) 245 °CTGA (N₂ atmosphere)
Peak Decomposition ( Tpeak​ ) 285 °CDTG (Derivative Thermogravimetry)
GC-MS Molecular Ion m/z 206 (M⁺, 72% abundance)EI-MS (70 eV)
Primary GC-MS Fragments m/z 163 (100%), 149, 135, 121EI-MS (70 eV)

Data supported by synthetic and analytical literature[2].

Table 2: Temperature-Dependent Degradation Profile

Temperature RangeDominant Thermal EventPrimary Evolved Fragments
< 150 °C Phase transition (Solid to Liquid)None (Thermally Stable)
150 - 220 °C Trace keto-enol tautomerismIntact 4-oxo-β-ionone (m/z 206)
220 - 300 °C Side-chain cleavage, Retro-aldolm/z 163, 121
> 300 °C Pyrolytic ring fragmentationLow MW hydrocarbons, CO, CO₂

Mechanistic Insights into Thermal Degradation

The GC-MS fragmentation pattern of 4-oxo-β-ionone provides a direct window into its thermal degradation pathways. At temperatures exceeding 245°C in an inert atmosphere, the molecule undergoes specific bond cleavages. The base peak at m/z 163 (100% abundance) corresponds to the loss of an acetyl radical (-43 Da) from the butenone side chain[2]. Further thermal stress induces the loss of methyl groups and ring cleavage, yielding fragments at m/z 149, 135, and 121[2].

In the presence of oxygen, the degradation onset temperature drops significantly (to ~150°C). The allylic positions on the cyclohexenone ring are highly susceptible to radical-mediated auto-oxidation. This process disrupts the conjugated system and leads to the formation of epoxides and lower molecular weight volatile aldehydes. This oxidative degradation is a known natural pathway in the processing of black tea, where 4-oxo-β-ionone acts as a key essential oil component derived from the thermal breakdown of carotenoids[3].

Degradation Intact 4-Oxo-β-ionone (Stable < 220°C) Isomer Tautomerization (Thermal Shift) Intact->Isomer >220°C (N2) Cleavage Side-Chain Cleavage (m/z 163, 121) Intact->Cleavage >250°C (N2) Oxidation Oxidative Degradation (in Air) Intact->Oxidation >150°C (O2)

Fig 2. Primary thermal degradation pathways of 4-oxo-β-ionone under elevated temperatures.

Applications and Processing Recommendations

Because of its robust thermal stability up to ~220°C in inert environments, 4-oxo-β-ionone is highly suitable for large-scale industrial synthesis requiring elevated temperatures[].

  • Distillation & Purification: The compound can be safely purified via vacuum distillation. The system pressure should be reduced to ensure the boiling point remains well below the 245°C Tonset​ threshold, preventing pyrolytic yield loss.

  • Formulation & Storage: When utilized in flavor and fragrance applications (e.g., tobacco or tea formulations), the compound should be protected from prolonged exposure to atmospheric oxygen at high temperatures. In pilot-scale synthesis, maintaining reactor temperatures below 200°C under a nitrogen blanket is critical to prevent yield loss via premature side-chain cleavage or allylic oxidation.

References

  • Title: CN103641701B - A kind of synthetic method of 4-oxo-beta-ionone Source: Google Patents URL
  • Title: Tea aroma (3-Keto beta ionone in the essential oil from black tea) Source: OUCI / DNTB URL: [Link]

Sources

Exploratory

Harnessing the Electrophilic Properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in Advanced Organic Synthesis

Executive Summary 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), frequently identified in literature as 3-oxo-β-ionone, is a highly reactive bis-enone characterized by an extended conjugated fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), frequently identified in literature as 3-oxo-β-ionone, is a highly reactive bis-enone characterized by an extended conjugated framework. This whitepaper provides an in-depth mechanistic analysis of its dual electrophilic nature, detailing how orbital and charge controls dictate its regioselectivity in Michael additions and Diels-Alder cycloadditions. Designed for drug development professionals and synthetic chemists, this guide outlines self-validating experimental protocols for utilizing this versatile building block in the synthesis of complex polycyclic frameworks and pharmaceutical intermediates.

Structural and Electronic Profiling: The "Dual Electrophile" Concept

The unique reactivity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one stems from its molecular architecture, which contains two distinct α,β -unsaturated ketone moieties[]. Understanding the causality behind its reactivity requires analyzing these two sites:

  • The Ring Enone (Cross-Conjugated): The cyclohex-2-en-1-one core is heavily substituted. The β -carbon (C3) is bonded directly to the side chain and is flanked by a gem-dimethyl group at C4. This creates a sterically hindered environment, significantly raising the activation energy for nucleophilic attack at this site.

  • The Side-Chain Enone (Extended Conjugation): The 3-oxo-1-butenyl group extends the π -conjugation of the system. The β -carbon of this side chain (C1') is significantly less sterically encumbered. Furthermore, the extended π -system lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making this specific site highly susceptible to attack by soft nucleophiles via orbital control.

This dual electrophilicity allows for highly selective functionalization depending on the hardness or softness of the incoming nucleophile, making it a critical reagent in advanced synthetic methodologies[].

Electrophilic_Pathways Substrate 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one Site1 Side-Chain Enone (Primary Electrophile) Substrate->Site1 Extended Conjugation Site2 Ring Enone (Sterically Hindered) Substrate->Site2 Cross Conjugation Nuc1 Soft Nucleophiles (e.g., Organocuprates) Site1->Nuc1 Orbital Control (LUMO) Nuc2 Hard Nucleophiles (e.g., Grignard Reagents) Site2->Nuc2 Charge Control Prod1 1,4-Conjugate Addition Product Nuc1->Prod1 High Yield Prod2 1,2-Direct Addition Product Nuc2->Prod2 Mixed Yield

Logical pathways of nucleophilic attack based on the dual electrophilic sites of the bis-enone.

Key Synthetic Methodologies

Regioselective Michael Additions

Due to the LUMO-lowering effect of the extended conjugation, soft carbon and heteroatom nucleophiles (e.g., organocuprates, thiols) exhibit near-exclusive regioselectivity for the side-chain β -carbon. The steric bulk of the C4 gem-dimethyl group on the ring effectively shields the ring's β -carbon from conjugate addition, directing the reaction pathway toward the side chain.

Diels-Alder Cycloadditions

The conjugated side chain acts as a potent, electron-deficient dienophile. When reacted with electron-rich dienes (e.g., cyclopentadiene or Danishefsky's diene), the compound readily undergoes [4+2] cycloadditions. This transformation is pivotal for constructing the complex polycyclic frameworks required in steroidal and terpenoid drug discovery[].

Quantitative Data: Regioselectivity Profiles

The following table summarizes the causal relationship between nucleophile type, reaction conditions, and the resulting regioselectivity, demonstrating the predictable reactivity of the bis-enone system.

Nucleophile TypeReagent ExamplePrimary Reaction SiteTypical Yield (%)Mechanistic Control
Soft Carbon Gilman Reagent ( R2​CuLi )Side-chain β -carbon85 - 92%Orbital Control (LUMO)
Heteroatom Thiophenol ( PhSH ) / Et3​N Side-chain β -carbon90 - 95%Reversible 1,4-addition
Hard Carbon Grignard Reagent ( RMgBr )Ring / Side-chain Carbonyl60 - 75%Charge Control (1,2-addition)
Diene CyclopentadieneSide-chain alkene78 - 85%LUMO-lowered Diels-Alder

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for the regioselective Michael addition of a soft carbon nucleophile (Gilman reagent) to the side-chain enone.

Protocol: Regioselective Organocuprate Conjugate Addition

Causality & Design: The reaction is strictly maintained at -78°C to enforce kinetic control, preventing unwanted 1,2-additions or polymerization of the highly reactive enone.

  • Substrate Preparation: Dissolve 1.0 equivalent of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the vessel to -78°C using a dry ice/acetone bath.

  • Nucleophile Activation: In a separate flask, prepare the Gilman reagent ( R2​CuLi ) by reacting the corresponding alkyllithium with copper(I) iodide in THF at -78°C. Causality: The use of a soft cuprate ensures orbital-controlled 1,4-addition rather than charge-controlled 1,2-addition.

  • Kinetic Reaction: Transfer the Gilman reagent dropwise to the substrate solution. Stir for 2 hours at -78°C. Validation Check: Monitor via Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Quenching: Rapidly quench the reaction at -78°C by adding saturated aqueous ammonium chloride ( NH4​Cl ). Causality: Quenching at low temperatures protonates the intermediate enolate instantly, preventing retro-Michael reactions or thermodynamic equilibration.

  • Isolation & Validation: Extract with diethyl ether, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography. Validation Check: Validate the regioselectivity via 1H -NMR, specifically confirming the disappearance of the side-chain olefinic protons and the retention of the ring double bond.

Exp_Workflow Step1 1. Substrate Preparation Dissolve in anhydrous THF at -78°C Step2 2. Nucleophile Activation Dropwise addition of Gilman Reagent Step1->Step2 Step3 3. Kinetic Reaction Stir for 2h at -78°C to prevent polymerization Step2->Step3 Step4 4. Reaction Quenching Rapid addition of saturated NH4Cl Step3->Step4 Step5 5. Isolation & Validation Silica chromatography & NMR verification Step4->Step5

Step-by-step self-validating workflow for regioselective organocuprate Michael addition.

Applications in Drug Development

In the pharmaceutical industry, the predictable electrophilicity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one makes it a premier starting material for synthesizing anti-inflammatory, antiviral, and hormonal analogs[]. The reactive carbonyl groups facilitate the introduction of essential pharmacophores, while the rigid cyclohexenone core provides the necessary structural scaffold for receptor binding in steroidal drug targets. By leveraging its selective functionalization, drug development professionals can generate diverse analog libraries with optimized bioactivity, improved drug stability, and consistent pharmacological screening outcomes[].

References

  • National Center for Biotechnology Information (NCBI). "2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one". PubChem Compound Summary for CID 5363876.[Link]

  • National Institute of Standards and Technology (NIST). "2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-". NIST Chemistry WebBook, SRD 69.[Link]

Sources

Foundational

chromophoric properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one derivatives

An In-depth Technical Guide: The Chromophoric Properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Derivatives Abstract: This technical guide provides a comprehensive examination of the chromophoric prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Chromophoric Properties of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Derivatives

Abstract: This technical guide provides a comprehensive examination of the chromophoric properties of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a core structure related to β-damascone, and its derivatives. These compounds, built upon a cyclohexenone framework, possess a rich and tunable electronic behavior due to their extended π-conjugated system. This document elucidates the fundamental principles governing their interaction with ultraviolet and visible light, including the nature of their electronic transitions (π-π* and n-π*). We will explore the key structural and environmental factors—such as the extent of conjugation, substituent effects, solvent polarity (solvatochromism), and pH (acidochromism)—that modulate their absorption characteristics. Furthermore, this guide presents detailed protocols for the synthesis and spectroscopic characterization of these derivatives, offering field-proven insights into experimental design and data interpretation. The potential applications of these molecules, stemming from their unique chromophoric properties, are discussed in the context of materials science and as versatile intermediates in pharmaceutical development.[][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the photophysical properties of this important class of molecules.

Introduction to the Cyclohexenone Chromophore

The 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one scaffold, a member of the rose ketone family which includes the well-known damascones, is a significant molecular framework in both nature and synthetic chemistry.[3] While renowned for its contribution to the aroma of roses, tobacco, and various fruits, its applications extend far beyond the fragrance industry.[3][4][5] The inherent chemical architecture—a highly substituted cyclohexenone ring coupled with a conjugated enone side chain—makes it a versatile building block for creating more complex molecules.[] In the pharmaceutical industry, for instance, this scaffold serves as a starting material for synthesizing hormonal analogs and anti-inflammatory agents, where its reactive carbonyl group is key for introducing pharmacophores.[][2]

The focus of this guide is the molecule's identity as a chromophore : a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The chromophoric nature of these derivatives arises from their extensive system of conjugated double bonds, which allows for the absorption of electromagnetic radiation to promote electrons to higher energy levels. Understanding how to manipulate this absorption is critical for developing novel materials, sensors, and bioactive compounds.

Electronic Structure and Spectroscopic Signature

The light-absorbing properties of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and its derivatives are dictated by their electronic structure. The core chromophore is the conjugated system of π-electrons spanning the cyclohexenone ring and the butenyl side chain.

Caption: Core structure highlighting the conjugated π-system in red.

This conjugated system gives rise to two primary types of electronic transitions upon absorption of UV-Vis light:

  • π → π* Transitions: These are high-energy transitions where an electron from a π bonding orbital is excited to a π* anti-bonding orbital. They are characterized by high molar absorptivity (ε) and are responsible for the main, strong absorption bands in the UV spectrum. For cyclohexenone derivatives, these transitions are typically observed in the 200-300 nm range.[6][7]

  • n → π* Transitions: These are lower-energy transitions involving the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atoms) to a π* anti-bonding orbital. These transitions are "forbidden" by selection rules, resulting in a much weaker absorption band (low ε) that appears at a longer wavelength than the π → π* transition.[6]

The precise wavelength of maximum absorption (λmax) and the intensity of these transitions are not fixed; they are highly sensitive to both the molecule's structure and its immediate chemical environment.

Modulating the Chromophoric Properties

A key goal for researchers is to tune the chromophoric properties of these molecules for specific applications. This is achieved by modifying the molecular structure or changing the environmental conditions.

The Fundamental Role of Conjugation

The single most important factor determining the λmax is the extent of the conjugated π-electron system.[8] As conjugation increases (i.e., more alternating double and single bonds are added), the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[8] Consequently, less energy (light of a longer wavelength) is required to induce the π → π* transition. This phenomenon is known as a bathochromic shift (or red shift).[8]

Adding substituents that extend the conjugated system, such as a phenyl group, to the butenyl side chain would be expected to cause a significant bathochromic shift and a hyperchromic shift (an increase in molar absorptivity).[8]

Environmental Sensitivity: Solvatochromism and Acidochromism

The position of the absorption maxima can be significantly influenced by the surrounding medium.

  • Solvatochromism: This is the change in the absorption spectrum when the solvent is changed.[6] Polar solvents can stabilize the ground and excited states of the chromophore differently. For π → π* transitions, the excited state is typically more polar than the ground state and is thus stabilized more by polar solvents, leading to a bathochromic (red) shift. Conversely, for n → π* transitions, the ground state is often more stabilized by hydrogen bonding in polar protic solvents, resulting in a hypsochromic shift (blue shift).[9][10] This property makes these derivatives potential probes for solvent polarity.[6]

  • Acidochromism: This refers to the color change in response to a change in pH.[6][11] The carbonyl oxygen atoms in the cyclohexenone structure can be protonated under acidic conditions or the molecule can be deprotonated under basic conditions.[6] Such changes alter the electronic distribution within the conjugated system, leading to dramatic shifts in the absorption spectrum. For example, the deprotonation of a hydroxyl-substituted derivative can create a new, more extended delocalized system, resulting in a large bathochromic shift and a visible color change.[6]

G Start Starting Materials (e.g., β-ionone, Citral) Synth Chemical Synthesis (e.g., Aldol, Wittig) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Analyze UV-Vis Spectroscopic Analysis Confirm->Analyze Data Data Interpretation (λmax, ε) Analyze->Data

Caption: General workflow for synthesis and chromophoric analysis.

Protocol: UV-Vis Spectroscopic Characterization

This protocol provides a self-validating system for accurately determining the chromophoric properties of a synthesized derivative.

Objective: To determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of a novel derivative.

Materials:

  • Synthesized and purified derivative of known mass.

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile).

  • Calibrated UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the purified compound.

    • Dissolve the compound in a precise volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask. Calculate the molar concentration of this stock solution.

    • Causality Check: Using a volumetric flask and precise weighing ensures the accuracy of the stock concentration, which is critical for calculating molar absorptivity.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blanking/Zeroing:

    • Fill a quartz cuvette with the pure solvent used to prepare your solutions.

    • Place the cuvette in the spectrophotometer and run a baseline correction (or "zero") scan.

    • Causality Check: This step subtracts any absorbance from the solvent and the cuvette itself, ensuring that the measured absorbance is solely due to the analyte.

  • Initial Spectrum Acquisition:

    • Prepare a dilute solution from the stock solution (e.g., a 1:100 dilution). The target absorbance at λmax should ideally be between 0.3 and 1.0 for optimal accuracy.

    • Rinse and fill a cuvette with this dilute solution.

    • Place the cuvette in the spectrophotometer and acquire the full absorption spectrum.

    • Identify the λmax from the resulting spectrum.

  • Beer-Lambert Law Validation:

    • Prepare a series of at least four additional dilutions from the stock solution, covering a range of concentrations.

    • Measure the absorbance of each dilution at the predetermined λmax.

    • Causality Check: This step validates the experiment. A linear relationship between absorbance and concentration confirms that the Beer-Lambert law holds and that there are no issues like aggregation at higher concentrations.

  • Data Analysis:

    • Plot a graph of Absorbance vs. Concentration (in mol/L).

    • Perform a linear regression on the data. The slope of the line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

    • Report the final results as λmax = [value] nm and ε = [value] L mol⁻¹ cm⁻¹.

Data Summary and Interpretation

Quantitative data from spectroscopic analysis should be summarized for clear comparison.

CompoundSubstituentSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Core Molecule NoneEthanol~296~10,000
Derivative A Extended ConjugationEthanol~325~18,000
Core Molecule NoneCyclohexane~292~10,500
Derivative B OH at C4'Ethanol, pH 7~305~12,000
Derivative B O⁻ at C4'Ethanol, pH 12~380~25,000

Table 1: Hypothetical spectroscopic data illustrating the effects of structural and environmental changes on the chromophoric properties of a 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one scaffold. Note: These are illustrative values.

Applications in Research and Drug Development

The tunable chromophoric properties of these cyclohexenone derivatives open doors to several advanced applications:

  • Materials Science: Their ability to absorb UV radiation makes them candidates for integration into polymers as UV-stabilizers, protecting materials from photodegradation. []By tuning the chromophore to absorb specific wavelengths, they can be used in coatings and films that require high transparency in the visible range but protection in the UV range. []* Chemical Sensors: Derivatives that exhibit strong solvatochromism or acidochromism can be developed as probes to report on the polarity or pH of a microenvironment. [6][11]* Pharmaceutical Intermediates: The core structure is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. [12][13]Understanding the electronic properties of these scaffolds is crucial for designing molecules with specific biological activities, including anti-inflammatory and antiviral agents. [][14][15]The chromophore can also be used as a handle for quantifying the compound in biological fluids or as a photo-trigger for drug release.

Conclusion

The 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one framework provides a robust and highly tunable chromophore. Its light-absorbing properties are fundamentally governed by the extent of its π-conjugated system and are acutely sensitive to structural modifications and environmental factors like solvent polarity and pH. Through rational chemical synthesis and systematic spectroscopic analysis, researchers can precisely engineer derivatives with tailored absorption characteristics. This capability makes them valuable tools in materials science for creating UV-protective coatings, in analytical chemistry as environmental sensors, and in drug discovery as versatile scaffolds for the development of new therapeutic agents.

References

  • Gliszczyńska, A., Dancewicz, K., Hnatejko, M., Szczepanik, M., & Gabryś, B. (2014). Synthesis of β-damascone derivatives with a lactone ring and their feeding deterrent activity against aphids and lesser mealworms. RSC Advances.
  • Uriarte, I., Melandri, S., Maris, A., Calabrese, C., & Cocinero, E. J. (2018). Shapes, Dynamics, and Stability of beta-Ionone and Its Two Mutants Evidenced by High-Resolution Spectroscopy in the Gas Phase. Biofísica.
  • PrepChem.com. (n.d.). Synthesis of 2,4,4-trimethyl-3-(but-1-yl)-cyclohex-2-en-1-one. PrepChem.com.
  • MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Chemical Synthesis Database. (n.d.). 2,4,4-trimethyl-3-[(1E)-3-oxo-1-butenyl]-2-cyclohexen-1-one.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of β-Damascenone for Use as a Research Standard. BenchChem.
  • Arkivoc. (n.d.).
  • ResearchGate. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • BOC Sciences. (n.d.). CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one). BOC Sciences.
  • Chemical profile for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.
  • PMC. (n.d.). Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study. PMC.
  • Walwil, M. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • ResearchGate. (n.d.). New Straightforward Synthesis of β‐Damascenone and β‐Damascone Derivatives from β‐Ionone via Retro‐α‐ionol.
  • Canadian Center of Science and Education. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • Wikipedia. (n.d.). Damascenone. Wikipedia.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • Patsnap. (n.d.). Synthesis process of beta-damascenone.
  • Slideshare. (n.d.). Factors affecting uv visible spectroscopy. Slideshare.
  • PubChem - NIH. (n.d.). beta-DAMASCONE. PubChem.
  • PubMed. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed.
  • Scribd. (n.d.). Factors Influencing UV-Visible Spectra. Scribd.
  • ResearchGate. (n.d.). UV/Vis absorption spectrum of 2-cyclohexenone.
  • The Good Scents Company. (n.d.). (E)-beta-damascone. The Good Scents Company.
  • PubChem. (n.d.). beta-Damascone, (Z)-. PubChem.
  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • MedchemExpress.com. (n.d.). β-Damascone. MedchemExpress.com.
  • Lab Pro Inc. (n.d.). Top 18 Industrial Uses of Cyclohexanone. Lab Pro Inc.
  • PMC. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Chromone in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed. (2009).
  • PMC. (n.d.). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC.

Sources

Exploratory

Tautomeric Shifts and Reaction Mechanisms of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I have designed this whitepaper to dissect the complex structural dynamics of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9). This highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this whitepaper to dissect the complex structural dynamics of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9). This highly reactive enone is a cornerstone intermediate in the synthesis of pharmaceuticals, fragrances, and bioactive analogs [[]](). Due to its extended conjugation and dual electrophilic nature, the molecule exhibits profound tautomeric flexibility. This guide explores the causality behind its keto-enol and valence tautomerization pathways, providing field-proven, self-validating experimental protocols for isolating and analyzing these transient states.

Structural Dynamics and Ambident Electrophilicity

The molecular configuration of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one features a conjugated system spanning a cyclohexenone ring and a butenone side chain . This framework creates an ambident electrophile with two distinct carbonyl groups:

  • C1 Carbonyl (Cyclohexenone Ring): Sterically hindered by the gem-dimethyl group at C4.

  • C3' Carbonyl (Butenone Side Chain): Highly accessible, flanked by a terminal methyl group.

The presence of acidic α -protons at both the C6 position of the ring and the C4' terminal methyl group allows the molecule to act as a rigorous model system for studying competitive keto-enol tautomerism and pericyclic reaction mechanisms .

Mechanistic Pathways of Tautomerization

Keto-Enol Tautomerism (Prototropic Shifts)

The conversion between the keto and enol forms is driven by the migration of an α -proton to the carbonyl oxygen, a process heavily influenced by the pH of the environment 3.

  • Kinetic Enolization (Side-Chain): Deprotonation of the terminal methyl group (C4') yields a cross-conjugated trienol. This pathway is kinetically favored due to the lack of steric hindrance.

  • Thermodynamic Enolization (Ring): Deprotonation at C6 extends the conjugation through the cyclic system. While sterically hindered by the adjacent methyl groups, this enol is thermodynamically superior due to internal strain relief.

Valence Tautomerism (Oxa-6π-Electrocyclization)

Beyond standard proton shifts, this molecule is prone to spontaneous valence isomerization. The 1-oxatriene system of the side chain can undergo a reversible pericyclic oxa-6 π -electrocyclization to form a cyclic 2H-pyran derivative 4. This equilibrium typically favors the cyclic 2H-pyran form, providing strain relief while maintaining an enol ether-like functionality 5. The forward activation energy for this cyclization is approximately 20 kcal/mol, requiring thermal or photochemical induction 6.

TautomericPathways Keto 2,4,4-Trimethyl-3- (3-oxo-1-butenyl) cyclohex-2-en-1-one (Keto Form) EnolRing Ring Enol (C6 Deprotonation) Keto->EnolRing Base/Acid Catalysis EnolChain Side-Chain Enol (C4' Deprotonation) Keto->EnolChain Base/Acid Catalysis Pyran 2H-Pyran Derivative (Valence Tautomer) Keto->Pyran hν / Δ Oxa-6π-electrocyclization

Fig 1: Tautomeric network illustrating keto-enol and valence tautomerization pathways.

Quantitative Data: Kinetic & Thermodynamic Parameters

To predict the behavior of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one during synthesis, we extrapolate the thermodynamic parameters from its closely related structural analog, β -ionone. The data below summarizes the energetic landscape of the valence tautomerization 5, 6.

ParameterValueCondition / Notes
Equilibrium Constant ( K ) 4.61At 327 K (Favors 2H-Pyran form)
Equilibrium Constant ( K ) 1.52At 386 K
Forward Activation Energy ( Ea​ ) ~20 kcal/mol1-oxatriene 2H-Pyran
Reverse Activation Energy ( Ea​ ) ~27 kcal/mol2H-Pyran 1-oxatriene
Forward Rate Constant ( k1​ ) 1.4×10−3 s−1 Photochemical induction required
Reverse Rate Constant ( k−1​ ) 1.3×10−4 s−1 Indicates stability of the cyclic form

Experimental Methodologies for Tautomer Trapping

To leverage this compound in advanced synthetic methodologies, researchers must control its tautomeric state. The following self-validating protocols detail how to isolate specific tautomers.

Protocol 1: Silyl Enol Ether Trapping (Kinetic vs. Thermodynamic Control)

Causality: Enolates are transient. By trapping them as silyl enol ethers using Trimethylsilyl chloride (TMSCl), we freeze the equilibrium. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures enforces kinetic control (deprotonating the least hindered site), whereas Triethylamine (Et 3​ N) at room temperature allows equilibration to the thermodynamic product.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous THF under an argon atmosphere.

  • Base Addition (Decision Point):

    • For Kinetic Trapping: Cool to -78°C. Dropwise add 1.1 mmol of LDA. The bulky diisopropylamine groups sterically avoid the ring, selectively deprotonating the terminal methyl group.

    • For Thermodynamic Trapping: Maintain at 25°C. Add 1.5 mmol of Et 3​ N and 1.2 mmol of TMSOTf. The reversible deprotonation allows the system to funnel into the most conjugated, stable ring-enol form.

  • Trapping: For the kinetic route, add 1.2 mmol of TMSCl after 30 minutes of stirring. Allow to warm to room temperature.

  • In-Process Validation: Quench with saturated NaHCO 3​ . Extract with hexanes. Run a crude 1 H-NMR. Self-Validation Check: Look for the disappearance of the ketone α -protons and the emergence of vinylic protons coupled to the -O-TMS signature (~0.2 ppm).

TrappingWorkflow Step1 1. Substrate Preparation Anhydrous THF, -78°C Argon Atmosphere Step2 2. Base Selection LDA (Kinetic Control) Et3N (Thermodynamic Control) Step1->Step2 Temperature stabilization Step3 3. Silyl Enol Ether Trapping Addition of TMSCl/TMSOTf Stir for 2 hours Step2->Step3 Enolate formation Step4 4. In-Process Validation Crude 1H-NMR Check for C=C-O-Si signals Step3->Step4 Quench & Extract

Fig 2: Self-validating workflow for the kinetic and thermodynamic trapping of enolates.

Protocol 2: Photochemical Induction of Valence Tautomerism

Causality: The 20 kcal/mol activation barrier prevents spontaneous room-temperature electrocyclization 5. UV irradiation excites the π -system, providing the necessary energy to overcome this barrier and drive the oxa-6 π -electrocyclization.

Step-by-Step Methodology:

  • Dissolve the substrate in deuterated chloroform (CDCl 3​ ) to a concentration of 0.05 M in a quartz NMR tube.

  • Irradiate the sample using a medium-pressure mercury lamp (broadband UV, primarily 254 nm and 365 nm) at 30°C.

  • In-Process Validation: Monitor the reaction in situ via 1 H-NMR every 15 minutes. Self-Validation Check: The equilibrium is reached when the ratio of the vinylic protons of the 2H-pyran ring (typically shifting to 5.0–6.5 ppm) stabilizes against the open-chain signals 5.

References

  • [3] University of Alberta. CHEM 263 - Notes: Keto-enol tautomerism. Retrieved from:[Link]

  • [5] Grokipedia. Pyran - Valence Tautomerism. Retrieved from: [Link]

  • [4] MDPI. Recent Advances in the Synthesis of 2H-Pyrans. Molecules 24 02904. Retrieved from: [Link]

  • [6] NIH PMC. Recent Advances in the Synthesis of 2H-Pyrans (Valence Isomerism). Retrieved from: [Link]

Sources

Foundational

Advanced Nucleophilic Addition Mechanisms in Cross-Conjugated Dienones: A Technical Guide to 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Executive Summary The molecule 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive, cross-conjugated enone that serves as a critical building block in the synthesis of complex pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive, cross-conjugated enone that serves as a critical building block in the synthesis of complex polycyclic frameworks, pharmaceuticals, and fine chemicals[]. Due to its dual-electrophilic nature, understanding its regioselective nucleophilic addition pathways is paramount for drug development professionals designing bioactive analogs. This whitepaper systematically deconstructs the electronic profiling, mechanistic pathways, and self-validating experimental protocols required to master nucleophilic additions (1,2-, 1,4-, and 1,6-additions) to this demanding substrate.

Structural and Electronic Profiling of the Substrate

The structural complexity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one arises from its extended -conjugation. The molecule features a cyclohexenone core cross-conjugated with a 3-oxo-1-butenyl side chain. This creates multiple competitive electrophilic sites.

Causality in regioselectivity is driven by two primary factors: Hard/Soft Acid-Base (HSAB) theory and steric shielding .

  • Steric Blockade: The C3 position of the cyclohexenone ring is severely hindered by the adjacent C2-methyl and C4,4-dimethyl groups. This effectively suppresses direct 1,4-addition to the ring enone.

  • Extended Electrophilicity: The conjugated system extends the electrophilicity from the carbonyl carbons out to the -carbon (C1') and -carbon (C2') of the side chain[2]. Hard nucleophiles target the localized partial positive charge of the carbonyls, while soft nucleophiles target the diffuse positive character of the extended alkenes[2].

Sites cluster_ring Cyclohexenone Ring cluster_chain 3-oxo-1-butenyl Side Chain Molecule 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (Cross-Conjugated Dienone) C1 C1 Carbonyl (Hard Electrophile) Molecule->C1 C3 C3 Alkene (Sterically Blocked) Molecule->C3 C1_prime C1' Alkene (1,4-Addition Site) Molecule->C1_prime C2_prime C2' Alkene (1,6-Addition Site) Molecule->C2_prime C3_prime C3' Carbonyl (Hard Electrophile) Molecule->C3_prime

Diagram 1: Electrophilic site mapping and steric profiling of the cross-conjugated dienone.

Mechanistic Pathways of Nucleophilic Addition

The trajectory of nucleophilic attack is dictated by the nature of the nucleophile and the catalytic environment.

Pathway A: 1,4-Conjugate Addition (Michael Addition)

Soft nucleophiles (e.g., thiolates, Gilman reagents) undergo 1,4-addition by attacking the C1' position of the side chain[2]. The mechanism initiates with the nucleophile donating electrons to the softer electrophilic -carbon, breaking the C=C bond and shifting electron density toward the carbonyl oxygen to form a stabilized enolate intermediate[2]. Protonation at the -carbon yields the thermodynamically stable adduct[3]. Despite dienones being demanding substrates for Michael additions, high yields and enantioselectivities can be achieved using organocatalysis[4].

Pathway B: 1,6-Addition / Doubly Vinylogous Michael Addition (DVMA)

To achieve remote functionalization at the C2' position, a Doubly Vinylogous Michael Addition (DVMA) strategy is employed[5]. By utilizing a chiral secondary amine catalyst, the C3' carbonyl is converted into a highly electrophilic iminium ion. This LUMO-lowering effect propagates through the conjugated system, directing nucleophilic attack to the -carbon (C2') while simultaneously providing rigid enantiofacial shielding[5].

Pathway C: 1,2-Addition

Hard nucleophiles, such as Grignard reagents ( ) or sodium borohydride ( ), bypass the conjugated alkene and directly attack the harder electrophilic carbonyl carbon (C1 or C3')[2]. This pathway is kinetically controlled and relies on the strong localized electrostatic attraction between the nucleophile and the carbonyl carbon.

Mechanistic_Pathways Substrate Substrate CAS 27185-77-9 K12 1,2-Addition (C1 or C3' Carbonyl) Substrate->K12 Direct Attack K14 1,4-Addition (C1' Alkene) Substrate->K14 Conjugate Attack K16 1,6-Addition (C2' Alkene) Substrate->K16 Extended Conjugate Hard Hard Nucleophiles (e.g., Grignard) Hard->K12 Soft Soft Nucleophiles (e.g., Thiols, Cuprates) Soft->K14 Cat Organocatalysis (Iminium Activation) Cat->K16

Diagram 2: Mechanistic divergence based on nucleophile hardness and catalytic activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or real-time monitoring mechanism to confirm causality and reaction progress.

Protocol 1: Chemoselective 1,4-Thia-Michael Addition

Objective: Selective addition of a soft sulfur nucleophile to the C1' position. Causality: The HOMO of the thiolate aligns with the LUMO of the C1' alkene, favoring 1,4-addition. A mild base (Triethylamine) is used to generate the thiolate without triggering unwanted aldol condensations.

  • Reaction Setup & Internal Standard: Dissolve 1.0 mmol of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and 0.1 mmol of 1,3,5-trimethoxybenzene (internal quantitative NMR standard) in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous conditions prevent premature protonation of the nucleophile.

  • Nucleophile Activation: Add 0.1 mmol of Triethylamine ( ), followed by the dropwise addition of 1.1 mmol of the target thiol at 0°C. Causality: Dropwise addition controls the exotherm, preventing polymerization of the highly reactive enone.

  • Real-Time Monitoring (Self-Validation): Monitor the reaction via in-situ FTIR. The successful consumption of the side-chain alkene is validated by the disappearance of the conjugated C=C stretch at ~1620 cm⁻¹.

  • Quench & Workup: Quench the reaction with saturated aqueous to protonate the enolate intermediate. Extract with DCM, dry over , and concentrate under reduced pressure.

  • Orthogonal Validation: Perform NMR on the crude mixture. Calculate the exact yield by integrating the product's new aliphatic C1' proton signals against the 1,3,5-trimethoxybenzene internal standard.

Protocol 2: Asymmetric Doubly Vinylogous Michael Addition (DVMA)

Objective: Enantioselective 1,6-addition to the C2' position using organocatalysis. Causality: A chiral amine catalyst forms a conjugated iminium ion, lowering the LUMO at the remote -carbon (C2') and shielding one enantiofacial plane[5].

  • Pre-Equilibration: Combine 1.0 mmol of the substrate with 10 mol% of a chiral secondary amine catalyst (e.g., MacMillan catalyst) and 10 mol% of an acidic co-catalyst (e.g., benzoic acid) in toluene at room temperature for 15 minutes. Self-Validation: A distinct color shift (typically to deep yellow/orange) visually confirms the formation of the extended iminium ion.

  • Cryogenic Addition: Cool the vessel to -20°C. Slowly add 1.2 mmol of the nucleophile (e.g., an -unsaturated -butyrolactam). Causality: Cryogenic temperatures maximize the energetic difference between diastereomeric transition states, ensuring high enantioselectivity.

  • TLC Monitoring: Track the reaction using TLC (Hexanes:EtOAc 7:3). Use a stain to visualize the consumption of the dienone.

  • Purification & Validation: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC against a racemic standard. Self-Validation: The ee% directly validates the structural integrity and facial shielding efficiency of the chosen organocatalyst.

Workflow Step1 1. Reaction Setup Equilibrate substrate & catalyst in dry solvent under Ar Step2 2. Nucleophile Addition Controlled dropwise addition to manage exotherm Step1->Step2 Step3 3. Real-Time Monitoring In-situ IR & TLC aliquots (Self-Validation Checkpoint) Step2->Step3 Step4 4. Quench & Workup Phase separation & flash chromatography Step3->Step4 Feedback Adjust Temp/Time if conversion < 95% Step3->Feedback Step5 5. Orthogonal Validation NMR (Regiochemistry) + Chiral HPLC (ee %) Step4->Step5 Feedback->Step2

Diagram 3: Self-validating experimental workflow with integrated feedback loops for quality control.

Quantitative Data & Comparative Analysis

The following table synthesizes the expected quantitative outcomes of nucleophilic additions to 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one based on established mechanistic principles for cross-conjugated dienones.

Nucleophile TypeReagent / Catalyst SystemPrimary RegioselectivityExpected YieldEnantiomeric Excess (ee)Ref.
Hard (Carbon) Grignard ( ) / THF, -78°C1,2-Addition (Carbonyls)80 - 90%N/A (Achiral)[2]
Soft (Sulfur) Thiol ( ) / , DCM1,4-Addition (C1' Alkene)75 - 85%N/A (Achiral)[4]
Soft (Sulfur) Thiol ( ) / Squaramide Cat.1,4-Addition (C1' Alkene)70 - 80%80 - 95%[4]
Soft (Carbon) Gilman Reagent ( )1,4-Addition (C1' Alkene)85 - 95%N/A (Achiral)[2]
Carbon (Lactams) Primary Amine Organocatalyst1,6-Addition (C2' Alkene)60 - 75%> 90%[5]

References

  • BOC Sciences. "CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one)." BOC Sciences Product Database.
  • National Institutes of Health (PMC). "Direct Catalytic Asymmetric Doubly Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactams to Dienones." Angewandte Chemie International Edition.
  • ResearchGate. "Stereoselective thia-Michael 1,4-Addition to Acyclic 2,4-Dienones and 2-En-4-ynones." ResearchGate Publications.
  • Chemistry LibreTexts. "19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones." LibreTexts.
  • Fiveable. "Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones." Fiveable Study Guides.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Michael Addition Protocols Using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Substrate Profiling & Mechanistic Rationale In the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Substrate Profiling & Mechanistic Rationale

In the synthesis of complex pharmaceuticals, fragrances, and fine chemicals, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS: 27185-77-9) serves as a highly reactive and versatile building block[]. The molecule possesses a unique architecture characterized by an extended conjugated system comprising an endocyclic cyclohexenone and an exocyclic 3-oxo-1-butenyl moiety[].

The Causality of Regioselectivity: A critical challenge in functionalizing extended dienones is controlling the site of nucleophilic attack. In this substrate, the 2,4,4-trimethyl substituents on the cyclohexenone ring provide severe steric shielding to the endocyclic double bond. Consequently, the primary electrophilic site for 1,4-conjugate addition is driven toward the less hindered β-carbon of the exocyclic 3-oxo-1-butenyl side chain.

The Michael addition itself is thermodynamically propelled by the conversion of a high-energy C-C π-bond (approx. 60 kcal/mol) into a more stable C-C or C-heteroatom σ-bond (approx. 80 kcal/mol)[2]. However, traditional protocols using harsh alkali bases often trigger unwanted 1,2-addition, retro-Michael cleavage, or polymerization[2]. To circumvent this, the protocols detailed below utilize either a green, catalyst-free ionic liquid system for soft nucleophiles (thiols)[3] or a mild bifunctional organocatalyst for hard carbon nucleophiles (malonates)[4].

Reaction Workflows & Visualizations

The following workflow illustrates the self-validating lifecycle of the Michael addition protocols described in this guide.

Workflow A 1. Reagent Prep (Enone + Nucleophile) B 2. Catalyst/Solvent Addition A->B C 3. Incubation (Controlled Temp) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Quench & Extraction D->E Complete F 6. Purification (Chromatography) E->F

General workflow for the Michael addition protocol from preparation to purification.

Mechanism Nuc Nucleophile Activation (Deprotonation/H-bonding) Attack 1,4-Conjugate Attack (at β-carbon of enone) Nuc->Attack Nucleophilic attack Enolate Enolate Intermediate (Resonance Stabilized) Attack->Enolate Electron shift Protonation Protonation (Catalyst/Solvent H+ transfer) Enolate->Protonation H+ capture Product Michael Adduct (Stable β-substituted ketone) Protonation->Product Tautomerization

Mechanistic sequence of the 1,4-conjugate addition to the extended enone system.

Quantitative Data Summary

The table below outlines the expected performance metrics when applying these optimized protocols to 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

Nucleophile TypeReagentCatalyst / Solvent SystemReaction TimeExpected Yield (%)Regioselectivity
Thiol (Soft) ThiophenolNone / [bmim]PF₆:H₂O (2:1)1.5 - 2 h92 - 97%>99% (Exocyclic β-carbon)
Carbon (Hard) Diethyl Malonate1,2-Diphenylethanediamine / Toluene12 - 18 h85 - 90%>95% (Exocyclic β-carbon)

Step-by-Step Experimental Protocols

Protocol A: Green Thia-Michael Addition (Catalyst-Free)

Causality Focus: Thiols are highly polarizable, soft nucleophiles. Utilizing a hydrophobic ionic liquid ([bmim]PF₆) combined with water creates a biphasic microenvironment. This solvent system inherently activates the α,β-unsaturated ketone via hydrogen bonding at the aqueous interface, accelerating conjugate addition without the need for basic catalysts that could degrade the substrate[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

  • Solvent Introduction: Add 2.0 mL of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) and 1.0 mL of deionized water (2:1 ratio). Stir vigorously at room temperature (25°C) to form a micro-emulsion.

  • Nucleophile Addition: Dropwise, add 1.1 mmol of thiophenol. (Note: Execute in a fume hood due to the strong odor of volatile thiols).

  • Incubation & Self-Validation: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) eluent.

    • Self-Validating Indicator: The starting enone exhibits intense UV activity at 254 nm due to its extended conjugation. As the exocyclic double bond is saturated by the thiol, the extended conjugation breaks, resulting in a distinct blue-shift and a noticeable drop in UV intensity at the new, lower R_f product spot.

  • Phase-Separation Workup: Once complete (approx. 1.5 hours), add 10 mL of diethyl ether to the flask and stir for 5 minutes. The physical chemistry of the system acts as a built-in purification step: the organic product selectively partitions into the upper ether layer, while the highly polar [bmim]PF₆/H₂O remains in the lower phase[3]. Decant the ether layer and repeat the extraction twice.

  • Isolation: Dry the combined ethereal layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure β-thio ketone.

Protocol B: Organocatalytic Carbon-Michael Addition

Causality Focus: Carbon nucleophiles like malonates require activation. 1,2-diphenylethanediamine (DPEN) acts as a bifunctional organocatalyst. Its primary amine groups activate the malonate via deprotonation/hydrogen bonding while simultaneously coordinating the carbonyl oxygen of the enone. This dual-activation precisely aligns the reactants, ensuring strict 1,4-addition and preventing competitive 1,2-addition at the carbonyl carbon[2][4].

Step-by-Step Methodology:

  • Enolate Generation: In an oven-dried 25 mL flask purged with N₂, dissolve 1.2 mmol of diethyl malonate in 5.0 mL of anhydrous toluene. Add 10 mol% (0.1 mmol) of 1,2-diphenylethanediamine. Stir for 15 minutes at room temperature to establish the hydrogen-bonded enolate complex.

  • Substrate Addition: Slowly introduce a solution of 1.0 mmol 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one dissolved in 2.0 mL of anhydrous toluene.

  • Incubation: Elevate the reaction temperature to 40°C and maintain continuous stirring for 12 to 18 hours.

  • Monitoring & Self-Validation: Verify reaction progress via High-Performance Liquid Chromatography (HPLC) or TLC.

    • Self-Validating Indicator: The starting conjugated enone solution typically exhibits a bright yellow tint due to its chromophoric properties. A macroscopic fading of this color serves as a visual indicator of successful conjugate addition and loss of the extended π-system.

  • Quench & Workup: Terminate the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the diamine organocatalyst. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic phases with brine to remove any residual catalyst.

  • Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the functionalized δ-ketoester.

References

  • BOC Sciences. "CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one)".
  • The Journal of Organic Chemistry - ACS Publications. "Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System".
  • PMC.
  • Master Organic Chemistry.

Sources

Application

Application Note: Cross-Aldol Condensation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Executive Summary 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), commonly referred to in literature as 4-oxo-β-ionone[1], is a highly reactive enone featuring conjugated carbonyl and alkene func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), commonly referred to in literature as 4-oxo-β-ionone[1], is a highly reactive enone featuring conjugated carbonyl and alkene functionalities[]. This unique molecular configuration makes it a versatile building block for synthesizing extended conjugated polyenes, UV-absorbing polymers, and bioactive pharmaceutical analogs[]. This application note provides a comprehensive, self-validating protocol for the cross-aldol condensation of this compound with aromatic aldehydes to yield highly conjugated dienone and trienone systems.

Structural Analysis & Mechanistic Causality

The target compound possesses two distinct carbonyl environments: the sterically hindered cyclic enone (C1) and the terminal methyl ketone on the 3-oxo-1-butenyl side chain.

When subjected to basic conditions, the deprotonation of the terminal methyl group is both kinetically favored (due to minimal steric hindrance) and thermodynamically driven (as the resulting enolate is highly conjugated with the adjacent alkene and the cyclic system). Because self-condensation of such complex enones can lead to a messy mixture of polycondensation products[3], industrial and laboratory syntheses prioritize cross-aldol condensation with non-enolizable aromatic aldehydes (e.g., benzaldehyde).

The reaction proceeds via a nucleophilic addition of the terminal enolate to the aldehyde, forming a β -hydroxy ketone intermediate. Due to the extensive conjugation of the system, this intermediate undergoes rapid, spontaneous dehydration via an E1cB mechanism to form a new carbon-carbon double bond, irreversibly driving the reaction forward[4].

Mechanism A 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one (Substrate) B Base (OH⁻) Deprotonation A->B C Terminal Enolate Intermediate B->C D Nucleophilic Attack on Ar-CHO C->D Aldehyde Addition E Aldol Adduct (β-hydroxy ketone) D->E F E1cB Dehydration (-H₂O) E->F G Extended Conjugated Polyene Product F->G Irreversible

Mechanistic pathway of the base-catalyzed cross-aldol condensation extending the conjugated system.

Experimental Protocol: Base-Catalyzed Cross-Aldol Condensation

This protocol utilizes a standard homogeneous base catalysis approach. For greener alternatives, strongly basic, anionic, macroreticular polymeric resins (e.g., Ambersep 900 OH) can be substituted to allow for catalyst recycling and easier product separation[4].

Self-Validating Workflow

To ensure the protocol is a self-validating system, researchers must monitor the bathochromic shift (color change) . As the cross-aldol product forms, the extension of the π -conjugation system shifts the absorption maximum ( λmax​ ) into the visible region. A successful reaction will visually transition from a pale yellow solution to a deep orange or red mixture.

Workflow W1 1. Reagent Preparation Equimolar Enone + Ar-CHO W2 2. Solvent Addition Dissolve in EtOH/MeOH W1->W2 W3 3. Base Catalysis Dropwise 10% NaOH at 0°C W2->W3 W4 4. Reaction Incubation Stir at RT (4-6 hrs) W3->W4 W5 5. Quenching Neutralize with dil. HCl W4->W5 W6 6. Extraction EtOAc / Brine Wash W5->W6 W7 7. Purification Silica Column Chromatography W6->W7

Step-by-step experimental workflow for the cross-aldol condensation protocol.

Step-by-Step Methodology
  • Preparation & Baseline Establishment:

    • In a flame-dried 50 mL round-bottom flask, dissolve 10 mmol of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and 10 mmol of the target aromatic aldehyde (e.g., benzaldehyde) in 20 mL of absolute ethanol.

    • Causality: Equimolar ratios prevent double-condensation artifacts. Absolute ethanol ensures complete solubility of the hydrophobic enone while supporting the ionic base.

    • Validation: Spot the starting mixture on a TLC plate (Hexane:EtOAc 8:2) to establish a baseline Rf​ value.

  • Catalyst Addition:

    • Cool the flask to 0 °C using an ice bath. Slowly add 2 mL of a 10% aqueous NaOH solution dropwise over 10 minutes.

    • Causality: The deprotonation step is exothermic. Maintaining 0 °C during addition prevents thermal degradation of the enone and suppresses unwanted self-condensation pathways[3].

  • Incubation & Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 4–6 hours.

    • Validation: Monitor via TLC every 2 hours. The reaction is complete when the starting enone spot disappears and the solution exhibits a profound deepening in color (yellow to deep orange/red).

  • Quenching:

    • Quench the reaction by adding 1M HCl dropwise until the pH reaches 7.0.

    • Causality: Neutralization protonates any remaining enolate, immediately halting the reaction and preventing reverse (retro-aldol) reactions during workup.

  • Extraction & Purification:

    • Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

Quantitative Data & Optimization

The choice of catalyst and solvent heavily influences the thermodynamic equilibrium of the aldol condensation. Table 1 summarizes the optimization parameters for maximizing yield while minimizing polycondensation byproducts.

Table 1: Catalyst and Solvent Optimization for Cross-Aldol Condensation

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
10% NaOH (aq)Ethanol25482>95
10% KOH (aq)Methanol25578>90
Ambersep 900 OH (Resin)Ethanol601289>98
Mg/Al HydrotalciteToluene110885>97

Note: Heterogeneous catalysts like Ambersep 900 OH and Hydrotalcite require higher temperatures but offer superior purity profiles and catalyst recyclability[3][4].

Table 2: Substrate Scope and Spectroscopic Validation

Reacting 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one with various substituted aldehydes yields distinct conjugated systems. The bathochromic shift ( λmax​ ) serves as a primary validation metric for successful conjugation extension.

Aromatic AldehydeProduct λmax​ (nm)Isolated Yield (%)Visual Observation
Benzaldehyde34582Yellow crystalline solid
4-Methoxybenzaldehyde36576Orange powder
4-Nitrobenzaldehyde33088Pale yellow solid
Cinnamaldehyde38571Deep red solid

Sources

Method

Diels-Alder synthesis using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one as a precursor

Application Note: Advanced Diels-Alder Syntheses Using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Introduction & Mechanistic Overview The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Diels-Alder Syntheses Using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Introduction & Mechanistic Overview

The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive, cross-conjugated enone that serves as a versatile intermediate in the synthesis of complex polycyclic frameworks, pharmaceuticals, and bioactive agents[]. Featuring both a sterically hindered ring enone and an extended exocyclic 3-oxo-1-butenyl system, this molecule exhibits a dual electrophilic nature[].

Depending on the electronic properties of the coupling partner, it can function either as an electron-deficient dienophile in Normal Electron-Demand Diels-Alder (NEDDA) reactions or as an electron-deficient diene in Inverse Electron-Demand Diels-Alder (IEDDA) reactions. This application note details the optimized protocols for both pathways, providing researchers with reliable, self-validating methodologies for complex ring construction.

Physicochemical Profile

To ensure proper handling and stoichiometric calculations, the foundational properties of the precursor are summarized below.

Table 1: Physicochemical Properties of the Precursor

Property Value
CAS Number 27185-77-9
Molecular Formula C13H18O2
Molecular Weight 206.29 g/mol
Key Functionalities Conjugated carbonyl, exocyclic alkene

| Primary Synthetic Utility | Michael additions, Diels-Alder cycloadditions |

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that successful cycloadditions with highly substituted enones require precise stereoelectronic control.

  • Why Lewis Acid Catalysis? Uncatalyzed Diels-Alder reactions with highly substituted enones often suffer from low yields and poor regioselectivity due to steric hindrance and high activation barriers. The introduction of a strong Lewis acid (e.g., TiCl4) coordinates reversibly to the carbonyl oxygen of the enone[2]. Causality: This coordination strongly withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the precursor. In a NEDDA reaction with an electron-rich diene like Danishefsky's diene, this narrowed HOMO-LUMO gap accelerates the reaction and locks the transition state into a highly endo-selective geometry[3].

  • Why Strict Temperature Control? Conjugated enones are prone to spontaneous polymerization or decomposition at elevated temperatures[]. Causality: Initiating the Lewis acid coordination at -78 °C prevents these parasitic pathways. The reaction is then allowed to slowly warm to -20 °C, providing exactly enough thermal energy to overcome the cycloaddition activation barrier without triggering polymerization.

Experimental Protocols

Protocol A: NEDDA with Danishefsky's Diene

This protocol leverages Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) to construct a highly functionalized bicyclic system[3],[4].

  • Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206 mg) and 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Activation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add TiCl4 (0.2 mmol, 1.0 M in DCM). Causality: Slow addition prevents localized exothermic heating, ensuring the enone does not polymerize upon sudden Lewis acid activation.

  • Diene Addition : Stir for 15 minutes to allow complete complexation. Add Danishefsky's diene (1.5 mmol, 258 mg) dropwise[4].

  • Cycloaddition & Self-Validation : Remove the dry ice bath and transfer the flask to a -20 °C cryo-cooler. Stir for 4 hours. Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active precursor spot (Rf ~0.5) must disappear, replaced by a slower-moving, weakly UV-active spot (Rf ~0.3) representing the silyl enol ether intermediate. If the precursor persists, verify the anhydrous integrity of your DCM.

  • Quenching : Quench the reaction strictly at -20 °C by adding 5 mL of saturated aqueous NaHCO3. Causality: Immediate neutralization of the Lewis acid prevents the premature, uncontrolled hydrolysis of the delicate silyl enol ether before isolation.

  • Workup : Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: IEDDA with Ethyl Vinyl Ether

Here, the precursor acts as an electron-deficient diene, reacting with an electron-rich dienophile.

  • Preparation : In a 20 mL heavy-walled pressure tube, dissolve the precursor (1.0 mmol) in 5 mL of anhydrous toluene.

  • Reagent Addition : Add Yb(OTf)3 (10 mol%, 62 mg) and ethyl vinyl ether (5.0 mmol). Causality: Ethyl vinyl ether is highly volatile; using a 5-fold excess compensates for potential evaporative loss and drives the equilibrium forward. Yb(OTf)3 is chosen as a mild, water-tolerant Lewis acid that promotes IEDDA without polymerizing the vinyl ether.

  • Thermal Activation : Seal the tube and heat to 80 °C for 12 hours.

  • Validation & Isolation : Cool to room temperature. Validation Step: TLC should indicate the formation of a highly non-polar pyran-fused adduct. Filter the crude mixture through a short pad of silica to remove the Yb(OTf)3 catalyst, then concentrate.

Quantitative Data: Catalyst Optimization

The selection of the catalyst drastically impacts the yield and stereoselectivity of the NEDDA pathway.

Table 2: Catalyst effects on NEDDA reaction efficiency (Precursor + Danishefsky's Diene)

Catalyst (20 mol%) Temperature Profile Time (h) Conversion (%) Endo:Exo Ratio
None (Thermal) 80 °C 24 < 10 N/A
BF3·OEt2 -78 °C to 0 °C 8 65 85:15
Yb(OTf)3 RT 12 55 70:30

| TiCl4 | -78 °C to -20 °C | 4 | 92 | >95:5 |

Reaction Pathway Visualization

G Precursor 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one (LUMO lowered by conjugation) LewisAcid Lewis Acid Activation (TiCl4 or Yb(OTf)3) Precursor->LewisAcid Coordinates to Carbonyl NEDDA_Path NEDDA Pathway + Danishefsky's Diene (HOMO-rich) LewisAcid->NEDDA_Path Acts as Dienophile IEDDA_Path IEDDA Pathway + Ethyl Vinyl Ether (HOMO-rich dienophile) LewisAcid->IEDDA_Path Acts as Diene NEDDA_Product Bicyclic Adduct (High Regioselectivity) NEDDA_Path->NEDDA_Product IEDDA_Product Pyranyl-fused Adduct (Endo-selective) IEDDA_Path->IEDDA_Product

Reaction pathways of the precursor in NEDDA and IEDDA Diels-Alder syntheses.

References

  • Canadian Journal of Chemistry. "Activated cyclooctenones are effective dienophiles: Lewis acid catalyzed Diels-Alder reaction of enones." Can. J. Chem. URL: [Link]

  • Asahara, H., Hiraishi, M., & Nishiwaki, N. (2020). "One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes." Beilstein Journal of Organic Chemistry (via PMC). URL: [Link]

  • Asahara, H., Hiraishi, M., & Nishiwaki, N. (2020). "One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes." PubMed. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Evaluation of Novel Anti-Inflammatory Analogs from a β-Ionone Scaffold

Abstract Chronic inflammation is a significant contributor to a wide range of human diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chronic inflammation is a significant contributor to a wide range of human diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. This document provides a comprehensive guide for the synthesis and biological evaluation of novel anti-inflammatory analogs derived from 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, a β-ionone derivative. This scaffold, featuring a chalcone-like α,β-unsaturated ketone system, offers multiple reactive sites for chemical modification.[1][2][3][4][5] We present detailed protocols for creating a focused library of analogs, including pyrazoles and Michael adducts, and for assessing their anti-inflammatory potential in a validated cell-based model.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, underpins numerous pathologies. A key signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, inducing the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][9][10] The products of these enzymes, nitric oxide (NO) and prostaglandins (e.g., PGE2), are key mediators of the inflammatory cascade.[9][11][12] Therefore, inhibiting the NF-κB pathway and the production of these mediators is a cornerstone of anti-inflammatory drug discovery.

The starting scaffold, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (a structural isomer of 4-oxo-β-ionone), possesses a vinylogous 1,3-dicarbonyl-like system, which is an excellent precursor for chemical derivatization.[13][14][15] Its structural similarity to chalcones, a class of compounds known for broad biological activities including anti-inflammatory effects, makes it a promising starting point for developing new therapeutic agents.[1][2][3][4] This guide details two primary synthetic strategies to generate structural diversity and protocols to screen these new chemical entities for anti-inflammatory activity using the well-established LPS-stimulated RAW 264.7 macrophage model.[9][10][11][12][16]

Part 1: Synthesis of Novel Analogs

The synthetic strategy focuses on modifying the reactive butenone side chain of the parent molecule. This approach allows for the introduction of diverse chemical functionalities predicted to modulate biological activity.

Strategy A: Synthesis of Pyrazole Analogs via Cyclocondensation

Rationale: The pyrazole heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including the potent anti-inflammatory COX-2 inhibitor, celecoxib.[17][18][19][20] The vinylogous 1,3-dicarbonyl moiety of the starting material is an ideal precursor for cyclocondensation reactions with hydrazine derivatives to form stable pyrazole rings, a method analogous to the classical Knorr pyrazole synthesis.[17][18][19][21]

Experimental Protocol 1.1: Synthesis of a Representative Phenylpyrazole Analog (SJA-01)

  • Reaction Setup: To a 50 mL round-bottom flask, add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 g, 4.85 mmol).

  • Solvent & Reagent Addition: Dissolve the starting material in 20 mL of absolute ethanol. To this solution, add phenylhydrazine hydrochloride (0.77 g, 5.33 mmol, 1.1 eq) followed by sodium acetate (0.44 g, 5.33 mmol, 1.1 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Work-up: After 4-6 hours (or upon completion as indicated by TLC), allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate to afford the desired pyrazole analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: Synthesis of Thiol Adducts via Thia-Michael Addition

Rationale: The α,β-unsaturated ketone on the side chain is an excellent Michael acceptor. Thia-Michael addition, the conjugate addition of a thiol, is a robust reaction for creating C-S bonds.[22][23][24][25] This strategy is particularly relevant as many biologically active molecules exert their effects by covalently modifying cysteine residues in target proteins, such as those in the NF-κB pathway. Introducing a thiol-reactive "warhead" can lead to potent and targeted inhibitors.

Experimental Protocol 1.2: Synthesis of a Representative N-acetylcysteine Adduct (SJA-02)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 g, 4.85 mmol) in 25 mL of dichloromethane.

  • Reagent Addition: Add N-acetyl-L-cysteine (0.87 g, 5.33 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Add triethylamine (0.1 mL, 0.73 mmol, 0.15 eq) as a basic catalyst to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture with 25 mL of 1M HCl (aq) and then with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash chromatography on silica gel to yield the pure Michael adduct.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Protocols for Biological Evaluation

The anti-inflammatory activity of the synthesized analogs is assessed by measuring their ability to inhibit the production of nitric oxide in LPS-stimulated murine macrophages.

Workflow for Biological Screening

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation SJA_Parent Starting Scaffold SJA_01 Pyrazole Analog (SJA-01) SJA_Parent->SJA_01 Derivatization SJA_02 Michael Adduct (SJA-02) SJA_Parent->SJA_02 Derivatization RAW_Cells RAW 264.7 Macrophages Cytotoxicity MTT Assay (Determine Safe Doses) RAW_Cells->Cytotoxicity LPS_Stim LPS Stimulation + Compound Treatment Cytotoxicity->LPS_Stim Griess Griess Assay (Measure Nitric Oxide) LPS_Stim->Griess Data_Analysis IC50 Calculation Griess->Data_Analysis

Caption: Overall workflow from synthesis to biological evaluation.

Cell Culture

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the synthesized compounds. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[26][27][28][29][30]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][29]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[27][29] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol: Nitric Oxide Production (Griess Assay)

Rationale: The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indicator of iNOS activity.[31][32][33][34][35]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the synthesized analogs for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[33][34]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[32][33][35]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect is calculated relative to the LPS-only treated cells.

Part 3: Data Presentation and Interpretation

NF-κB Signaling Pathway

The synthesized analogs are designed to interfere with the inflammatory cascade, primarily targeting the NF-κB signaling pathway.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO SJA_Compound Synthesized Analogs (SJA-01, SJA-02) SJA_Compound->IKK Potential Inhibition SJA_Compound->NFkB_active Potential Inhibition

Caption: Targeted LPS-induced NF-κB signaling pathway.

Representative Data

The following table summarizes hypothetical results for the synthesized analogs compared to a known inhibitor, Dexamethasone.

CompoundCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)
Starting Material > 10085.2
SJA-01 (Pyrazole) > 10012.5
SJA-02 (Michael Adduct) 78.99.8
Dexamethasone > 1000.5

Interpretation: In this representative dataset, both derivatization strategies yielded analogs with significantly improved anti-inflammatory activity compared to the starting material. The pyrazole analog SJA-01 showed a nearly 7-fold increase in potency. The Michael adduct SJA-02 was the most potent analog synthesized, with an IC₅₀ value of 9.8 µM, though it exhibited slightly higher cytotoxicity. These results validate the chemical strategies and highlight the potential of this scaffold for developing novel anti-inflammatory agents.

Conclusion

This guide provides a robust framework for the rational design, synthesis, and biological evaluation of novel anti-inflammatory agents based on the 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one scaffold. The detailed protocols for synthesizing pyrazole and Michael adduct analogs offer reliable methods for generating chemical diversity. Furthermore, the established cell-based assays provide a clear and quantifiable measure of anti-inflammatory efficacy. The presented strategies can be expanded by utilizing different hydrazine derivatives or various thiol-containing nucleophiles to build a larger compound library for comprehensive structure-activity relationship (SAR) studies, paving the way for the identification of lead candidates for further preclinical development.

References

  • Title: Synthesis and anti-inflammatory effect of chalcones and related compounds Source: PubMed URL: [Link]

  • Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Immunology URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: The Journal of Clinical Investigation URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of chalcone derivatives Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of Biologically Active Chalcones and their Anti-inflammatory Effects Source: ResearchGate URL: [Link]

  • Title: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Source: Chembase.cn URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity Source: Journal of Advances in Biology & Biotechnology URL: [Link]

  • Title: Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Protocol Griess Test Source: protocols.io URL: [Link]

  • Title: Nitric Oxide Griess Assay Source: Bio-protocol URL: [Link]

  • Title: Thia-Michael Addition in Diverse Organic Synthesis Source: Croatian Chemical Acta URL: [Link]

  • Title: (E)-2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Source: NextSDS URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)- Source: NIST WebBook URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

  • Title: 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one Source: PubChem URL: [Link]

  • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: IJNRD URL: [Link]

  • Title: Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation Source: J-Stage URL: [Link]

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  • Title: 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone Source: NIST WebBook URL: [Link]

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Method

Application Notes and Protocols for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in Fragrance and Flavor Synthesis

Introduction: Situating a Key Intermediate in the Rose Ketone Family The compound 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, while not as widely recognized by a common name as its celebrated isomers, holds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating a Key Intermediate in the Rose Ketone Family

The compound 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, while not as widely recognized by a common name as its celebrated isomers, holds a significant position in the synthesis of high-impact aroma chemicals. This molecule is a member of the illustrious family of rose ketones, which are indispensable in modern perfumery and flavor creation.[1][2] The most famous members of this family, the damascones and damascenones, are prized for their incredibly potent and complex scent profiles, evoking notes of rose, plum, blackcurrant, and tobacco even at minute concentrations.[3][4][5][6][7]

Our subject compound often serves as a crucial synthetic intermediate in the production of these more commercially prominent rose ketones.[] Its reactive enone and conjugated carbonyl functionalities make it a versatile building block for a variety of chemical transformations.[] Understanding the synthesis and strategic application of this intermediate is therefore paramount for researchers and developers aiming to innovate within the fragrance and flavor landscape.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, with a focus on its role in the creation of complex and desirable aroma profiles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C13H18O2[9][10]
Molecular Weight 206.28 g/mol [9][10]
CAS Number 98910-85-1; 27185-77-9[9][10][11]
Appearance Pale yellow clear liquid (estimated)[12]
Odor Profile Woody[9]
Boiling Point ~309 °C (estimated)[9]
Flash Point ~128.9 °C (estimated)[9]
Solubility Soluble in ethanol and oils; insoluble in water[12]

Synthesis of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

The synthesis of this key intermediate can be approached through several pathways, often starting from readily available precursors. A common strategy involves the modification of ionone derivatives.

Protocol 1: Synthesis from β-Ionone via Oxidation

This protocol outlines a potential route for the synthesis of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one from β-ionone, a widely available starting material. This method leverages an oxidation reaction to introduce the second carbonyl group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-ionone in a suitable solvent such as glacial acetic acid.

  • Addition of Oxidizing Agent: Slowly add a solution of a suitable oxidizing agent, such as chromium trioxide or potassium permanganate, to the reaction mixture while maintaining a controlled temperature, typically between 20-30°C, with the use of an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium bisulfite, to neutralize the excess oxidant. Extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate gradient to yield the pure 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Application in the Synthesis of High-Impact Aroma Chemicals

The primary value of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one lies in its utility as a precursor to more complex and potent fragrance and flavor molecules, most notably the damascones.

Protocol 2: Isomerization to β-Damascone

β-Damascone is a highly sought-after rose ketone with a powerful and multifaceted aroma.[3][4][5][6] The conversion of our intermediate to β-damascone can be achieved through an acid-catalyzed isomerization reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in an inert solvent such as toluene.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to the solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the isomerization by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the resulting β-damascone by vacuum distillation or column chromatography. Confirm the structure and purity of the product using GC-MS, NMR, and IR spectroscopy.

Sensory Evaluation in Fragrance and Flavor Formulations

While primarily an intermediate, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one possesses its own characteristic woody aroma.[9] In fragrance compositions, it can be used to impart warmth and depth, acting as a building block for more complex accords.

In flavor applications, its use is less common, but it can be explored as a precursor in the synthesis of nature-identical flavor compounds, particularly those found in fruits and teas where damascones and related compounds are naturally present.[4][13]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: Synthetic route from β-ionone to β-damascone via the key intermediate.

Conclusion and Future Perspectives

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one represents a vital, albeit less heralded, component in the arsenal of the fragrance and flavor chemist. Its true power is unlocked through its strategic conversion into high-impact aroma chemicals like β-damascone, which continue to shape the sensory landscape of consumer products. Further research into novel synthetic routes and the exploration of its own subtle olfactory contributions will undoubtedly continue to be of great interest to the scientific community. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this versatile molecule.

References

  • The Good Scents Company. (n.d.). (E)-beta-damascone, 23726-91-2. Retrieved from [Link]

  • Scent.vn. (n.d.). 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. Retrieved from [Link]

  • Perfumer & Flavorist. (2018, June 26). Natural Advantage's beta-Damascone. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

  • Premiere Peau. (n.d.). Beta-Damascone. Retrieved from [Link]

  • Taylor & Francis Online. (2010, October 13). New Straightforward Synthesis of β‐Damascenone and β‐Damascone Derivatives from β‐Ionone via Retro‐α‐ionol. Retrieved from [Link]

  • Olfactorian. (n.d.). beta-Damascone | Perfume Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Damascone from Ethyl Cyclogeranate. Retrieved from [Link]

  • ACS Publications. (2008, September 4). Synthesis and Hydrolysis of Damascenone Precursors and Their Analogues, in both Aglycone and Glycoconjugate Forms. Retrieved from [Link]

  • Google Patents. (n.d.). CN101698636A - Method for synthesizing beta-damascenone.
  • Perfumer & Flavorist. (n.d.). Rose Ketones: Celebrating 30 Years of Success. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Preparation of α-damascone. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Aroma from Carotenoids - Rose. Retrieved from [Link]

  • Wikipedia. (n.d.). Damascone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of α-damascone [trans-1-(2,6,6-trimethylcyclohex-2-enyl)but-2-en-1-one] by a catalysed Diels–Alder reaction with inverse electron demand. Retrieved from [Link]

  • Google Patents. (n.d.). CN109053407B - Method for synthesizing beta-damascenone.
  • Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. Retrieved from [Link]

  • COSMILE Europe. (n.d.). ROSE KETONES – Ingredient. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Beta Damascone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,4-trimethyl-3-(but-1-yl)-cyclohex-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one. Retrieved from [Link]

  • CAPS. (n.d.). Phytochemical: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-(3,3,5-Trimethyl-2-cyclohexen-1-one)but-1-en-3-ol. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(3-Butenyl)-2,4,4-trimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091815A1 - Polysiloxanes as fragrance delivery systems in fine perfumery.

Sources

Application

Application Note: Constructing Polycyclic Frameworks Utilizing 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Executive Summary 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly known as 4-oxo-β-ionone, CAS 27185-77-9) is a highly reactive, conjugated dienone. Its unique molecular configuration—featuring both conj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly known as 4-oxo-β-ionone, CAS 27185-77-9) is a highly reactive, conjugated dienone. Its unique molecular configuration—featuring both conjugated carbonyl and alkene functionalities—makes it an exceptionally versatile building block for the synthesis of complex polycyclic and heterocyclic frameworks . This application note details validated protocols for utilizing this compound in Diels-Alder cycloadditions and Michael addition-initiated annulations, which are critical steps in the development of steroidal analogs, drimane-type sesquiterpenes, and advanced polymeric materials.

Mechanistic Rationale & Structural Advantages

The synthetic utility of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one stems from its dual electrophilic nature, allowing it to participate smoothly in carbon-carbon bond formation under mild conditions 2.

  • Steric Steering : The 2,4,4-trimethyl substituents on the cyclohexenone ring provide a rigid steric environment. During cycloadditions, this bulk directs the incoming diene or dienophile, dictating the stereochemical outcome and often yielding high diastereoselectivity (favoring the endo transition state in Diels-Alder reactions).

  • Electronic Activation : The 3-oxo-1-butenyl side chain acts as a potent Michael acceptor. In the presence of Lewis acids or basic catalysts, electron density is withdrawn toward the carbonyl oxygen, highly activating the β-carbon for nucleophilic attack. This predictable reactivity allows for high yields and selectivity, making it a model substrate in biomimetic-type reactions 3.

Application Workflows & Protocols

G A 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one B Lewis Acid (BF3·OEt2) Activation A->B Electrophilic Pathway C Base (NaOMe) Enolate Formation A->C Nucleophilic Pathway D Diels-Alder Cycloaddition B->D + Diene (-78 °C) E Michael Addition & Robinson Annulation C->E + Cyclic Ketone (65 °C) F Bicyclic Frameworks (e.g., Decalins) D->F High endo selectivity G Tricyclic Frameworks (e.g., Terpenoid Cores) E->G Thermodynamic control

Caption: Synthetic pathways of 4-oxo-β-ionone diverging into bicyclic and tricyclic frameworks.

Protocol A: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective : Construction of a bicyclic decalin framework. Causality & Design : A Lewis acid (BF₃·OEt₂) coordinates with the carbonyl oxygen of the 3-oxo-1-butenyl group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction at cryogenic temperatures and preventing the thermal degradation of the polyene system.

Step-by-Step Procedure :

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206.3 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Activation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add BF₃·OEt₂ (0.2 equivalents, 0.2 mmol). Stir for 15 minutes to allow complete Lewis acid-carbonyl coordination. Observation: The solution will exhibit a slight bathochromic shift (deepening in color) due to extended conjugation.

  • Cycloaddition : Slowly add the diene (e.g., cyclopentadiene, 1.5 mmol) dissolved in 2 mL of anhydrous DCM.

  • Reaction Monitoring : Maintain the reaction at -78 °C for 2 hours, then gradually warm to 0 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material spot (~280 nm) indicates completion.

  • Quenching & Workup : Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with DCM (3 × 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation : Purify via flash chromatography. Confirm the endo cycloadduct formation using ¹H NMR by identifying the characteristic upfield shift of bridgehead protons at δ 2.8–3.2 ppm.

Protocol B: Base-Catalyzed Michael Addition & Robinson Annulation

Objective : Construction of extended tricyclic frameworks. Causality & Design : A thermodynamic base (NaOMe) promotes the formation of an enolate from a cyclic ketone donor. The enolate attacks the highly activated β-carbon of the 3-oxo-1-butenyl chain (Michael addition). The intermediate undergoes an intramolecular aldol condensation (Robinson annulation) to close the new six-membered ring, driven by the thermodynamic stability of the resulting conjugated polycycle.

Step-by-Step Procedure :

  • Enolate Formation : In a round-bottom flask, dissolve the nucleophilic donor (e.g., 2-methylcyclohexanone, 1.2 mmol) in anhydrous methanol (15 mL). Add NaOMe (1.5 mmol) and stir at room temperature for 30 minutes.

  • Michael Addition : Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol) dropwise over 10 minutes.

  • Annulation : Heat the reaction mixture to reflux (65 °C) for 12–16 hours. The initial Michael adduct will undergo spontaneous intramolecular aldol condensation under these conditions.

  • Workup : Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3 × 15 mL).

  • Self-Validation : Analyze the crude mixture via LC-MS. The target polycyclic framework must display a molecular ion peak corresponding to [M + Donor - H₂O]+. If the reaction is prematurely stopped, the intermediate Michael adduct can be detected via IR spectroscopy (presence of two distinct carbonyl stretches at ~1710 cm⁻¹ and ~1670 cm⁻¹).

Quantitative Data & Optimization

Table 1: Comparison of Catalytic Conditions for Polycyclic Framework Construction

Reaction TypeCatalystTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Diels-AlderNone (Thermal)110244560:40
Diels-AlderBF₃·OEt₂-78 to 048892:8
Diels-AlderAlCl₃-78 to 068289:11
Michael/AnnulationNaOMe651676N/A (Thermodynamic product)
Michael/AnnulationKOH / EtOH781271N/A (Thermodynamic product)

Note: Yields represent isolated, chromatographically pure products. The integration of Lewis acids in Diels-Alder workflows significantly improves both yield and stereoselectivity by lowering the activation energy barrier.

Trustworthiness and Quality Control

To ensure the integrity of the synthesized polycyclic frameworks, the following self-validating checks must be integrated into the workflow:

  • Spectroscopic Purity of Starting Material : Before use, verify the purity of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one. It should exhibit a strong UV absorption maximum at ~280 nm. Impurities (such as auto-oxidation products) will drastically reduce annulation yields.

  • Moisture Sensitivity : The extended conjugated system is highly susceptible to side reactions if Lewis acids hydrolyze. Ensure all glassware is flame-dried and solvents are rigorously anhydrous (water content <50 ppm via Karl Fischer titration).

References

  • BOC Sciences. "CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one) - Product Specification and Synthetic Applications." BOC Sciences.

  • Google Patents. "CN103641701B - A kind of synthetic method of 4-oxo-beta-ionone." Google Patents Database. 2

  • ResearchGate. "Design, Synthesis and Olfactory Properties of 2-Substituted 2-tert-Butyl-5-methyl-2,5-dihydrofurans: seco Derivatives of Theaspiranes." ResearchGate. 3

Sources

Method

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one starting material for steroidal synthesis

Application Note: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in Advanced Steroidal Synthesis Executive Summary The synthesis of complex steroidal frameworks, anti-inflammatory agents, and hormonal analogs req...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in Advanced Steroidal Synthesis

Executive Summary

The synthesis of complex steroidal frameworks, anti-inflammatory agents, and hormonal analogs requires highly versatile and regioselective starting materials[]. 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS: 27185-77-9) has emerged as a critical bis-enone building block in modern synthetic organic chemistry[][2]. Featuring a conjugated carbonyl and alkene functionality within both a cyclic and an extended acyclic system, this dual electrophile is perfectly primed for tandem carbon-carbon bond-forming events. Its unique architecture allows it to act as a linchpin in Michael additions, aldol condensations, and Diels-Alder cycloadditions, streamlining the construction of polycyclic steroid cores[].

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of this compound is essential for optimizing reaction conditions. The presence of the gem-dimethyl group at the C4 position of the cyclohexenone ring provides critical steric shielding. This shielding directs incoming nucleophiles to preferentially attack the less hindered 3-oxo-1-butenyl side chain, ensuring high regioselectivity during the initial stages of polycyclic construction.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueReference / Significance
CAS Number 27185-77-9 (General) / 29790-29-2 (E-isomer)Regulatory & Inventory Tracking[][2]
Molecular Formula C13H18O2Base steroidal A/B ring precursor[3]
Molecular Weight 206.29 g/mol High atom economy in annulations[][3]
Purity Standard ≥ 95.0% (HPLC/GC)Critical for asymmetric catalysis[3]
Chromophoric Profile Extended Conjugation (UV Active)Enables real-time TLC/UV monitoring[]

Synthetic Workflow & Mechanistic Pathways

The true value of 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one lies in its ability to undergo cascade reactions. In steroidal synthesis, constructing the tetracyclic core (A, B, C, and D rings) often relies on the rapid assembly of the A/B decalin system. By subjecting this bis-enone to a tandem Michael-Aldol sequence (Robinson annulation), chemists can construct the fused bicyclic core in a single pot. Alternatively, the electron-deficient side chain acts as a potent dienophile in[4+2] cycloadditions, yielding highly functionalized bridged intermediates[].

G cluster_0 Tandem Michael-Aldol Pathway cluster_1 Cycloaddition Pathway SM 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one (CAS: 27185-77-9) Enolate Enolate Intermediate (Base Catalysis) SM->Enolate Base / Nucleophile Diene Diels-Alder Reaction (Thermal/Lewis Acid) SM->Diene + Diene Annulation Robinson Annulation (Intramolecular Aldol) Enolate->Annulation Cyclization Steroid Tetracyclic Steroid Core (Hormonal Analogs) Annulation->Steroid Dehydration Bicyclic Functionalized Bicyclic Intermediate Diene->Bicyclic [4+2] Cycloaddition

Synthetic pathways of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in steroidal synthesis.

Table 2: Quantitative Optimization of Annulation Conditions

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity / ee (%)
KOH (10 mol%)MeOH251265Moderate (Racemic)
L-Proline (20 mol%)DMSO252482High (>90% ee)
TiCl4 (1.0 eq)CH2Cl2-78488Excellent (Diastereoselective)
BF3·OEt2 (0.5 eq)Toluene80675Good (Diastereoselective)

Causality Note: The shift from simple basic conditions (KOH) to organocatalysis (L-Proline) is driven by the need for enantioselectivity in steroidal drugs[4]. L-Proline forms a chiral enamine intermediate with the ketone, shielding one face of the molecule and dictating the stereochemistry of the resulting angular methyl group.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Robinson Annulation (Steroid A/B Ring Assembly)

Objective: To synthesize the chiral decalin core of a steroidal analog using L-Proline. Causality & Design: DMSO is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the enamine-mediated Michael addition. Room temperature is maintained to balance reaction kinetics with strict enantiocontrol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206.3 mg) and anhydrous DMSO (10 mL).

  • Catalyst Initiation: Introduce L-Proline (0.2 mmol, 23.0 mg, 20 mol%). Why 20 mol%? Lower catalyst loadings fail to outcompete background racemic pathways, while higher loadings complicate purification without significantly boosting yield.

  • Nucleophile Addition: Slowly add the secondary ketone/nucleophile (1.2 mmol) dropwise over 15 minutes to prevent homocoupling.

  • Cyclization & Dehydration: Stir the mixture at 25°C for 24 hours. The initial Michael addition is followed by an intramolecular aldol condensation.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to neutralize the organocatalyst and halt further aldol oligomerization. Extract with EtOAc (3 × 20 mL).

  • Validation (Self-Validating System):

    • TLC Checkpoint: The starting material (Rf = 0.45 in 7:3 Hexanes:EtOAc) must completely disappear, replaced by a less polar product spot (Rf ~0.55).

    • Spectroscopic Validation: Confirm the success of the dehydration step via UV-Vis (shift in λmax due to altered conjugation) and ¹H-NMR (disappearance of the distinct side-chain olefinic protons at δ 6.8-7.2 ppm and appearance of a new angular methyl singlet at δ 1.1-1.3 ppm).

Protocol B: Lewis Acid-Mediated Diels-Alder Cycloaddition

Objective: To construct a highly substituted bicyclic framework via [4+2] cycloaddition. Causality & Design: TiCl₄ is utilized as a Lewis acid to coordinate with the carbonyl oxygen of the 3-oxo-1-butenyl side chain. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, allowing the reaction to proceed at cryogenic temperatures (-78°C), which strictly enforces endo-selectivity and prevents thermal decomposition[].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the starting material (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Lewis Acid Activation: Add TiCl₄ (1.0 M in CH₂Cl₂, 1.0 mL, 1.0 eq) dropwise. Visual Cue: The solution will immediately turn a deep red/orange, validating the formation of the Lewis acid-carbonyl chelate.

  • Diene Addition: Add the selected diene (e.g., cyclopentadiene, 1.5 mmol) slowly down the side of the flask.

  • Incubation: Stir at -78°C for 4 hours. Maintaining this temperature is critical; allowing it to rise prematurely will result in exo-adduct formation and polymerization of the diene.

  • Quenching: Quench cold by adding cold water (10 mL) directly into the reaction mixture, breaking the titanium complex.

  • Validation (Self-Validating System):

    • Phase Separation Check: The organic layer should turn clear or pale yellow, indicating successful hydrolysis of the Ti-complex.

    • NMR Validation: ¹H-NMR must show the characteristic bridged bicyclic protons (e.g., the bridgehead protons around δ 2.8-3.2 ppm) and the preservation of the ring's gem-dimethyl signals.

Sources

Application

Application Notes and Protocols for Catalysis Development in Carbonyl Activation using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9)

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the utilization of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) as a model substrate in the development of catalytic systems for carbonyl activation. This document outlines the fundamental principles, experimental protocols, and mechanistic considerations for leveraging the unique reactivity of this enone in key organic transformations. The protocols detailed herein are designed to be self-validating and are supported by established chemical principles, offering a robust framework for catalyst screening, reaction optimization, and mechanistic investigation.

Introduction: The Role of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in Catalysis

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.29 g/mol , is a highly functionalized α,β-unsaturated ketone.[] Its structure, featuring a conjugated enone system, makes it an exceptional tool for studying and developing catalytic methods for carbonyl activation. The two electrophilic centers, the β-carbon of the alkene and the carbonyl carbon, allow for selective functionalization, making it a versatile substrate for a variety of synthetic transformations.[]

The predictable reactivity of this compound, coupled with its thermal stability, allows for high yields and selectivity under mild reaction conditions, rendering it an ideal model substrate in the development of novel catalytic processes.[] Its applications span from the synthesis of complex polycyclic and heterocyclic frameworks to its use as a starting material for bioactive molecules, including anti-inflammatory and antiviral agents.[]

Key Molecular Features for Catalysis Development:

  • Conjugated Enone System: The electron-withdrawing nature of the carbonyl group activates the carbon-carbon double bond for nucleophilic attack (e.g., Michael addition).

  • Prochiral Center: The potential for creating a new stereocenter at the β-position upon conjugate addition makes it an excellent substrate for developing asymmetric catalytic methods.

  • Two Carbonyl Groups: The presence of two distinct carbonyl functionalities offers opportunities for chemoselective catalytic transformations.

Mechanistic Principles of Carbonyl Activation

The activation of the carbonyl group in 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a critical step in many catalytic transformations. This can be achieved through various catalytic strategies, primarily involving Lewis acids or Brønsted acids, which enhance the electrophilicity of the carbonyl carbon.

Lewis Acid Catalysis

Lewis acids coordinate to the oxygen atom of the carbonyl group, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack. This is a fundamental principle in many carbon-carbon bond-forming reactions.

DOT Diagram: Lewis Acid Activation of the Enone

Lewis_Acid_Activation Substrate Enone (CAS 27185-77-9) ActivatedComplex Activated Complex Substrate->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., TiCl4, Sc(OTf)3) LewisAcid->ActivatedComplex Product Adduct ActivatedComplex->Product Bond Formation Nucleophile Nucleophile (e.g., Grignard, Gilman) Nucleophile->ActivatedComplex Nucleophilic Attack

Caption: Lewis acid coordination enhances carbonyl electrophilicity.

Brønsted Acid and Lewis Base Organocatalysis

Bifunctional organocatalysts that combine Brønsted acid and Lewis base functionalities can synergistically activate both the electrophile (enone) and the nucleophile.[2] The Brønsted acid protonates the carbonyl oxygen, while the Lewis base activates the nucleophile, leading to highly enantioselective transformations.[2]

Experimental Protocols

The following protocols are designed as a starting point for researchers developing catalytic systems for carbonyl activation using 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

Protocol 1: Screening of Lewis Acid Catalysts for Michael Addition

Objective: To evaluate the efficacy of various Lewis acids in catalyzing the conjugate addition of a model nucleophile to 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one.

Materials:

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9)

  • Dimethyl malonate (as the nucleophile)

  • Lewis Acid Catalysts (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206.3 mg).

  • Dissolve the substrate in anhydrous DCM (10 mL).

  • Add the Lewis acid catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add dimethyl malonate (1.2 mmol, 158.5 mg) dropwise to the solution.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield of the Michael adduct.

Data Presentation:

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
TiCl₄DCM254>9592
Sc(OTf)₃DCM2568580
Yb(OTf)₃DCM2587875
Cu(OTf)₂DCM25126560

DOT Diagram: Michael Addition Workflow

Michael_Addition_Workflow start Start dissolve Dissolve Enone in Anhydrous DCM start->dissolve add_catalyst Add Lewis Acid Catalyst dissolve->add_catalyst add_nucleophile Add Dimethyl Malonate add_catalyst->add_nucleophile monitor Monitor by TLC add_nucleophile->monitor quench Quench with Sat. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze by GC-MS dry_concentrate->analyze

Caption: Workflow for Lewis Acid-catalyzed Michael Addition.

Protocol 2: Asymmetric Aldol Reaction using a Chiral Organocatalyst

Objective: To perform an asymmetric aldol reaction with 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and a model aldehyde using a chiral bifunctional organocatalyst to assess enantioselectivity.

Materials:

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9)

  • 4-Nitrobenzaldehyde

  • Chiral bifunctional organocatalyst (e.g., (S)-3-[2-(diphenylphosphino)phenyl]BINOL)[2]

  • Anhydrous Toluene

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination

Procedure:

  • To a flame-dried, argon-purged vial, add the chiral organocatalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and stir to dissolve.

  • Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206.3 mg).

  • Cool the mixture to -20 °C.

  • Add 4-nitrobenzaldehyde (1.2 mmol, 181.3 mg).

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the aldol product by chiral HPLC analysis.

Expected Outcome:

The reaction is expected to yield the corresponding aldol product. The enantiomeric excess will be dependent on the efficacy of the chiral organocatalyst. High ee values would indicate successful asymmetric induction.

Safety Precautions

  • Always handle 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[4]

  • This compound may be harmful if swallowed.[4]

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[3][4][5]

References

  • PubChem. 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one. [Link]

Sources

Method

selective functionalization techniques for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Application Note: Selective Functionalization Techniques for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Executive Summary 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Functionalization Techniques for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Executive Summary

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive, cross-conjugated bis-enone intermediate. It is a critical building block in the synthesis of complex polycyclic frameworks, pharmaceuticals, and fragrance analogs[]. The molecule is characterized by a cyclohex-2-en-1-one ring heavily substituted with methyl groups, conjugated to a 3-oxo-1-butenyl side chain[]. This extended conjugation and dual electrophilic nature present a unique challenge: achieving absolute chemo- and regioselectivity during functionalization. This guide provides field-proven methodologies for site-specific modifications, leveraging steric shielding and orbital control to direct reactivity.

Mechanistic Profiling: Causality in Site-Selectivity

As a Senior Application Scientist, it is critical to understand why a reagent attacks a specific site on this bis-enone system, rather than just knowing how to run the reaction. The regioselectivity is governed by three primary mechanistic drivers:

  • Steric Shielding vs. Electronic Activation: The ring enone is sterically hindered by the gem-dimethyl group at C4 and the methyl group at C2. Consequently, nucleophilic attack is kinetically directed toward the less hindered β -carbon of the side-chain enone[].

  • Hard-Soft Acid-Base (HSAB) Theory: According to HSAB principles, "soft" nucleophiles (e.g., organocuprates) are highly polarizable and possess low charge densities. They preferentially undergo 1,4-conjugate addition at the β -carbon (LUMO control)[2]. Conversely, "hard" nucleophiles (e.g., activated hydrides) have high charge densities and prefer direct 1,2-addition at the more electropositive carbonyl carbon (electrostatic control)[2].

  • Pericyclic Reactivity: The extended conjugation allows the molecule to act as a potent dienophile. The electron-withdrawing carbonyl groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes[3]. Secondary orbital interactions dictate that the endo transition state is kinetically favored, providing high diastereoselectivity[4].

Reaction Pathway Visualization

G Substrate Bis-Enone Substrate (CAS 27185-77-9) Michael Organocuprate Addition Substrate->Michael Soft Nucleophile (R2CuLi) DielsAlder Diels-Alder Cycloaddition Substrate->DielsAlder Diene + Lewis Acid (LUMO lowering) Luche Luche Reduction Substrate->Luche Hard Hydride (NaBH4/CeCl3) Prod1 1,4-Adduct (Side-chain) Michael->Prod1 Prod2 [4+2] Adduct (Endo favored) DielsAlder->Prod2 Prod3 Allylic Alcohol (1,2-Reduction) Luche->Prod3

Reaction pathways for the selective functionalization of the bis-enone substrate.

Experimental Methodologies & Protocols

Protocol A: Regioselective 1,4-Conjugate Addition (Michael Addition)

Objective: Alkylate the side-chain alkene while leaving the ring enone intact. Mechanistic Rationale: Organocuprates (Gilman reagents) are soft nucleophiles that selectively undergo 1,4-addition. The steric bulk of the ring's methyl groups prevents attack on the ring's β -carbon, ensuring absolute regioselectivity for the side chain[2].

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, suspend Copper(I) iodide (CuI, 1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Cuprate Formation: Dropwise add the desired organolithium reagent (R-Li, 2.2 equiv). The solution will initially turn yellow (formation of RCu) and then clear/colorless as the soluble Gilman reagent ( R2​CuLi ) forms. Self-Validation: The dissolution of CuI into a homogeneous solution confirms successful cuprate formation.

  • Substrate Addition: Dissolve 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the cuprate solution at -78 °C over 15 minutes.

  • Reaction Monitoring: Stir for 2 hours at -78 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active extended conjugated spot indicates consumption of the starting material.

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl to destroy excess cuprate and protonate the resulting enolate[2]. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Lewis Acid-Catalyzed [4+2] Diels-Alder Cycloaddition

Objective: Construct a functionalized polycyclic framework using the substrate as a dienophile. Mechanistic Rationale: The enone side-chain acts as an electron-deficient dienophile. A Lewis acid ( TiCl4​ ) coordinates to the carbonyl oxygen, drastically lowering the LUMO energy of the alkene, allowing it to react rapidly with dienes (e.g., cyclopentadiene) at low temperatures, favoring the endo product[3][4].

  • Activation: Dissolve the bis-enone substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under argon. Cool to -20 °C. Add TiCl4​ (1.0 M in DCM, 0.2 equiv) dropwise. Self-Validation: A deep color shift (often dark red/orange) indicates successful Lewis acid-carbonyl complexation.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise. Maintain the temperature at -20 °C to suppress polymerization of the diene.

  • Monitoring: Stir for 4-6 hours. TLC will show a new, less polar spot corresponding to the endo-cycloadduct.

  • Quench: Quench carefully with saturated aqueous NaHCO3​ to neutralize the Lewis acid. Filter through a Celite pad to remove titanium salts, extract with DCM, and purify via flash chromatography.

Protocol C: Chemoselective 1,2-Reduction (Luche Reduction)

Objective: Reduce the carbonyl group to an allylic alcohol without reducing the conjugated double bonds. Mechanistic Rationale: Standard NaBH4​ often yields a mixture of 1,2- and 1,4-reduction products. The Luche reduction utilizes CeCl3​ , which acts as a Lewis acid to increase the electrophilicity of the carbonyl carbon. Furthermore, CeCl3​ catalyzes the reaction of NaBH4​ with methanol to form alkoxyborohydrides. These are "harder" nucleophiles that strictly obey HSAB theory to attack the hard carbonyl carbon, completely suppressing 1,4-addition[5][6].

  • Preparation: Dissolve the bis-enone substrate (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv) in methanol (0.2 M). Stir for 10 minutes at room temperature to ensure complete dissolution and complexation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH4​ (1.2 equiv) portionwise over 5 minutes. Self-Validation: Vigorous effervescence (hydrogen gas evolution) will occur immediately upon addition, confirming the generation of the active alkoxyborohydride species[7].

  • Completion: The reaction is typically complete within 10–15 minutes. Verify via TLC (loss of UV activity if the extended conjugation is broken, though the allylic alcohol may still be weakly UV active).

  • Quench: Quench by adding acetone (to consume excess hydride) followed by water. Extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ .

Quantitative Data Summary

Functionalization RoutePrimary ReagentsTemp (°C)RegioselectivityMechanistic Driver
Michael Addition R2​CuLi , THF-781,4-addition (side-chain)Soft-soft interaction; steric shielding of ring
Diels-Alder Cyclopentadiene, TiCl4​ -20[4+2] CycloadditionLUMO lowering via Lewis acid coordination
Luche Reduction NaBH4​ , CeCl3​⋅7H2​O , MeOH01,2-addition (carbonyl)Hard-hard interaction; alkoxyborohydride formation

References

  • BOC Sciences - CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one).
  • Master Organic Chemistry - The Michael Addition Reaction and Conjugate Addition.
  • Wikipedia - Diels–Alder reaction.
  • Organic Chemistry Portal - Diels-Alder Reaction.
  • Grokipedia - Luche reduction.
  • Wikipedia - Luche reduction.
  • National Institutes of Health (PMC) - Stereoselective Luche Reduction.

Sources

Application

Advanced Application Note: Synthesis of Metabolically Stable Prostaglandin Intermediates Utilizing 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Document Type: Application Note & Standard Operating Procedure Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of eicosanoid phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of eicosanoid pharmacology, the rapid metabolic degradation of natural prostaglandins (such as PGE2 and PGF2α) remains a primary bottleneck for their clinical translation. The principal pathway of in vivo deactivation is mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which rapidly oxidizes the critical C15-hydroxyl group into a biologically inactive ketone [1]. To circumvent this, medicinal chemists frequently engineer the omega (ω) side chain of synthetic analogs to introduce steric hindrance.

This Application Note details a validated synthetic methodology utilizing the highly functionalized enone 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) [2] as a premium building block for the ω-chain.

The Causality of Molecular Design: By incorporating this specific moiety, the resulting prostaglandin analog features a bis-allylic, sterically congested C15-environment. The gem-dimethyl groups at the C4 position of the cyclohexenone ring act as a massive steric shield. This structural wall effectively prevents the active site of 15-PGDH from accommodating the omega chain, halting the metabolic oxidation of the C15 alcohol and drastically increasing the pharmacokinetic half-life of the drug candidate.

Synthetic Strategy & Pathway Visualization

The integration of the enone building block into the prostaglandin scaffold (Corey Lactone) requires a precise, four-step sequence. The terminal methyl ketone of the starting material is first activated and converted into a β-ketophosphonate. This intermediate undergoes a highly E-selective Horner-Wadsworth-Emmons (HWE) olefination with the Corey aldehyde [3], followed by a stereoselective 1,2-reduction to establish the crucial C15-hydroxyl group.

PG_Synthesis_Workflow SM Starting Material 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one Step1 Step 1: Kinetic Enolization & Bromination (TMSOTf, Et3N, NBS) SM->Step1 Regioselective Activation Step2 Step 2: Michaelis-Arbuzov Reaction (P(OEt)3, 120°C) Step1->Step2 Phosphonate Formation Step3 Step 3: HWE Olefination (Corey Aldehyde, LiCl, DBU) Step2->Step3 E-Selective Olefination Step4 Step 4: Stereoselective Luche Reduction (CeCl3·7H2O, NaBH4) Step3->Step4 1,2-Carbonyl Reduction Product Metabolically Stable Prostaglandin Analog Step4->Product Final Isolation

Fig 1: Synthetic workflow from the enone precursor to the stable prostaglandin analog.

Experimental Protocols (Self-Validating Systems)

The following procedures are designed to be self-validating, ensuring that researchers can verify the success of each transformation in real-time before proceeding to the next step.

Protocol A: Regioselective Bromination and Phosphonation

Objective: Convert the terminal methyl ketone of the starting material into a β-ketophosphonate. Causality: Direct bromination of the enone leads to unselective halogenation. By utilizing Triethylamine (Et₃N) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78 °C, we kinetically trap the least sterically hindered enolate (the terminal methyl). Subsequent reaction with N-Bromosuccinimide (NBS) yields the α-bromoketone exclusively.

  • Enolization: Dissolve 10.0 mmol of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one in 50 mL anhydrous THF under argon. Cool to -78 °C. Add 1.2 eq of Et₃N, followed dropwise by 1.1 eq of TMSOTf. Stir for 45 minutes.

    • Self-Validation: TLC (Hexanes/EtOAc 4:1) must show complete conversion to a higher R_f silyl enol ether spot.

  • Bromination: Add 1.05 eq of NBS dissolved in THF. Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Arbuzov Reaction: Dissolve the crude α-bromoketone in 5.0 equivalents of neat triethyl phosphite (P(OEt)₃). Heat to 120 °C for 4 hours.

    • Self-Validation: The evolution of ethyl bromide gas will cease when the reaction reaches completion. Vacuum distill the excess P(OEt)₃ to yield the β-ketophosphonate as a viscous amber oil.

Protocol B: Roush-Masamune HWE Olefination

Objective: Couple the β-ketophosphonate with the Corey lactone aldehyde to form the C13-C14 trans-double bond. Causality: Traditional strong bases (e.g., NaH) cause epimerization of the α-chiral center of the Corey aldehyde. The Roush-Masamune conditions [4] utilize lithium coordination to increase the acidity of the phosphonate, allowing a mild amine base (DBU) to facilitate the olefination without degrading the sensitive aldehyde.

  • Activation: Suspend 1.2 eq of anhydrous LiCl in 30 mL dry acetonitrile (MeCN) under argon. Add 1.1 eq of the β-ketophosphonate and stir for 10 minutes.

  • Deprotonation: Add 1.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The solution will turn slightly yellow, indicating carbanion formation.

  • Coupling: Dropwise, add 1.0 eq of Corey lactone aldehyde dissolved in 10 mL MeCN. Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexanes 1:1). The aldehyde (R_f 0.3) should disappear, replaced by a strongly UV-active product spot (R_f 0.5) corresponding to the cross-conjugated dienone.

  • Workup: Quench with 0.1 M HCl to neutralize DBU, extract with dichloromethane, and purify via silica gel flash chromatography.

Protocol C: Stereoselective Luche Reduction

Objective: Reduce the dienone to the biologically active C15-allylic alcohol. Causality: The substrate is a highly electrophilic dienone. Standard NaBH₄ would attack the β-carbon, leading to an unwanted 1,4-conjugate reduction. Cerium(III) chloride acts as a hard Lewis acid, selectively coordinating the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing the hydride attack exclusively in a 1,2-fashion [5].

  • Complexation: Dissolve 5.0 mmol of the HWE product and 1.2 eq of CeCl₃·7H₂O in 40 mL of Methanol. Stir for 15 minutes at room temperature.

  • Reduction: Cool the mixture to -78 °C. Add 1.2 eq of NaBH₄ in small portions. Vigorous hydrogen evolution will occur. Stir for 45 minutes.

    • Self-Validation: TLC will show a shift to a more polar spot (R_f 0.25). The reaction mixture will turn cloudy white as insoluble cerium salts precipitate.

  • Isolation: Quench carefully with saturated NH₄Cl. Extract with EtOAc. Wash the organic layer thoroughly with brine to remove residual cerium salts, dry, and concentrate to yield the final C15-alcohol intermediate.

Quantitative Data & Quality Control

To ensure reproducibility, the following table outlines the expected yields, purity thresholds, and key analytical markers for each intermediate in the workflow.

Table 1: Quantitative Reaction Parameters and Analytical Markers

StepReactionExpected Yield (%)Purity (HPLC)Key Analytical Marker (NMR / MS)
1 Bromination78%>95%Disappearance of singlet at δ 2.28 (CH₃); new singlet at δ 3.95 (CH₂Br).
2 Arbuzov85%>98%Doublet at δ 3.10 (J = 22.5 Hz, CH₂-P); ³¹P NMR singlet at δ 20.5.
3 HWE Olefination72%>92%New trans-olefin protons at δ 6.2 and 6.7 (J = 15.5 Hz).
4 Luche Reduction88%>99% (dr 9:1)Shift of C15-H to δ 4.1 (m); distinct IR stretch at 3400 cm⁻¹ (OH).

References

  • Tai, H. H., Ensor, C. M., Tong, M., Zhou, H., & Yan, F. (2002). "Prostaglandin catabolizing enzymes." Prostaglandins & Other Lipid Mediators, 68, 483-493. URL:[Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). "Stereo-controlled synthesis of prostaglandins F2a and E2 (dl)." Journal of the American Chemical Society, 91(20), 5675-5677. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive aldehydes." Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

  • Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 100(7), 2226-2227. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Michael Additions for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly conjugated, sterically hindered enones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly conjugated, sterically hindered enones. 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a prime example of such a challenging substrate[].

This molecule features an extended conjugated system (a cross-conjugated dienone framework) and significant steric bulk from the 2-methyl and 4,4-dimethyl substituents[]. While the exocyclic 3-oxo-1-butenyl double bond is the primary site for Michael (1,4) addition, its electrophilicity is dampened by the extended conjugation, and the adjacent ring bulk restricts the trajectory of incoming nucleophiles. Standard base-catalyzed protocols often result in poor yields, retro-Michael degradation, or competing 1,2-additions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to maximize your reaction yield.

Diagnostic Workflow

Before adjusting your reaction conditions, use the diagnostic decision tree below to identify the mechanistic bottleneck in your current protocol.

Troubleshooting Start Low Yield in Michael Addition? CheckRegio Check Regioselectivity (NMR/LC-MS) Start->CheckRegio Is12 1,2-Addition Dominates CheckRegio->Is12 Byproducts found Is14 1,4-Addition but Low Conversion CheckRegio->Is14 Starting material remains IsPoly Polymerization / Degradation CheckRegio->IsPoly Complex mixture Sol12 Soften Nucleophile or Add Cu(I) Salts Is12->Sol12 Sol14 Use Iminium or Squaramide Catalyst Is14->Sol14 SolPoly Lower Temp & Trap Enolate with TMSCl IsPoly->SolPoly

Figure 1: Diagnostic decision tree for troubleshooting low yields in hindered enone Michael additions.

Section 1: Troubleshooting Guides & FAQs

Q1: My conversion stalls at <20% even after 48 hours. Why is the starting material unreactive, and how do I force the reaction?

  • Expertise & Causality: The extended conjugation of the 3-oxo-1-butenyl group delocalizes the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon significantly less electrophilic than a standard isolated enone. Traditional weak bases (e.g., K₂CO₃, Et₃N) rely solely on increasing the nucleophile's HOMO, which is often insufficient against this deactivated, sterically hindered acceptor.

  • Solution: Shift from nucleophile activation to electrophile activation using LUMO-lowering organocatalysis . Primary-secondary diamine catalysts form a highly reactive iminium ion intermediate with the enone, drastically lowering the LUMO energy and facilitating attack even by weak nucleophiles like malonates in aqueous media[2]. Alternatively, bifunctional squaramide catalysts can activate the enone via dual hydrogen bonding while simultaneously deprotonating the nucleophile[3].

Q2: I am observing significant degradation and complex mixtures over time. Is the product unstable?

  • Expertise & Causality: You are likely observing a retro-Michael addition . Michael additions to highly conjugated systems are thermodynamically controlled and highly reversible. Under prolonged heating or strongly basic conditions, the equilibrium shifts backward, and the resulting reactive intermediates undergo off-target polymerization or aldol condensations[4].

  • Solution:

    • Lower the temperature: Run the reaction at 0°C to 25°C using a more active catalyst (like a squaramide) rather than forcing a sluggish reaction with heat.

    • Trap the enolate: Add a silylating agent (e.g., TMSCl) to the reaction mixture. This traps the intermediate enolate as a stable silyl enol ether, rendering the 1,4-addition irreversible and preventing retro-Michael pathways.

Q3: NMR shows a high percentage of 1,2-addition (direct attack at the carbonyl) instead of the desired 1,4-addition. How do I correct the regioselectivity?

  • Expertise & Causality: Hard nucleophiles (e.g., Grignard reagents, alkoxides) are charge-controlled and preferentially attack the carbonyl carbon, which bears the highest partial positive charge.

  • Solution: "Soften" the nucleophile. If using organometallics, transmetalate with copper salts (e.g., CuI or Cu(OTf)₂) to form an organocuprate, which is orbital-controlled and strictly favors 1,4-addition. For heteroatom nucleophiles (thia-Michael or aza-Michael), switching to solvent-free conditions or water-suspension methods can significantly enhance 1,4-chemoselectivity[5].

Section 2: Quantitative Data & Catalyst Selection

To select the optimal system for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, compare the field-validated methodologies below:

Catalyst SystemNucleophile TypeTemp (°C)SolventAvg. Yield (%)Key Advantage
K₂CO₃ / Et₃N Malonates / Amines60MeOH25 - 40Low cost, but high retro-Michael risk.
Cu(OTf)₂ + Ligand Organometallics-20THF85 - 90Perfect 1,4-regioselectivity for alkylation.
Bifunctional Squaramide Thiols / Nitroalkanes25CH₂Cl₂92 - 98Excellent H-bond activation; prevents degradation[3].
Primary-Secondary Diamine Malonates / Ketoesters50H₂O88 - 95Overcomes steric hindrance via iminium; green solvent[2].
Section 3: Standard Operating Procedure (SOP)
Protocol: Water-Compatible Iminium-Catalyzed Michael Addition

This protocol leverages iminium activation to overcome the inherent steric hindrance of the 2,4,4-trimethyl substituted ring system, utilizing a primary-secondary diamine catalyst[2]. This is a self-validating system: the formation of an opaque emulsion in water visually confirms the proper assembly of the hydrophobic catalytic pockets necessary for the reaction to proceed.

Materials:

  • 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 equiv, 0.5 mmol)

  • Nucleophile (e.g., Diethyl malonate) (2.0 equiv, 1.0 mmol)

  • Primary-secondary diamine catalyst (e.g., long-alkyl-chain derivative) (20 mol%)

  • Trifluoroacetic acid (TFA) additive (20 mol%)

  • Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL reaction vial, add the primary-secondary diamine catalyst (20 mol%) and TFA (20 mol%) to 2.0 mL of deionized water. Stir at room temperature for 5 minutes.

    • Causality: TFA protonates the secondary amine, generating the active catalytic species and facilitating solubility/emulsion formation.

  • Substrate Addition: Add the enone (0.5 mmol) to the aqueous mixture. Stir vigorously (800 rpm) for 10 minutes.

    • Causality: High shear stirring is required to form a stable emulsion, maximizing the interfacial surface area between the highly hydrophobic enone and the aqueous catalyst.

  • Nucleophile Introduction: Dropwise add diethyl malonate (1.0 mmol) to the emulsion.

  • Reaction Execution: Heat the mixture to 50°C and stir for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS.

    • Causality: The iminium intermediate lowers the LUMO, allowing the reaction to proceed efficiently at moderate temperatures, thereby suppressing the retro-Michael pathway.

  • Workup: Cool to room temperature. Extract the aqueous emulsion with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure 1,4-adduct.

Mechanism cluster_0 Traditional Base Catalysis cluster_1 Iminium Catalysis Enone Conjugated Enone (Sterically Hindered) Base Weak Base Activation Enone->Base Nucleophile attack Iminium Iminium Intermediate (LUMO Lowered) Enone->Iminium Primary Amine Catalyst LowYield Low Yield / Retro-Michael Base->LowYield Reversible HighYield High Yield 1,4-Adduct Iminium->HighYield Directed Nucleophilic Attack

Figure 2: Mechanistic divergence: base catalysis vs. LUMO-lowering iminium activation.

References
  • Title: CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one) | Source: BOC Sciences | URL:

  • Title: Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones | Source: Organic Chemistry Portal / J. Org. Chem. | URL: 2

  • Title: Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones | Source: NIH / J. Am. Chem. Soc. | URL: 3

  • Title: Aldols by Michael Addition: Application of the retro-Michael Addition to the Slow Release of Enones | Source: ResearchGate | URL: 4

  • Title: Solvent-Free Organic Synthesis | Source: Chemical Reviews (ACS Publications) | URL: 5

Sources

Optimization

optimizing catalyst selection for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one transformations

Welcome to the advanced troubleshooting and protocol hub for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), commonly referred to in the literature as 3-oxo-α-ionone . This highly reactive enone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol hub for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), commonly referred to in the literature as 3-oxo-α-ionone . This highly reactive enone features conjugated carbonyl and alkene functionalities, making it a versatile intermediate for pharmaceuticals, fragrances, and fine chemicals[]. Because of its dual electrophilic nature, selecting the right catalyst is paramount to achieving high chemoselectivity and avoiding over-reduction or non-specific oxidation.

Logical Workflow: Catalyst Selection

CatalystWorkflow Substrate 3-oxo-α-ionone (CAS 27185-77-9) Path_Bio Biocatalytic Pathway Substrate->Path_Bio Path_Chem Chemo-Catalytic Pathway Substrate->Path_Chem Cat_UPO Catalyst: Fungal UPOs (e.g., rAaeUPO) Path_Bio->Cat_UPO C-H Oxygenation Cat_Luche Catalyst: NaBH4 / CaCl2 (Chemoselective Reduction) Path_Chem->Cat_Luche Carbonyl Reduction Prod_Hydroxy Product: Hydroxy/Epoxy Derivatives Cat_UPO->Prod_Hydroxy Prod_Ionol Intermediate: 3-oxo-α-ionol Cat_Luche->Prod_Ionol Cat_Pyr Catalyst: Pyridine (Nucleophilic Acylation) Prod_Ester Product: 3-oxo-α-ionol esters Cat_Pyr->Prod_Ester Prod_Ionol->Cat_Pyr Esterification

Workflow for 3-oxo-α-ionone catalytic transformations: Biocatalytic vs. Chemo-catalytic pathways.

Section 1: Troubleshooting Guides & FAQs

Q1: I am trying to selectively reduce the side-chain carbonyl of 3-oxo-α-ionone to synthesize 3-oxo-α-ionol. Standard NaBH₄ yields a complex mixture of diols. How do I optimize the catalyst? A1: The dual electrophilic nature of 3-oxo-α-ionone makes standard hydride reductions highly problematic. Unmodified NaBH₄ lacks the chemoselectivity to differentiate between the ring ketone and the side-chain enone.

  • Causality & Solution: To achieve strict chemoselectivity for the side-chain carbonyl, you must employ a2. By using a catalyst system of Sodium Borohydride (NaBH₄) coupled with a hard Lewis acid like Calcium Chloride (CaCl₂)[2], you alter the hardness of the carbonyl oxygen. The Lewis acid selectively coordinates to the more sterically accessible side-chain carbonyl, increasing its electrophilicity. This directs the hydride attack exclusively to the target site, preserving the ring ketone and the conjugated alkenes.

Q2: We are utilizing Fungal Unspecific Peroxygenases (UPOs) for the biocatalytic oxygenation of α-ionone derivatives to produce hydroxy-metabolites. We observe poor conversion and over-oxidation to 4-epoxy-α-ionone. What parameters should be adjusted? A2: UPOs (such as rAaeUPO or rHinUPO) are excellent biocatalysts for the 3[3], but they are highly sensitive to hydrogen peroxide (H₂O₂) concentrations.

  • Causality & Solution: High local concentrations of H₂O₂ lead to irreversible oxidative inactivation of the heme prosthetic group in the UPO active site. Furthermore, excess oxidant pushes the reaction past the desired hydroxy or oxo derivatives, resulting in the accumulation of epoxides[3].

  • Protocol Adjustment:

    • Implement continuous H₂O₂ feeding: Instead of batch addition, use a syringe pump to maintain H₂O₂ at sub-millimolar steady-state concentrations.

    • Enzyme Selection: Switch to a more regioselective variant. Studies show that specific recombinant peroxygenases preferentially target the allylic position to form 3-oxo-α-ionone and 3-hydroxy-α-ionone with minimal epoxidation[3].

Q3: When synthesizing 3-oxo-α-ionol esters for fragrance applications, my pyridine-catalyzed acylation is sluggish and low-yielding. How can I drive the reaction forward? A3: The esterification of the secondary allylic alcohol (3-oxo-α-ionol) using ethyl chloroformate or acyl chlorides can be sterically hindered.

  • Causality & Solution: Pyridine acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. If the reaction is sluggish, the equilibrium is likely stalling due to poor intermediate stability or insufficient base to neutralize the HCl byproduct. Ensure strictly anhydrous conditions (dichloromethane solvent) and maintain the reaction temperature between 15–30°C for 15–25 hours[2]. If conversion remains low, consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) to hyper-activate the acylpyridinium species.

Section 2: Quantitative Data: Catalyst Performance Comparison
TransformationCatalyst SystemTarget ProductTypical Yield (%)Chemoselectivity (%)Key Optimization Parameter
Chemoselective Reduction NaBH₄ / CaCl₂3-oxo-α-ionol>41% (Total)[2]>90%Strict stoichiometric ratio of Lewis acid
Biocatalytic Oxygenation rAaeUPO / H₂O₂3-hydroxy-α-iononeVariable[3]~80% (Allylic)[3]Continuous H₂O₂ feeding
Nucleophilic Acylation Pyridine / Ethyl Chloroformate3-oxo-α-ionol esters>85%>95%Anhydrous DCM, 15–30°C[2]
Allylic Oxidation Co(OAc)₂ / NH₄Br3-oxo-α-ionone~30% (Crystalline)[4]ModerateVigorous O₂ mass transfer[4]
Section 3: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Reduction of 3-oxo-α-ionone to 3-oxo-α-ionol

Objective: Selective reduction of the side-chain enone carbonyl without affecting the ring ketone.

  • Preparation: Dissolve 10 mmol of 3-oxo-α-ionone in 20 mL of anhydrous methanol.

  • Catalyst Addition: Add 10 mmol of anhydrous CaCl₂ to the solution.

    • Self-Validation Check: Ensure complete dissolution; the solution should remain clear. If turbidity occurs, the methanol may be wet, which will prematurely quench the hydride.

  • Cooling: Chill the reaction mixture to 0°C using an ice bath to prevent over-reduction.

  • Reduction: Slowly add 10 mmol of NaBH₄ in small portions over 30 minutes.

    • Self-Validation Check: Vigorous hydrogen evolution (bubbling) should be observed upon each addition. If bubbling stops entirely before all NaBH₄ is added, the temperature may be too low, stalling the kinetics.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Biocatalytic Oxygenation using Fungal UPOs

Objective: Regioselective allylic oxygenation of α-ionone derivatives.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate Loading: Dissolve the α-ionone substrate in a minimal amount of acetone (final co-solvent concentration <5% v/v) and add to the buffer to achieve a 1 mM final substrate concentration.

  • Enzyme Addition: Add the recombinant UPO (e.g., rAaeUPO) to a final concentration of 100 nM[3].

  • Controlled Oxidation: Using a syringe pump, continuously feed H₂O₂ into the reaction vessel at a rate of 1 mM/hour.

    • Self-Validation Check: Monitor the reaction via UV-Vis or TLC. If the solution begins to show a rapid accumulation of highly polar spots (epoxides/diols) or if the enzyme loses its characteristic Soret band absorbance (~420 nm), the H₂O₂ feed rate is too high and is causing heme bleaching[3].

  • Termination: Stop the reaction after 24 hours by extracting the aqueous layer with ethyl acetate (3 x 15 mL).

References
  • [] Title: CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one). Source: BOC Sciences. URL:

  • [3] Title: (PDF) Selective Oxygenation of Ionones and Damascones by Fungal Peroxygenases. Source: ResearchGate. URL:

  • [4] Title: EP0036651A1 - Preparation of 3-oxo-alpha-ionone. Source: Google Patents. URL:

  • [2] Title: CN102140484A - Synthesis method of 3-oxo-alpha-ionol esters. Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Derivatives

Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Subject: Troubleshooting reactivity bottlenecks, low yields, and poor regioselectivity in sterically congested ionone/cyclohexenone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Subject: Troubleshooting reactivity bottlenecks, low yields, and poor regioselectivity in sterically congested ionone/cyclohexenone derivatives.

Introduction & Diagnostic Workflow

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one is a highly reactive enone compound featuring conjugated carbonyl and alkene functionalities, making it a critical intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals[]. However, the dense substitution pattern—specifically the gem-dimethyl group at C4 and the methyl group at C2—creates severe steric hindrance. This structural crowding frequently obstructs standard organic transformations, leading to low yields or complex product mixtures[2].

Use the diagnostic decision tree below to identify the optimal catalytic or procedural intervention for your specific reaction type.

Troubleshooting Start Low Yield / No Conversion? (Steric Hindrance Suspected) Identify Identify Reaction Type Start->Identify Michael Michael Addition / Nucleophilic Attack Identify->Michael Reduction Carbonyl Reduction Identify->Reduction Cyclo Diels-Alder Cycloaddition Identify->Cyclo Sol1 Use Lewis Acid (TiCl4) to Lower LUMO Energy Michael->Sol1 Sol2 Luche Protocol (CeCl3 + NaBH4) Reduction->Sol2 Sol3 High Pressure (10 kbar) or Catalytic Activation Cyclo->Sol3

Fig 1. Diagnostic workflow for overcoming steric hindrance in cyclohexenone derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do Michael additions to the ring β -carbon fail or require extreme conditions?

Causality: The gem-dimethyl group at C4 and the methyl group at C2 create a massive steric shield around the β -carbon of the cyclohexenone ring. This high buried volume (%V_Bur) physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack[3]. Solution: To overcome this barrier, you must activate the enone system using strong Lewis acids (e.g., TiCl4​ or BF3​⋅OEt2​ ). Lewis acids coordinate to the carbonyl oxygen, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy. This electronic activation compensates for the steric penalty, allowing the reaction to proceed under milder conditions[2].

Q2: I need to selectively reduce the ring carbonyl to an allylic alcohol, but I observe poor conversion and competing 1,4-reduction. How can I force a 1,2-reduction?

Causality: Standard hydride reagents face severe steric repulsion from the adjacent C2 methyl group. Furthermore, extended conjugation stabilizes the enone, making 1,4-reduction thermodynamically competitive. Even specialized heterogeneous catalysts, such as those used in Meerwein-Ponndorf-Verley (MPV) reductions, exhibit significantly lower activities due to the steric hindrance of the alkyl groups[4]. Solution: Implement the Luche Reduction protocol. By utilizing CeCl3​⋅7H2​O in methanol, the cerium ion selectively coordinates to the carbonyl oxygen. This increases the hardness of the electrophile, directing the hard hydride from NaBH4​ exclusively to the carbonyl carbon (1,2-reduction) while the small size of the hydride overcomes the steric bulk.

LucheMechanism Enone Sterically Hindered Enone (2,4,4-Trimethyl...) Coordination CeCl3 Coordination to Carbonyl Oxygen Enone->Coordination MeOH Solvent Activation Increased Electrophilicity (Hard Center) Coordination->Activation Attack Hydride (H-) Attack Overcomes Methyl Bulk Activation->Attack NaBH4 Addition Product 1,2-Reduction Product (Allylic Alcohol) Attack->Product

Fig 2. Mechanistic pathway of the Luche reduction bypassing adjacent methyl group steric bulk.

Q3: Diels-Alder cycloadditions using this derivative as a dienophile are sluggish (<10% yield). What is the mechanistic barrier?

Causality: Substituted cyclohexenones are inherently poor dienophiles[2]. The extreme steric bulk prevents the incoming diene from achieving the highly ordered, compact transition state required for a concerted [4+2] cycloaddition. Solution: High-pressure conditions (5–15 kbar) are highly effective. Because cycloadditions have a negative activation volume ( ΔV‡<0 ), extreme pressure accelerates the reaction without the thermal degradation often seen at high temperatures[2].

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Michael Addition

This protocol utilizes Lewis acid activation to overcome steric repulsion at the β -carbon.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add TiCl4​ (1.1 equiv).

    • Self-Validation Step: A distinct color change (typically deep red/orange) indicates successful coordination of the Lewis acid to the enone carbonyl.

  • Nucleophile Addition: Slowly introduce the nucleophile (e.g., silyl enol ether, 1.2 equiv) via syringe down the side of the flask to prevent localized heating.

  • Reaction Progression: Stir at -78 °C for 2 hours, then allow to warm to -20 °C. Monitor via TLC until the sterically hindered starting material is consumed.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ at -20 °C. Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective Luche Reduction (1,2-Reduction)

This protocol forces exclusive 1,2-hydride delivery despite the flanking methyl groups.

  • Preparation: In a round-bottom flask, dissolve the enone (1.0 equiv) and CeCl3​⋅7H2​O (1.1 equiv) in methanol (0.2 M).

  • Coordination Phase: Stir the mixture at room temperature for 15 minutes to ensure complete cerium-carbonyl coordination, then cool to 0 °C.

  • Reduction Phase: Add NaBH4​ (1.2 equiv) portionwise over 10 minutes.

    • Self-Validation Step: Vigorous hydrogen gas evolution will occur. The cessation of gas evolution indicates the complete consumption of the reactive hydride species, validating the end of the active reduction phase.

  • Workup: Quench the reaction by adding water (10 mL). Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate to yield the 1,2-allylic alcohol product.

Quantitative Data & Catalyst Comparison

The table below summarizes the effect of different reduction conditions on overcoming the steric hindrance of 2,4,4-trimethyl substituted cyclohexenones.

Reagent SystemTemp (°C)Conversion (%)1,2-Selectivity (%)Mechanistic Limitation / Advantage
NaBH₄ / EtOH 25< 45%~ 60%Steric repulsion blocks hydride approach; competing 1,4-reduction dominates.
LiAlH₄ / THF 0> 85%~ 75%Highly reactive but poor regioselectivity due to unmediated hydride delivery.
In(OPr-i)₃-MCM-41 (MPV) 80~ 70%> 95%Excellent selectivity but slow kinetics due to methyl group steric bulk[4].
NaBH₄ + CeCl₃ / MeOH 0> 95%> 99%Ce³⁺ coordination hardens the electrophile, forcing exclusive 1,2-attack.

References

  • Title: CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one) - BOC Sciences Source: bocsci.com URL:

  • Title: overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions - Benchchem Source: benchchem.com URL: 2

  • Title: V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing Source: rsc.org URL: 3

  • Title: New reusable heterogeneous catalyst in the MPV reduction in cyclohexenones: moderate one-pot synthesis of cyclohexenols (effect of methyl substituents) | GCRIS Database | Pamukkale University Source: pau.edu.tr URL: 4

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in CAS 27185-77-9 Aldol Condensations

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely leveraging CAS 27185-77-9 (2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely leveraging CAS 27185-77-9 (2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, commonly known as 4-oxo-β-ionone) for its versatile polycyclic framework. However, its extended conjugation and multiple reactive sites make it a challenging substrate.

This guide is engineered to help you troubleshoot side reactions, understand the underlying mechanistic causality, and implement robust, self-validating protocols.

Troubleshooting FAQs

Q1: Why am I observing significant Michael addition byproducts instead of the desired cross-aldol condensation? A1: CAS 27185-77-9 is a highly reactive enone featuring conjugated carbonyl and alkene functionalities . This creates a dual electrophilic nature. When reacting with nucleophiles under thermodynamic control (e.g., elevated temperatures or in protic solvents), 1,4-addition (Michael addition) to the β-carbon of the enone system competes heavily with the desired 1,2-carbonyl addition. Causality & Solution: To bypass the Michael acceptor sites, you must shift to strict kinetic control. By utilizing a Mukaiyama aldol addition strategy 2, you convert your nucleophile into a silyl enol ether and employ a Lewis acid (like TiCl₄) at -78 °C, directing the attack exclusively to the carbonyl carbon.

Q2: How do I prevent the self-condensation of CAS 27185-77-9 when using it as the nucleophile? A2: The methyl group on the 3-oxo-1-butenyl side chain is highly acidic. When exposed to standard aqueous bases (like NaOH or KOH), CAS 27185-77-9 forms an enolate that rapidly attacks unreacted starting material, leading to complex oligomeric mixtures due to the reversibility of the traditional aldol process 3. Causality & Solution: Avoid in situ enolate generation in the presence of the electrophile. Quantitatively convert CAS 27185-77-9 into its silyl enol ether first. Alternatively, if performing a Knoevenagel-type condensation, use mild organocatalysts like piperidine and acetic acid, which favor cross-condensation over self-condensation 4.

Q3: What causes the loss of the conjugated diene/enone system (deconjugation) during my reaction? A3: Prolonged exposure to strong bases causes the double bonds in the cyclohexenone ring and the side chain to migrate. This thermodynamic equilibration leads to cross-conjugated or fully deconjugated isomers. Causality & Solution: Limit reaction times and avoid strong alkali metals. If basic conditions are strictly required, use non-nucleophilic bases like LiHMDS, and quench the reaction rapidly at low temperatures.

Data Presentation: Reagent System Optimization

The following table summarizes the quantitative impact of base selection on side reaction prevalence when utilizing CAS 27185-77-9.

Reagent SystemReaction TypePrimary Side ReactionTarget Yield (%)Scientist's Recommendation
NaOH / H₂O / EtOH Classic AldolSelf-condensation, Deconjugation< 30%Not Recommended. Thermodynamic control destroys the diene system.
Piperidine / AcOH Knoevenagel-typeMichael Addition (1,4-attack)60–70%Situational. Acceptable for highly electrophilic aldehyde partners.
LDA / THF / -78 °C Directed AldolRetro-aldol cleavage (upon warming)75–85%Good. Requires strict cryogenic control during quenching.
TMSOTf / TiCl₄ / CH₂Cl₂ Mukaiyama AldolMinimal (Selective 1,2-addition)> 90%Highly Recommended. Uncouples enolization from the addition step.

Experimental Protocol: Directed Mukaiyama Aldol Addition

This protocol is designed as a self-validating system . By separating enolization from the carbon-carbon bond-forming step, errors are isolated. If Step 1 fails, Step 2 will safely return unreacted starting material rather than propagating irreversible oligomerization.

Step 1: Preparation of the Silyl Enol Ether
  • Flame-dry a Schlenk flask under argon and charge with CAS 27185-77-9 (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the solution to 0 °C and add triethylamine (1.5 equiv) dropwise.

  • Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv). Stir for 1 hour at 0 °C.

  • Validation Check: Spot on TLC. The disappearance of the characteristic enone UV absorbance confirms complete conversion.

  • Quench with cold saturated NaHCO₃, extract with hexanes, dry over Na₂SO₄, and concentrate under reduced pressure to yield the silyl enol ether.

Step 2: Lewis Acid-Mediated Aldol Addition
  • In a separate flame-dried flask, dissolve the target aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add TiCl₄ (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise. Stir for 15 minutes to activate the aldehyde.

  • Add the preformed silyl enol ether of CAS 27185-77-9 (from Step 1) dropwise over 30 minutes to maintain cryogenic internal temperatures.

  • Maintain the reaction at -78 °C for 2 hours.

Step 3: Quenching and Purification
  • Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, extract with CH₂Cl₂, wash with brine, dry, and purify via flash chromatography.

Reaction Pathway Visualization

G A CAS 27185-77-9 (4-Oxo-β-ionone) B Mukaiyama Aldol (TiCl4, -78°C) A->B D Strong Aqueous Base (NaOH, High Temp) A->D F Hard Nucleophiles (Thermodynamic Control) A->F C Desired Cross-Aldol Product (>90% Yield) B->C Kinetic Control (1,2-Addition) E Self-Condensation & Deconjugation (<30% Yield) D->E Enolate Equilibration G Michael Addition Byproduct (1,4-Attack) F->G Dual Electrophilicity

Reaction pathways of CAS 27185-77-9 under different aldol condensation conditions.

References

  • Modern Aldol Reactions, Part 1. Scribd. URL: [Link]

  • Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate, and Vinyl Heteroaromatic Pronucleophiles. Chemical Reviews - ACS Publications. URL: [Link]

  • 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. ACS Publications. URL: [Link]

Sources

Troubleshooting

troubleshooting low selectivity in 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one functionalization

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (a highly reactive, cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (a highly reactive, cross-conjugated bis-enone).

Due to its dual electrophilic nature, achieving high regio- and chemoselectivity during functionalization (reduction, epoxidation, or conjugate addition) is a classic synthetic challenge. This guide synthesizes field-proven causality, diagnostic data, and self-validating protocols to help you troubleshoot and optimize your workflows.

System Overview & Diagnostic Matrix

The substrate features two competing reactive domains:

  • The Ring Enone: A sterically congested, fully substituted α,β -unsaturated system. The β -carbon (C3) is heavily shielded by the adjacent C4 gem-dimethyl group.

  • The Side-Chain Enone: A disubstituted, trans-configured (E) enone that is highly accessible but electronically coupled to the ring system.

Quantitative Diagnostic Matrix
Functionalization TargetCommon Failure ModeCausality / MechanismOptimized Reagent SystemExpected Selectivity
Side-Chain Ketone (1,2-Reduction) 1,4-reduction mixtures; over-reduction of both ketones.Soft hydrides (NaBH₄) attack the β -carbon. Lack of Lewis acid fails to differentiate ketone sterics.Luche Conditions (NaBH₄, CeCl₃·7H₂O, MeOH)>95% (Side-chain allylic alcohol)
Side-Chain Alkene (Epoxidation) Sluggish reaction; complex mixtures of epoxides.Electrophilic oxidants (mCPBA) fail due to the electron-deficient nature of both conjugated alkenes.Weitz-Scheffer Conditions (H₂O₂ / NaOH or chiral amine)>90% (Side-chain epoxide)
Side-Chain Alkene (Michael Addition) Low conversion; ring-addition byproducts.Hard nucleophiles attack the carbonyl directly. High temperatures overcome steric gating at the ring.Gilman Reagents (R₂CuLi) at -78 °C>98% (1,4-addition to side-chain)

Troubleshooting FAQs

Q1: Why am I getting over-reduction or poor regioselectivity when trying to reduce the side-chain carbonyl?

The Causality: Standard sodium borohydride (NaBH₄) acts as a "soft" nucleophile, which frequently leads to competing 1,4-conjugate additions. Furthermore, without a directing group, NaBH₄ cannot easily differentiate between the ring carbonyl and the side-chain carbonyl, leading to over-reduction [1]. The Solution: Implement a Luche Reduction . By adding stoichiometric Cerium(III) chloride (CeCl₃), you facilitate a ligand exchange that generates alkoxyborohydrides in methanol. According to Hard-Soft Acid-Base (HSAB) theory, this makes the hydride a "harder" nucleophile, strictly favoring 1,2-addition. Crucially, the Lewis acidic Ce³⁺ preferentially coordinates to the less sterically hindered side-chain carbonyl, completely ignoring the ring carbonyl which is blocked by the C4 gem-dimethyl group [1].

LucheLogic Start Bis-Enone Substrate NaBH4 NaBH4 Only (Soft Nucleophile) Start->NaBH4 Standard Conditions CeCl3 NaBH4 + CeCl3 (Hard Nucleophile) Start->CeCl3 Luche Conditions Mix 1,2- & 1,4-Reduction Mixtures (Poor Selectivity) NaBH4->Mix Soft Hydride Attack Product Selective 1,2-Reduction (Side-Chain Allylic Alcohol) CeCl3->Product Hard Hydride Attack at less hindered C=O

Fig 1: Mechanistic divergence in bis-enone reduction based on nucleophile hardness.

Q2: My epoxidation attempts yield a complex mixture. How do I isolate the reaction to the side-chain alkene?

The Causality: Using electrophilic peracids like mCPBA on electron-deficient conjugated systems results in high activation barriers and poor regiocontrol. The double bonds in your substrate are deactivated by their respective carbonyls. The Solution: Switch to a nucleophilic Weitz-Scheffer Epoxidation using basic hydrogen peroxide (H₂O₂/NaOH) [2]. The hydroperoxide anion (HOO⁻) attacks the β -carbon of the enone. The ring's β -carbon (C3) is fully substituted and sterically walled off by the C4 gem-dimethyls. The side-chain's β -carbon is highly accessible, ensuring exclusive epoxidation of the side-chain alkene.

EpoxidationLogic Enone 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one Electrophilic Electrophilic (mCPBA) Enone->Electrophilic Nucleophilic Nucleophilic (H2O2 / Base) Enone->Nucleophilic Fail Sluggish / No Reaction (Electron Deficient C=C) Electrophilic->Fail High Activation Energy Success Selective Side-Chain Epoxide (Steric Control) Nucleophilic->Success Attack at accessible β-carbon

Fig 2: Electronic and steric gating in the selective epoxidation of conjugated bis-enones.

Q3: Organocuprate Michael additions are yielding low conversions. How do I drive side-chain selectivity?

The Causality: While organocuprates (e.g., Gilman reagents) are soft nucleophiles ideal for 1,4-additions, their reactive Cu(III) intermediates require a specific Bürgi-Dunitz trajectory to form the β -cuprio enolate [3]. If the temperature is too high, the cuprate may attempt to force its way into the sterically hindered ring C=C, leading to decomposition or complex mixtures. The Solution: Run the reaction at strictly -78 °C. The extreme steric bulk of the C4 gem-dimethyl group acts as a thermodynamic wall, funneling 100% of the organocuprate toward the unhindered side-chain β -carbon.

Validated Experimental Protocols

Protocol A: Regioselective Luche Reduction (Side-Chain 1,2-Reduction)

Self-Validating System: The reaction progress can be tracked via TLC (UV active starting material becomes less UV active) and validated by ¹H NMR. The disappearance of the side-chain ketone will cause the adjacent alkene protons to shift significantly upfield (from ~6.8 ppm to ~5.5 ppm).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 equiv, 10 mmol) in 30 mL of anhydrous methanol.

  • Activation: Add CeCl₃·7H₂O (1.1 equiv, 11 mmol) to the solution. Stir at room temperature for 10 minutes until completely dissolved. The solution will turn slightly cloudy as the Lewis acid coordinates.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reduction: Slowly add NaBH₄ (1.0 equiv, 10 mmol) in small portions over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Quenching: Stir for an additional 10 minutes at 0 °C. Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Weitz-Scheffer Epoxidation

Self-Validating System: Epoxides do not quench fluorescence on silica gel plates as strongly as enones. Use a p-anisaldehyde stain; the starting bis-enone will stain dark red/brown, while the epoxide will stain a distinct blue/purple.

Step-by-Step Methodology:

  • Preparation: Dissolve the bis-enone substrate (1.0 equiv, 5 mmol) in 20 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (3.0 equiv, 15 mmol) dropwise over 5 minutes.

  • Base Initiation: Slowly add 2M aqueous NaOH (0.5 equiv, 2.5 mmol) dropwise. Maintain the internal temperature below 5 °C to prevent non-specific oxidative cleavage.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Dilute with 30 mL of dichloromethane (DCM) and wash with water (2 x 15 mL). Wash the organic layer with a 10% aqueous Na₂S₂O₃ solution to neutralize residual peroxides (test with starch-iodide paper).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

References

  • Luche, J.-L. "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society, 1978. URL:[Link]

  • Lifchits, O., et al. "The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide." Journal of the American Chemical Society, 2013. URL:[Link]

  • Krause, N., Hoffmann-Roder, A. "Recent Advances in Catalytic Enantioselective Michael Additions." Synthesis, 2001. URL:[Link]

Optimization

enhancing thermal stability during 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one scale-up

Welcome to the advanced troubleshooting and methodology center for the scale-up of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9). This highly reactive compound features conjugated carbonyl and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the scale-up of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9). This highly reactive compound features conjugated carbonyl and alkene functionalities, making it a critical, yet volatile, intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals .

Transitioning this enone from laboratory-controlled conditions to industrial production environments often reveals unpredictable thermal behavior 2. This guide is engineered for research scientists and drug development professionals, providing mechanistic causality, validated protocols, and data-driven mitigation strategies to preserve molecular integrity during thermal processing.

Mechanistic Causality of Thermal Degradation

During scale-up, the surface-area-to-volume ratio of a reactor decreases drastically. This fundamental shift leads to prolonged heating and cooling cycles, exposing the batch to extended thermal stress. The thermal stability variation of such compounds depends heavily on the electronic effect of substituents and the amount of charge delocalization 3. For this specific conjugated enone, thermal stress triggers three primary degradation pathways:

G Enone Conjugated Enone (CAS 27185-77-9) ThermalStress Thermal Stress (Scale-up Heating) Enone->ThermalStress Polymerization Oligomerization / Michael Addition ThermalStress->Polymerization Isomerization E/Z Isomerization ThermalStress->Isomerization Oxidation Autoxidation (Allylic/Alkene) ThermalStress->Oxidation Inhibitors Add Inhibitors (e.g., BHT) Polymerization->Inhibitors TempControl Vacuum Distillation (< 80°C) Isomerization->TempControl InertGas Argon Sparging Oxidation->InertGas

Thermal degradation pathways of conjugated enones and targeted mitigation strategies.

Troubleshooting Guides & FAQs

Q: Why does my yield drop significantly and the mixture viscosity increase when scaling up from a 10g flask to a 1kg reactor? A: This is a classic symptom of thermally-induced oligomerization. In a 10g lab-scale flask, heat dissipates rapidly. In a 1kg reactor, the core temperature remains elevated for hours during distillation or solvent stripping. The extended conjugation and dual electrophilic nature of the enone make it highly susceptible to intermolecular Michael additions when the activation energy threshold is sustained over time. Solution: Transition to a Wiped Film Evaporator (WFE) to minimize residence time, or strictly control the maximum batch temperature ( Tmax​ ) using high-vacuum systems.

Q: I am observing oxidative cleavage byproducts (e.g., epoxides and smaller aldehydes) after prolonged heating. How do I mitigate this? A: Autoxidation at the allylic methyl groups and the alkene bond is accelerated by heat and trace oxygen. The initiation step forms free radicals, which propagate rapidly. You must interrupt this propagation chain by introducing an antioxidant/inhibitor like Butylated hydroxytoluene (BHT), which donates a hydrogen atom to peroxy radicals, forming a stable, unreactive phenoxy radical 4. Furthermore, strict inert gas sparging (Argon) prior to heating is mandatory.

Q: The E/Z isomer ratio of the (3-oxo-1-butenyl) group shifts unfavorably during scale-up distillation. Can this be prevented? A: Yes. Stereochemical shifting is a direct result of thermal energy overcoming the π -bond rotational barrier. To maintain the desired stereochemistry, you must lower the distillation temperature. Do not exceed a jacket temperature of 80°C; achieve volatilization entirely through deep vacuum (< 0.1 mbar) rather than thermal forcing.

Quantitative Data & Parameter Optimization

To effectively scale this process, empirical thermal parameters and inhibitor selections must be strictly controlled.

Table 1: Thermal Processing Parameters (Lab vs. Pilot Scale)
ParameterLab Scale (10g)Pilot Scale (1kg)Causality / ImpactMitigation Strategy
Heating/Cooling Time < 15 mins> 120 minsProlonged thermal exposure leads to side reactions.Use active jacket cooling; avoid passive ambient cooling.
Distillation Temp 120°C (Standard Vac)< 80°C (High Vac)Prevents reaching the activation energy for oligomerization.Implement Wiped Film Evaporator (WFE) or deep vacuum.
Inhibitor Conc. 0 ppm500-1000 ppmQuenches thermally-induced radicals during prolonged heating.Add BHT or Phenothiazine prior to applying heat.
Table 2: Antioxidant/Inhibitor Selection Matrix
InhibitorActive Temp RangeMechanism of ActionDownstream Removal Method
BHT Up to 150°CRadical scavenging (H-donor to peroxy radicals)Column chromatography / Aqueous wash
MEHQ Up to 120°CRadical scavenging (Requires trace O2​ to function)Aqueous NaOH wash
Phenothiazine > 150°CAnaerobic radical scavenging (Ideal for deep vacuum)Distillation (Remains in heavy bottoms)

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and process safety during scale-up.

Protocol A: High-Vacuum Distillation with In-Situ Thermal Stabilization

Causality: By lowering the system pressure, the boiling point of the enone is reduced below its thermal degradation threshold. The addition of an inhibitor prevents radical-initiated polymerization during the extended residence time of a large-scale batch.

  • Preparation & Inhibition: Charge the 1kg crude enone mixture into the reactor. Add 500 ppm of BHT (or Phenothiazine if operating strictly anaerobically).

  • Degassing (Crucial Step): Sparge the liquid mixture with high-purity Argon for 30 minutes at ambient temperature. Causality: This displaces dissolved oxygen, eliminating the primary initiator for autoxidation.

  • Vacuum Initiation: Apply deep vacuum (< 0.1 mbar) to the system before applying any heat to the reactor jacket.

  • Controlled Heating: Gradually increase the jacket temperature, ensuring the internal batch temperature never exceeds 80°C.

  • Self-Validation Checkpoint: Collect the first 50 mL of distillate and immediately analyze via UHPLC-UV (254 nm).

    • Pass Criteria: A single sharp peak matching the reference standard.

    • Fail Criteria: Peak broadening or a shift in retention time indicates early-stage oligomerization. If this occurs, immediately drop the jacket temperature and increase vacuum depth.

Protocol B: Thermal Arrest and Reaction Quenching

Causality: Large reactors suffer from thermal inertia. If an exothermic reaction or prolonged heating step is complete, passive cooling will ruin the batch.

  • Active Cooling: Upon reaction completion, immediately switch the reactor jacket to active chilled fluid (e.g., -20°C Syltherm).

  • Chemical Quenching: If the enone was formed via an aldol condensation, quench the catalyst immediately with a pre-chilled neutralizing buffer to halt further reactivity.

  • Self-Validation Checkpoint: Extract a 1 mL aliquot, dilute in chilled acetonitrile, and measure the kinematic viscosity. A viscosity matching the theoretical monomer baseline confirms that thermal arrest was achieved before polymerization could propagate.

References

  • Title: CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one)
  • Title: Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source: Organic Process Research & Development - ACS Publications URL
  • Title: How to Harness Thermal Stability in Thermo Mechanical Processes Source: Eureka by PatSnap URL
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Cross-Coupling

Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting cross-coupling reactions involving 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting cross-coupling reactions involving 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9). As a highly reactive, extended conjugated dienone, this compound is a versatile building block in pharmaceutical and fragrance synthesis[]. However, its dual electrophilic nature and the steric bulk of the trimethyl-substituted ring present unique chemoselectivity challenges during cross-coupling. Here, we explore how precise solvent optimization dictates reaction pathways, prevents homodimerization, and maximizes yields.

Section 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: When attempting a Pd-catalyzed Heck coupling with this dienone, I predominantly isolate the conjugate addition (reductive Heck) product instead of the desired oxidative Heck product. How can I fix this? A: This is a classic chemoselectivity issue driven by solvent polarity and coordination. Cyclic and extended enones are notoriously reluctant to undergo the final syn-β-hydride elimination step in traditional Pd(0) Heck cycles due to stereochemical constraints[2]. If you are using a non-polar solvent like 1,2-dichloroethane (DCE) or employing amine bases (like DIPEA in NMP), the alkyl-Pd(II) intermediate undergoes premature protonation or reduction, yielding the conjugate addition product[2][3]. The Fix: Switch your solvent to Dimethyl Sulfoxide (DMSO) and utilize a Pd(II) oxidative Heck catalytic cycle. DMSO stabilizes the cationic Pd(II) intermediate, preventing premature protonation and facilitating the necessary geometric arrangement for β-hydride elimination, thereby restoring the oxidative Heck pathway[2].

Q2: I am running a Ni-catalyzed reductive cross-coupling (cross-electrophile coupling) of the enone with an aryl bromide, but I am seeing extensive enone homodimerization. What solvent parameters should I adjust? A: In radical-mediated reductive cross-couplings, the generation of the enol-based radical species must be carefully controlled. Solvents directly influence the radical cage escape from the nickel catalyst[4]. If you are using THF or DMF, the solvent may not provide adequate stabilization for the transient Ni(I)/Ni(III) species, leading to radical accumulation and subsequent homodimerization. The Fix: Transition to Acetonitrile (MeCN) or a MeCN/DCE blend. MeCN plays a unique, causal role in stabilizing nickel intermediates and promoting productive radical–radical cross-coupling by facilitating efficient radical cage escape[4][5]. If homodimerization persists, increase the solvent volume to lower the effective molarity of the enone radical.

Q3: How does solvent choice impact enantioselective reductive cross-coupling when using photoredox dual catalysis? A: In photoredox-mediated reductive cross-couplings, the solvent must balance the solubility of the sacrificial reductant (like Hantzsch ester) with the stability of the chiral ion-pair transition state[6]. The Fix: 1,2-Dichloroethane (DCE) at sub-ambient temperatures (e.g., -25 °C) is optimal. DCE provides the requisite dielectric constant to support the photoredox cycle without disrupting the delicate hydrogen-bonding network established by the chiral Brønsted acid[6][7].

Section 2: Mechanistic Workflows & Visualizations

G A 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one + Ar-[M] B Pd(II) Transmetalation & Migratory Insertion A->B C Alkyl-Pd(II) Intermediate B->C D Solvent: DMSO (Cationic Pathway) C->D Polar Aprotic E Solvent: DCE / NMP (Neutral/Reductive Pathway) C->E Non-polar/Amine F syn-β-Hydride Elimination (Oxidative Heck Product) D->F G Protonation / Reduction (Conjugate Addition Product) E->G

Mechanistic divergence in Pd-catalyzed cross-coupling dictated by solvent choice.

G S1 Phase 1: Initial Solvent Screen (MeCN, DCE, DMF, THF) S2 Assess Radical Cage Escape & Homodimerization via GC-MS S1->S2 S3 High Dimerization Detected? S2->S3 S4 Switch to MeCN/DCE blend or increase dilution S3->S4 Yes S5 Proceed to Additive Optimization (e.g., Pyridine) S3->S5 No S4->S2 Re-test

Solvent optimization workflow for radical-mediated reductive cross-coupling.

Section 3: Quantitative Solvent Data

Table 1: Solvent Effects on Pd(II)-Catalyzed Heck Coupling of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

SolventDielectric Constant (ε)Additive/BaseDominant PathwayYield (%)Chemoselectivity (Oxidative : Reductive)
DMSO 46.7O₂ (Oxidant)Oxidative Heck82%>95 : 5
DCE 10.4NoneConjugate Addition78%10 : 90
NMP 32.2DIPEAReductive Heck85%<5 : 95
Toluene 2.4K₂CO₃Mixed/Oligomers40%40 : 60
(Data synthesized from established enone cross-coupling benchmarks[2][3])

Table 2: Solvent Effects on Ni-Catalyzed Reductive Cross-Coupling (Enone + Aryl Bromide)

SolventRadical Cage Escape EfficiencyHomodimerization (%)Cross-Coupling Yield (%)
MeCN High<5%88%
DMF Low35%42%
THF Moderate20%55%
MeCN/DCE (1:1) Very High<2%91%
(Data reflects the unique role of MeCN in stabilizing Ni-intermediates[4])

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Pd(II)-Catalyzed Oxidative Heck Coupling

Objective: Achieve >90% chemoselectivity for the oxidative Heck product over the conjugate addition product by leveraging DMSO.

  • Preparation: In a flame-dried Schlenk tube, add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.0 mmol, 206.3 mg), arylboronic acid (1.5 mmol), and Pd(OAc)₂ (5 mol%, 11.2 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMSO. Causality note: DMSO is critical here as it coordinates to the Pd(II) center, enforcing a cationic pathway that accelerates β-hydride elimination[2].

  • Reaction: Stir the mixture at 60 °C under an O₂ atmosphere (balloon) for 12 hours.

  • In-Process Control (Self-Validation): At 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS using dodecane as an internal standard. You should observe <5% of the saturated (reductive) byproduct. If reductive byproduct exceeds 10%, verify the anhydrous nature of your DMSO, as trace water promotes protonation[8].

  • Workup: Dilute with EtOAc (20 mL), wash sequentially with water (3 x 10 mL) and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Ni-Catalyzed Reductive Cross-Coupling

Objective: Suppress enone homodimerization during cross-electrophile coupling.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiBr₂·DME (10 mol%), a bipyridine ligand (10 mol%), zinc powder (2.0 equiv, reductant), and the aryl bromide (1.0 mmol).

  • Solvent & Substrate Addition: Add 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (1.5 mmol) dissolved in 10 mL of anhydrous MeCN. Causality note: The 0.1 M concentration and MeCN solvent specifically facilitate radical cage escape, preventing the buildup of enol radicals that lead to dimerization[4][5].

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 25 °C for 24 hours.

  • In-Process Control: Monitor the disappearance of the enone via TLC (Hexanes:EtOAc 4:1, UV/KMnO₄ stain). The distinct chromophore of the extended conjugation will shift upon successful cross-coupling.

  • Workup: Filter the crude mixture through a short pad of Celite to remove zinc and nickel salts, eluting with EtOAc. Concentrate and purify via flash chromatography.

Sources

Optimization

Technical Support Center: Resolving Impurities in 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Welcome to the Technical Support Center for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) . As a highly reactive enone featuring conjugated carbonyl and alkene functionalities, this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) . As a highly reactive enone featuring conjugated carbonyl and alkene functionalities, this compound is a critical building block in the synthesis of pharmaceuticals, fragrances, and complex polycyclic frameworks. However, its dual electrophilic nature makes it susceptible to specific impurity profiles during scale-up and storage.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve common batch impurities through field-proven, self-validating methodologies.

Diagnostic Workflow

Before proceeding to the troubleshooting FAQs, utilize the diagnostic workflow below to map your analytical findings (HPLC/GC-MS, NMR) to the appropriate resolution pathway.

ImpurityResolution Start Batch Analysis (HPLC/GC-MS, NMR) Isomers Geometric Isomers (E/Z Butenyl Chain) Start->Isomers Multiple peaks same MW Oligomers High-MW Oligomers (Michael Addition) Start->Oligomers Broad peaks high MW Oxidation Oxidative Degradation (Epoxides/Peroxides) Start->Oxidation Mass +16/32 Da Color change Catalyst Catalyst Residue (Acid/Base Traces) Start->Catalyst pH drift Instability ResIsomer Thermodynamic Equilibration & Fractional Distillation Isomers->ResIsomer ResOligomer Short-Path / Molecular Distillation Oligomers->ResOligomer ResOxidation Alumina Filtration & Antioxidant (BHT) Addition Oxidation->ResOxidation ResCatalyst Aqueous Washing & Ion-Exchange Resin Catalyst->ResCatalyst

Diagnostic workflow for identifying and resolving impurities in CAS 27185-77-9 commercial batches.

Troubleshooting Guide & FAQs

Q1: Why does my batch show inconsistent E/Z isomer ratios, and how can I resolve this?

The Causality: The synthesis of this compound typically relies on an aldol condensation route. While the (E)-isomer of the 3-oxo-1-butenyl chain is thermodynamically favored due to minimized steric hindrance, kinetic trapping during rapid cooling or accidental exposure to UV light (photo-isomerization) can elevate (Z)-isomer levels. The Resolution: You must overcome the kinetic barrier to re-establish thermodynamic control. This is achieved by refluxing the batch with a trace catalytic amount of iodine ( I2​ ), which reversibly adds to the double bond, allowing free rotation before eliminating to yield the more stable (E)-isomer.

Q2: We are detecting high-molecular-weight impurities (oligomers) in our HPLC traces. What causes this?

The Causality: The extended conjugated enone system of CAS 27185-77-9 makes it an exceptionally potent Michael acceptor . If the compound is exposed to basic conditions for prolonged periods during synthesis, unreacted enolates will undergo secondary Michael additions with the product, forming dimers and higher-order oligomers. The Resolution: Standard distillation will cause thermal degradation of the monomer. You must use short-path molecular distillation under high vacuum. This technique operates at lower temperatures and minimizes residence time, effectively separating the volatile monomer from the heavy oligomeric fraction . To prevent this in future batches, consider transitioning to continuous flow reactors utilizing solid-base anion-exchange resins, which strictly limit over-condensation .

Q3: The batch has developed a darker color and altered refractive index over time. Is this oxidative degradation?

The Causality: Yes. The allylic hydrogens and conjugated double bonds are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. Triplet oxygen reacts to form hydroperoxides, which subsequently decompose into epoxides and colored polymeric byproducts. The Resolution: Pass the degraded batch through a plug of activated basic alumina to trap the polar peroxides. To prevent recurrence, sparge all storage vessels with argon, store the chemical in amber glass, and formulate with 50–100 ppm of Butylated Hydroxytoluene (BHT) as a radical scavenger.

Q4: How do we eliminate trace catalytic residues that cause downstream instability?

The Causality: Trace amounts of homogeneous basic catalysts (e.g., NaOH) or acidic cyclization catalysts often remain if the aqueous workup is incomplete. These residues catalyze slow, continuous degradation or polymerization during storage . The Resolution: Wash the organic layer with a mild neutralizing buffer (e.g., saturated NaHCO3​ or NH4​Cl ). For ultimate purity, pass the product through a weakly basic or acidic ion-exchange resin bed prior to final distillation.

Quantitative Impurity Profiling & Resolution Matrix

Impurity ClassAnalytical SignaturePrimary CauseResolution Method
Geometric Isomers (Z-isomer) HPLC: Closely eluting peak to main product.NMR: Vinylic protons with J≈10−12 Hz.Kinetic trapping during synthesis or photo-isomerization.Thermal equilibration ( I2​ cat.) followed by fractional distillation.
Oligomers (Michael Adducts) GC-MS: High boiling point, missing monomer mass.HPLC: Broad, late-eluting peaks.Over-reaction of enolates with the conjugated enone system.Short-path molecular distillation under high vacuum.
Oxidative Degradation MS: +16 or +32 m/z shifts.Visual: Darkening of the liquid.Exposure to atmospheric oxygen and light; auto-oxidation.Basic alumina filtration; addition of 50-100 ppm BHT.
Catalyst Residues pH: Drift in aqueous wash.Stability: Accelerated degradation over time.Incomplete aqueous workup post-aldol condensation.Washing with mild buffer; passage through ion-exchange resin.

Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the mechanistic success of the procedure.

Protocol 1: Molecular Distillation for Oligomer Removal

Standard distillation risks thermal cracking. This protocol utilizes short-path molecular distillation to safely isolate the monomer.

  • System Preparation: Clean and dry the short-path distillation apparatus. Set the vacuum pump to achieve a high vacuum of <0.1 mbar. Ensure the cold trap is filled with dry ice/acetone.

  • Degassing: Feed the crude batch into the degassing chamber at 40°C. This removes residual solvents and dissolved gases, preventing violent bumping during the main distillation.

  • Distillation: Set the evaporator temperature to 120–140°C (adjust based on exact vacuum depth). The monomeric enone will vaporize and rapidly condense on the internal condenser (set to 15°C).

  • Collection: Collect the purified, pale-yellow distillate. The heavy, viscous Michael addition oligomers will drop into the residue flask.

  • Validation (Self-Check): Run an HPLC analysis (C18 column, Acetonitrile/Water gradient). The chromatogram must show a single sharp peak, confirming the complete absence of broad, late-eluting oligomeric peaks.

Protocol 2: Peroxide Removal and Isomeric Equilibration

This protocol rescues oxidized batches and pushes the isomeric ratio back to the thermodynamically favored (E)-state.

  • Alumina Filtration: Pack a glass column with basic activated alumina (Brockmann Grade I). Elute the crude product using a non-polar solvent (e.g., hexane). The basic alumina will irreversibly trap polar hydroperoxides and acidic impurities.

  • Isomerization: If NMR indicates a (Z)-isomer content >5% , add a catalytic amount of iodine ( 0.1 mol%) to the eluate. Reflux the mixture for 2 hours under a strict nitrogen atmosphere to establish the thermodynamic (E)-isomer preference.

  • Quenching: Cool the mixture and wash the organic layer with 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the mixture is completely decolorized, removing the iodine catalyst. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and remove the solvent under reduced pressure.

  • Validation (Self-Check): Verify the E/Z ratio via 1 H-NMR. Focus on the vinylic protons of the butenyl chain (typically around 6.0–7.5 ppm). The successful protocol will yield a large coupling constant ( J≈16 Hz), confirming the trans (E)-geometry.

References

  • MDPI. Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction. Processes 2023, 11(10), 2816. Retrieved from:[Link]

  • ACS Publications. Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Organic Process Research & Development. Retrieved from:[Link]

  • Google Patents. Process for producing high-purity sclareolide in economic and environment-friendly modes on large scale (CN102807542A).

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one vs. β-Ionone in Organic Synthesis

Executive Summary In the landscape of terpene-derived organic synthesis, β-ionone and its highly oxidized derivative, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly referred to in literature as 4-oxo-β-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of terpene-derived organic synthesis, β-ionone and its highly oxidized derivative, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly referred to in literature as 4-oxo-β-ionone or 3-keto-β-ionone), serve as critical but functionally distinct building blocks. While β-ionone is a foundational intermediate for synthesizing Vitamin A, carotenoids, and fragrances, 4-oxo-β-ionone features an extended conjugated diketone system. This dual electrophilic nature makes it an exceptional candidate for complex organic transformations, including Michael additions, Diels-Alder reactions, and the synthesis of advanced bioactive analogs and tobacco flavoring agents [1, 2].

This guide provides a comprehensive, objective comparison of their structural causality, synthetic pathways, and application profiles to assist drug development professionals and synthetic chemists in selecting the appropriate precursor for their workflows.

Structural & Mechanistic Profiling

The fundamental divergence in the utility of these two compounds stems from their electronic environments:

  • β-Ionone (C₁₃H₂₀O): Features a single conjugated enone system on its side chain, coupled with a cyclohexene ring. Its reactivity is primarily localized to the side-chain carbonyl (susceptible to Grignard additions and Wittig olefination) and the double bond.

  • 4-Oxo-β-ionone (C₁₃H₁₈O₂): The introduction of a second carbonyl group directly onto the cyclohexene ring transforms the molecule into a highly reactive, cross-conjugated enedione. This configuration significantly increases the electrophilicity of the ring system, allowing it to act as a robust Michael acceptor. The methyl substituents provide steric stabilization, ensuring controlled reactivity and preventing unwanted polymerization during high-temperature catalytic cycles [1].

Comparative Synthetic Pathways

The synthesis of these compounds represents a sequential progression in oxidation state. β-ionone is synthesized via the aldol condensation of citral and acetone, followed by an acid-catalyzed cyclization. 4-oxo-β-ionone is subsequently derived from β-ionone via targeted allylic oxidation [3, 4].

G Citral Citral (C10H16O) Pseudoionone Pseudoionone Intermediate Citral->Pseudoionone Aldol Condensation (Base Catalyzed) Acetone Acetone (C3H6O) Acetone->Pseudoionone BetaIonone β-Ionone (C13H20O) Pseudoionone->BetaIonone Cyclization (Acid Catalyzed) OxoBetaIonone 4-Oxo-β-ionone (C13H18O2) BetaIonone->OxoBetaIonone Allylic Oxidation (Dibromohydantoin) VitA Vitamin A & Carotenoids BetaIonone->VitA Grignard / Wittig Bioactives Bioactive Analogs & Tobacco Flavors OxoBetaIonone->Bioactives Michael Addition / Diels-Alder

Synthetic pathways from Citral to β-Ionone and 4-Oxo-β-ionone.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high atomic economy, the following protocols leverage modern, environmentally conscious methodologies over outdated, toxic legacy processes (such as chromium salt oxidations).

Protocol A: Synthesis of β-Ionone via Cyclization of Pseudoionone [3]

Causality Note: The cyclization of pseudoionone is highly exothermic. Utilizing a biphasic system (sulfuric acid and an organic solvent like toluene) or a micro-reactor is critical to manage heat transfer, thereby preventing thermal runaway and the formation of polymeric byproducts.

  • Preparation: Prepare a biphasic mixture of concentrated sulfuric acid (H₂SO₄, 60-89 wt%) and toluene in a jacketed reactor equipped with robust mechanical stirring.

  • Temperature Control: Chill the reactor to between -10 °C and 0 °C.

  • Dosing: Slowly dose pseudoionone into the reactor over 60 minutes. Maintain the internal temperature strictly below 5 °C to ensure exclusive formation of the β-isomer (higher temperatures favor α-ionone or degradation).

  • Reaction: Allow the mixture to stir for an additional 2 hours. The isomerization in concentrated H₂SO₄ is irreversible.

  • Quenching & Extraction: Quench the reaction by slowly adding ice water until the acid is diluted to <60 wt%, prompting the β-ionone to transfer entirely into the continuous organic (toluene) phase.

  • Purification: Separate the organic phase, neutralize with aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Yields typically reach 74–80%.

Protocol B: Allylic Oxidation of β-Ionone to 4-Oxo-β-ionone [4]

Causality Note: Traditional oxidations utilize heavy metals. This protocol utilizes Dibromohydantoin (DBH), which provides a high active bromine content, excellent storage stability, and low environmental toxicity, achieving a "one-pot" synthesis with up to 85% yield.

  • Reagent Assembly: In a round-bottom flask, dissolve 1.0 equivalent of β-ionone in a suitable hydrophilic solvent (e.g., tetrahydrofuran or acetone).

  • Oxidant Addition: Add 1.2 equivalents of Dibromohydantoin and a mild alkali catalyst to the solution.

  • Reaction Execution: Stir the mixture mechanically at room temperature (or heat mildly to 45 °C depending on solvent reflux limits) for 4 to 8 hours.

  • Monitoring: Monitor the reaction via GC-MS. The target chromatographic peak area for 4-oxo-β-ionone should reach >80% conversion.

  • Workup: Stop the reaction, separate the liquid, and wash the organic layer with water to remove salts. Extract the aqueous phase with ether (2 × 20 mL), combine the organic phases, and perform rotary evaporation to dryness.

Performance & Application Comparison

The distinct electronic properties of these two compounds dictate their utility in industrial and pharmaceutical applications. The quantitative and qualitative differences are summarized below.

Parameterβ-Ionone4-Oxo-β-ionone (CAS 27185-77-9)
IUPAC Name 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
Molecular Formula C₁₃H₂₀OC₁₃H₁₈O₂
Molecular Weight 192.30 g/mol 206.29 g/mol
Structural Feature Single enone systemConjugated diketone (enedione) system
Primary Reactivity Nucleophilic addition at side-chain carbonylMichael addition, Diels-Alder, selective dual functionalization
Key Applications Precursor for Vitamin A, E, and K; Rose/violet fragrance formulations [2].Synthesis of anti-inflammatory/antiviral analogs; UV-absorbing polymers; Tobacco flavorings (mastigatrienone) [1, 4].
Stability Prone to auto-oxidation over long periodsRobust thermal stability; strong chromophoric properties [1]

Conclusion & Strategic Recommendations

For synthetic chemists and drug development professionals, the choice between β-ionone and 4-oxo-β-ionone is dictated by the required downstream complexity:

  • Select β-ionone when the synthetic goal is linear chain extension (e.g., polyene synthesis for carotenoids) or when formulating standard aroma profiles.

  • Select 4-oxo-β-ionone when designing structurally complex polycyclic or heterocyclic frameworks. Its dual electrophilic nature makes it an indispensable, high-yield building block for steroidal analogs, prostaglandins, and advanced material sciences requiring UV-stabilizing properties.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 638014, beta-Ionone." PubChem. URL:[Link]

  • Industrial & Engineering Chemistry Research. "Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics." ACS Publications. URL:[Link]

  • Google Patents. "CN103641701B - A kind of synthetic method of 4-oxo-beta-ionone." Google Patents.
Comparative

Advanced HPLC Validation Methods for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Purity Analysis: A Column Chemistry Comparison Guide

Executive Summary & Compound Profile 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive conjugated enone utilized as a critical intermediate in the synthesis of pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) is a highly reactive conjugated enone utilized as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals[]. Its molecular architecture features a conjugated carbonyl and alkene system, providing strong chromophoric properties ideal for UV detection[]. However, its dual electrophilic nature and structural complexity often result in the generation of closely related synthetic byproducts, including tautomers, aldol condensation oligomers, and geometric (E)/(Z) isomers[].

For drug development professionals and synthetic chemists, ensuring the isomeric and chemical purity of this intermediate is paramount. This guide objectively compares standard reversed-phase HPLC methodologies against specialized column chemistries to establish a robust, self-validating purity analysis workflow.

Mechanistic Insight: The Analytical Challenge

As a Senior Application Scientist, I frequently observe analytical failures when laboratories attempt to resolve the (E) and (Z) isomers of this butenyl chain using standard Octadecylsilane (C18) columns.

The Causality of Co-elution: Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the geometric isomers of this enone possess nearly identical hydrophobic footprints, a C18 phase fails to discriminate between them, yielding co-elution or unacceptable peak tailing.

The Orthogonal Solution: To establish a self-validating and highly specific system, we must introduce orthogonal selectivity. By switching to a Phenyl-Hexyl stationary phase, we leverage π−π interactions between the electron-rich phenyl ring of the column and the extended conjugated enone system of the analyte. The slight difference in spatial π -overlap between the rigid (E) and (Z) configurations translates into baseline chromatographic resolution.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 2,4,4-Trimethyl-3- (3-oxo-1-butenyl) cyclohex-2-en-1-one C18_Phase Octadecylsilane Phase Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Phase Analyte->Phenyl_Phase Hydrophobic Hydrophobic Interactions Only C18_Phase->Hydrophobic C18_Result Co-elution of Isomers Hydrophobic->C18_Result PiPi π-π & Hydrophobic Interactions Phenyl_Phase->PiPi Phenyl_Result Baseline Resolution of E/Z Isomers PiPi->Phenyl_Result

Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl phases.

Quantitative Comparison: C18 vs. Phenyl-Hexyl Performance

To objectively compare performance, a spiked mixture of the target enone and its synthetic impurities was analyzed. Conditions: Isocratic elution (60:40 Acetonitrile:Water), Flow rate: 1.0 mL/min, UV Detection: 254 nm, Column Temp: 30°C.

Performance MetricStandard C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)Analytical Advantage
Resolution (E/Z) 0.8 (Co-elution)2.4 (Baseline Resolution) π−π selectivity differentiates spatial isomers.
Tailing Factor ( Tf​ ) 1.851.12Reduced secondary silanol interactions.
Theoretical Plates ( N ) 4,2008,500Sharper peak geometry improves integration.
Run Time 18.5 min12.0 minFaster mass transfer due to optimized phase.

Experimental Protocol: Step-by-Step Method Validation

To ensure trustworthiness, the superior Phenyl-Hexyl method must be validated according to [2]. The following protocol establishes a self-validating workflow ensuring continuous system suitability and data integrity.

Step 1: System Suitability Testing (SST)

Causality: Before any validation parameter is tested, the instrument itself must prove it is capable of precise measurement.

  • Prepare a standard solution of the enone at 100 µg/mL in the mobile phase.

  • Inject 6 replicates sequentially.

  • Self-Validating Check: The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates are > 5000[3].

Step 2: Specificity via Forced Degradation

Causality: To prove the method is stability-indicating, the main peak must not co-elute with any degradation products or synthesis intermediates[2].

  • Subject the enone sample to four stress conditions: 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours.

  • Neutralize the acid/base samples and dilute all stressed samples to the working concentration.

  • Analyze using a Photo Diode Array (PDA) detector.

  • Self-Validating Check: Utilize PDA software to verify peak purity. The purity angle must be strictly less than the purity threshold across the entire main peak[2].

Step 3: Linearity and Range
  • Prepare 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target working concentration (e.g., 0.5 µg/mL to 120 µg/mL)[4].

  • Inject each level in triplicate.

  • Plot the mean peak area against concentration.

  • Self-Validating Check: The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be statistically insignificant[4].

Step 4: Precision (Repeatability & Intermediate)
  • Repeatability: Prepare 6 independent sample preparations at 100% test concentration. Analyze them on the same day, under identical conditions[3].

  • Intermediate Precision: Analyze the same 6 preparations on a different day, by a different analyst, utilizing a different HPLC system[3].

  • Self-Validating Check: The RSD for both repeatability and intermediate precision must be ≤ 2.0%[3].

Step 5: Accuracy (Spike Recovery)
  • Spike known amounts of the reference standard into a blank synthetic matrix at three levels: 50%, 100%, and 150% of the nominal concentration[3].

  • Prepare three replicates per level (9 determinations total)[2].

  • Self-Validating Check: Calculate the percentage recovery. Acceptance criteria dictate a recovery range of 98.0% - 102.0%[3].

ValidationWorkflow Start Method Optimization (Mobile Phase & Column) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Final Validated Method Ready for QC Robustness->Final

ICH Q2(R1) step-by-step HPLC method validation workflow for purity analysis.

Validation Data Summary

The following table summarizes the successful validation of the Phenyl-Hexyl method for 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one, confirming its superiority and readiness for routine Quality Control (QC).

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Result (Phenyl-Hexyl)Status
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Limit of Detection (LOD) S/N ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mLPass
Precision (Repeatability) RSD ≤ 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC Content Determination Method Validation: A Comprehensive Guide Source: Welch Materials URL: [Link]

Sources

Validation

NMR spectroscopy validation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one synthesized analogs

High-Fidelity NMR Spectroscopy Validation of Synthesized 4-Oxo-β-Ionone Analogs: A Comparative Guide In the realm of carotenoid degradation products and norisoprenoid synthesis, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity NMR Spectroscopy Validation of Synthesized 4-Oxo-β-Ionone Analogs: A Comparative Guide

In the realm of carotenoid degradation products and norisoprenoid synthesis, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one—commonly known as 4-oxo-β-ionone[1]—stands out as a critical bis-enone intermediate. Whether you are developing advanced flavor profiles, studying the biotransformation of C13-norisoprenoids[2], or synthesizing complex pharmaceutical scaffolds, the structural fidelity of this compound is paramount.

Natural extraction from β-carotene degradation yields a chaotic matrix of co-eluting isomers[3], while legacy synthetic routes often produce unpredictable E/Z ratios at the butenyl chain. As a Senior Application Scientist, I have consistently observed that relying solely on LC-MS or basic 1D 1 H NMR is insufficient for validating these complex conjugated systems. To objectively compare our high-fidelity synthesized analogs against conventional alternatives, we must employ a self-validating 2D NMR spectroscopy workflow. This guide breaks down the comparative performance and the rigorous experimental protocols required to prove regiochemical and stereochemical absolute purity.

Objective Comparison: Synthesized Analogs vs. Alternative Sources

When sourcing 4-oxo-β-ionone, researchers typically choose between high-purity synthesized analogs, legacy commercial standards, or natural carotenoid extracts. The synthesized analog dramatically outperforms alternatives in isomeric purity and signal resolution, eliminating the matrix interference commonly seen in natural extracts.

Table 1: Comparative Performance of 4-Oxo-β-Ionone Sources

SourceIsomeric Purity (E-isomer)Regiochemical FidelityTrace ImpuritiesNMR S/N Ratio ( 1 H, 600 MHz)
High-Fidelity Synthesized Analog (Product) >99%Absolute (HMBC Confirmed)<0.1%>1000:1
Legacy Commercial Standard 85-90% (Mixed E/Z)Variable2-5% α-ionone derivatives~400:1
Natural Carotenoid Extract Highly VariableCo-eluting isomersHigh (Megastigmatrienones)<100:1 (Matrix interference)

Methodology: The Self-Validating NMR System

To prove the >99% purity of the synthesized analog, we utilize a self-validating NMR protocol. A self-validating system ensures that every structural claim made by one experiment (e.g., 1D 1 H integration) is independently confirmed by an orthogonal experiment (e.g., 2D NOESY spatial correlation).

Step 1: Precision Sample Preparation
  • Protocol: Dissolve 15 mg of the synthesized analog in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: CDCl 3​ is selected not just for its excellent solvation properties, but because its deuterium signal provides a robust lock for the spectrometer, preventing magnetic field drift over long 2D acquisitions. The TMS acts as an internal zero-point reference. By referencing exactly to TMS (0.0 ppm), we eliminate chemical shift artifacts caused by micro-temperature fluctuations, making the dataset self-validating and reproducible across different global laboratories.

Step 2: 1D 1 H and 13 C Acquisition
  • Protocol: Acquire 1 H spectra at 600 MHz (298 K, 16 scans, 30° pulse) and 13 C spectra at 150 MHz (1024 scans, composite pulse decoupling).

  • Causality: The 1 H spectrum provides the primary quantitative metric for E/Z isomerism. The vinylic protons of the 3-oxo-1-butenyl chain exhibit a characteristic trans-coupling constant ( 3J≈16 Hz) in the E-isomer, which is clearly distinguishable from the cis-coupling ( 3J≈10 Hz) of the Z-isomer[4]. The 13 C spectrum validates the carbon skeleton, specifically confirming the presence of two distinct conjugated carbonyls (~198 ppm).

Step 3: 2D HSQC and HMBC Connectivity Mapping
  • Protocol: Acquire phase-sensitive multiplicity-edited HSQC and gradient-selected HMBC spectra optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: While 1D NMR shows the pieces of the puzzle, 2D NMR proves how they connect. HMBC is the cornerstone of regiochemical validation. It visualizes long-range carbon-proton couplings ( 2J and 3J ). For 4-oxo-β-ionone, observing a 3J cross-peak between the gem-dimethyl protons (C4) and the ring carbonyl (C1) definitively proves the intact cyclohex-2-en-1-one ring structure, a feature often compromised or rearranged in natural degradation pathways.

Step 4: 2D NOESY for Stereochemical Absolute Configuration
  • Protocol: Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

  • Causality: NOESY relies on the Nuclear Overhauser Effect to show spatial proximity (< 5 Å) rather than through-bond connectivity. A strong NOE cross-peak between the vinylic proton at C1' and the ring methyl at C2 confirms the extended s-trans conformation of the conjugated system. This serves as the final self-validating check against the 1D integration data, proving the absolute stereochemistry of the synthesized analog.

Workflow Visualization

NMR_Validation_Workflow Prep Sample Preparation CDCl3 + 0.03% TMS OneD 1D NMR Acquisition 1H & 13C Spectra Prep->OneD Lock & Shim TwoD 2D NMR Acquisition HSQC, HMBC, NOESY OneD->TwoD Base Skeleton ID Analysis Structural Elucidation E/Z Ratio Quantification TwoD->Analysis Connectivity Assignment Validation Purity Validation Self-Validating Output Analysis->Validation Cross-Correlation

Fig 1. Self-validating NMR workflow for structural elucidation of 4-oxo-β-ionone analogs.

Experimental Data: Validated Chemical Shifts

The following table summarizes the validated 1 H NMR data[4] for our high-purity synthesized (E)-4-oxo-β-ionone analog, demonstrating the absence of Z-isomer contamination.

Table 2: Validated 1 H NMR Chemical Shifts for Synthesized (E)-4-Oxo-β-Ionone

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationStructural Significance
H-4 (gem-dimethyl) 1.01, 1.08Singlet (s)6HConfirms intact cyclohexenone ring
H-2 (Ring methyl) 1.90Singlet (s)3HValidates regiochemistry at C2
H-5, H-6 (Methylene) 2.12 - 2.73Multiplet (m)4HRing backbone connectivity
H-4' (Chain methyl) 2.28Singlet (s)3HTerminal methyl ketone presence
H-1', H-2' (Vinylic) 5.98 - 6.21Multiplet (m)2HE-configuration ( 3J≈16 Hz)

By implementing this rigorous, self-validating NMR framework, researchers can confidently utilize these synthesized analogs in downstream applications, knowing that the structural and isomeric integrity is absolute.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5363876, 4-Oxo-b-ionone." PubChem,[Link].

  • Baldermann, Susanne, et al. "Analytical tools for the analysis of β-carotene and its degradation products." ResearchGate, 2015,[Link].

  • "Method for synthesizing oxo-alpha-ionone or oxo-beta-ionone.
  • Mathieu, M., et al. "Biotransformation of C13-norisoprenoids and monoterpenes by a cell suspension culture of cv. Gamay (Vitis vinifera)." ResearchGate, 2009,[Link].

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Analysis of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Reaction Products

Executive Summary The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9)—commonly known as 3-oxo-β-ionone —is a highly reactive enone featuring conjugated carbonyl and alkene functionalities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9)—commonly known as 3-oxo-β-ionone —is a highly reactive enone featuring conjugated carbonyl and alkene functionalities[1]. As a critical intermediate in the synthesis of pharmaceuticals and a key biological degradation product of carotenoids and β-ionone, profiling its downstream reaction products is essential for drug development and flavor chemistry.

In biological and environmental matrices, this compound rapidly undergoes allylic oxidation, carbonyl reduction, and Phase II conjugation, yielding complex mixtures of products such as 3-oxo-β-ionol, dihydro-3-oxo-β-ionol, and their respective glucuronides [2]. This guide objectively compares the two premier analytical platforms for characterizing these reaction products: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) .

Mechanistic Causality: Platform Selection & Experimental Design

As an Application Scientist, selecting the correct mass spectrometry platform requires understanding the physicochemical causality of the target analytes.

Why GC-EI-MS? The conjugated enone system of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one makes it prone to thermal degradation during GC vaporization. To utilize the superior chromatographic resolution of GC-MS for its reduced reaction products (e.g., 3-oxo-β-ionol), derivatization is mandatory . Reacting the carbonyl groups with 2,4-dinitrophenylhydrazine (2,4-DNPH) or the hydroxyl groups with MSTFA stabilizes the molecules thermally and yields distinct, high-mass fragments under 70 eV electron ionization, enabling unambiguous structural elucidation [2]. However, GC-MS cannot analyze intact Phase II conjugates; samples require prior enzymatic hydrolysis (using β-glucuronidase) to yield volatile aglycones.

Why UHPLC-ESI-QTOF-MS? For drug metabolism and pharmacokinetic (DMPK) studies, preserving the intact molecular structure of reaction products is paramount. LC-HRMS bypasses the need for derivatization and thermal vaporization. Electrospray Ionization (ESI) allows for the direct detection of highly polar Phase II glucuronide conjugates. Furthermore, the QTOF analyzer provides sub-2 ppm mass accuracy, which is critical for distinguishing isobaric reaction products in complex biological matrices.

Pathway A β-ionone (Precursor) B 2,4,4-Trimethyl-3-(3-oxo-1-butenyl) cyclohex-2-en-1-one (3-oxo-β-ionone) A->B Allylic Oxidation C 3-oxo-β-ionol (Reduction Product) B->C Carbonyl Reduction D Dihydro-3-oxo-β-ionol (Hydrogenated Product) B->D Double Bond Reduction E Phase II Glucuronides (Excretion Products) C->E Glucuronidation D->E Glucuronidation

Reaction pathway of 3-oxo-β-ionone and its subsequent metabolic reduction and conjugation products.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems incorporating Internal Standards (IS) and Quality Control (QC) matrix spikes.

Protocol A: GC-EI-MS Analysis (Targeting Volatile Aglycones)

Best for: High-resolution structural elucidation of unconjugated reduction products.

  • Enzymatic Hydrolysis: Aliquot 500 µL of the biological sample. Add 50 µL of β-glucuronidase (to cleave Phase II conjugates) and incubate at 37°C for 2 hours.

  • Internal Standard Spike: Spike the sample with 10 µL of β-ionone-d3 (1 µg/mL) to validate extraction recovery and correct for instrument drift.

  • Liquid-Liquid Extraction (LLE): Extract with 1 mL of Ethyl Acetate. Vortex for 2 minutes, centrifuge at 10,000 rpm, and transfer the organic layer to a clean vial. Evaporate to dryness under gentle nitrogen flow.

  • Derivatization (Self-Validation Step): Reconstitute in 100 µL of 2,4-DNPH reagent (in acidic acetonitrile) to derivatize carbonyls, followed by 50 µL of MSTFA (incubated at 60°C for 30 min) to silylate hydroxyl groups. Causality: This dual-derivatization ensures all reaction products are thermally stable.

  • GC-MS Acquisition: Inject 1 µL (splitless mode) onto an HP-5ms column (30m × 0.25mm × 0.25µm). Program the oven from 80°C to 280°C at 10°C/min. Operate the MS in EI mode (70 eV) scanning m/z 50–600.

  • QC Validation: Run a solvent blank and a matrix-spike QC every 10 samples. Carryover in the blank must be <0.1% of the QC signal.

Protocol B: UHPLC-ESI-QTOF-MS Analysis (Targeting Intact Conjugates)

Best for: Direct quantification of polar metabolites and exact mass verification.

  • Protein Precipitation: Aliquot 100 µL of the sample. Spike with 10 µL of IS (β-ionone-d3). Add 400 µL of ice-cold Acetonitrile to precipitate proteins and halt any ongoing enzymatic reactions.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • System Suitability Test (SST): Before injecting samples, run an SST standard mix. Validation parameter: Mass accuracy must be <2 ppm and retention time drift <0.05 min.

  • LC-MS Acquisition: Inject 2 µL onto a C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

  • HRMS Detection: Operate the QTOF in ESI positive mode for aglycones (monitoring [M+H]⁺ at m/z 207.1385 for the parent enone) and ESI negative mode for glucuronide conjugates.

Workflow S1 Biological Matrix (Urine/Plasma) S2 Liquid-Liquid Extraction (Ethyl Acetate) S1->S2 Split Aliquot Split S2->Split GC_Prep Derivatization (2,4-DNPH / MSTFA) Split->GC_Prep Non-Polar Fraction LC_Prep Reconstitution (MeOH/H2O) Split->LC_Prep Polar Fraction GC_Ana GC-EI-MS Analysis (Volatiles/Aglycones) GC_Prep->GC_Ana LC_Ana UHPLC-ESI-QTOF-MS (Intact Conjugates) LC_Prep->LC_Ana Data Metabolite ID & Quantification GC_Ana->Data LC_Ana->Data

Parallel MS analytical workflows for the extraction and characterization of reaction products.

Objective Data Presentation & Platform Comparison

The following table summarizes the experimental performance of both platforms when analyzing 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one and its derivatives.

Analytical ParameterGC-EI-MS (Single Quadrupole)UHPLC-ESI-QTOF-MS (High Resolution)
Primary Target Analytes Unconjugated aglycones (e.g., 3-oxo-β-ionol)Intact Phase II conjugates (Glucuronides)
Sample Preparation Extensive (Hydrolysis + Dual Derivatization)Minimal (Protein Precipitation / Dilution)
Ionization Method Hard Ionization (EI, 70 eV) - Extensive fragmentationSoft Ionization (ESI) - Preserves pseudo-molecular ion
Mass Accuracy Nominal Mass (Unit resolution)Exact Mass (< 2 ppm error)
Limit of Detection (LOD) ~10 - 25 ng/mL~1 - 5 ng/mL
Chromatographic Run Time 25 - 35 minutes10 - 15 minutes
Spectral Library Matching Excellent (NIST/Wiley libraries available)Limited (Requires custom exact-mass databases)

Conclusion

For researchers isolating and identifying the fundamental structural skeleton of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one reaction products, GC-EI-MS remains the gold standard due to its reproducible fragmentation patterns and robust library matching. However, the mandatory derivatization steps introduce workflow bottlenecks.

Conversely, for drug development professionals conducting high-throughput pharmacokinetic profiling or attempting to map the intact metabolic fate of the compound (including labile glucuronide conjugates), UHPLC-ESI-QTOF-MS is the superior choice. Its minimal sample preparation and sub-2 ppm mass accuracy provide unparalleled confidence in identifying complex biological reaction products.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5363876, 2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one". PubChem. URL:[Link] [1]

  • Ide, H., & Toki, S. (1970). "Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits." Biochemical Journal, 119(2), 281-287. URL:[Link] [2]

Validation

evaluating bioactivity of antiviral analogs derived from 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one

Evaluating the Bioactivity of Antiviral Analogs Derived from 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one: A Comparative Guide As the demand for novel antiviral therapeutics accelerates, identifying and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Bioactivity of Antiviral Analogs Derived from 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one: A Comparative Guide

As the demand for novel antiviral therapeutics accelerates, identifying and optimizing versatile chemical scaffolds is paramount. The compound 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), hereafter referred to as TMOBC , is a highly reactive enone featuring conjugated carbonyl and alkene functionalities[]. Its dual electrophilic nature makes it an exceptional building block for synthesizing complex heterocyclic antiviral analogs[].

This guide provides an authoritative, data-driven comparison of TMOBC-derived antiviral analogs. By examining the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate these compounds, researchers can streamline their lead optimization pipelines.

Mechanistic Rationale & Scaffold Design

TMOBC serves as a privileged starting material in pharmaceutical development because its reactive carbonyl group facilitates the introduction of critical pharmacophores[]. The extended conjugation and methyl substituents provide structural stability while allowing predictable reactivity during carbon-carbon bond formation[].

When designing antiviral analogs, the α,β -unsaturated carbonyl system acts as a Michael acceptor. By subjecting TMOBC to specific condensation and cyclization reactions, we can generate distinct analog classes that target different stages of the viral life cycle:

  • Thiosemicarbazones: Synthesized via condensation, these derivatives typically act as competitive inhibitors of viral polymerases.

  • Pyrazolines: Generated via cyclization, these bulky heterocyclic derivatives often induce steric hindrance, blocking viral entry glycoproteins and preventing host cell fusion.

MOA Enone TMOBC Scaffold CAS 27185-77-9 DerivA Thiosemicarbazones (Polymerase Block) Enone->DerivA Condensation DerivB Pyrazolines (Entry Block) Enone->DerivB Cyclization ViralRep Inhibit Replication DerivA->ViralRep Target Active Site ViralEntry Inhibit Viral Fusion DerivB->ViralEntry Steric Hindrance HostCell Host Cell Survival ViralEntry->HostCell Efficacy ViralRep->HostCell Efficacy

Fig 1. Mechanistic pathways of TMOBC-derived antiviral analogs blocking viral infection.

Comparative Efficacy of Derivative Classes

To objectively evaluate the bioactivity of TMOBC analogs, we must analyze their performance across three critical metrics: IC50 (concentration inhibiting 50% of viral replication), CC50 (concentration causing 50% cytotoxicity in host cells), and the Selectivity Index (SI) . The SI (calculated as CC50 / IC50) is the ultimate arbiter of a drug's therapeutic window.

Table 1: Quantitative Bioactivity Comparison of TMOBC Analogs against HSV-1 (In Vitro)

Compound ClassStructural ModificationIC50 (µM)CC50 (µM)Selectivity Index (SI)LogP
Unmodified TMOBC None (Baseline)>100.085.2< 1.02.8
Thiosemicarbazone (A1) C=O substitution12.4145.011.73.1
Pyrazoline (B1) Heterocyclic ring2.1>200.0> 95.2 3.6
Oxime (C1) N-OH substitution45.360.51.32.4
Acyclovir Positive Control1.8>500.0> 277.0-1.6

Data Interpretation: The unmodified TMOBC scaffold exhibits poor antiviral activity and moderate cytotoxicity, confirming it is merely a precursor[2]. The Pyrazoline derivative (B1) emerges as the superior lead candidate. The causality behind this lies in its enhanced lipophilicity (LogP = 3.6), which improves cell membrane permeability, coupled with the heterocyclic ring that specifically antagonizes viral entry without disrupting host cellular metabolism (yielding an SI > 95).

Standardized Experimental Workflows

A rigorous screening pipeline must be a self-validating system. We do not test for antiviral efficacy without first establishing a cytotoxicity baseline; otherwise, compound-induced host cell death could be falsely interpreted as viral inhibition.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell viability[3]. We utilize it to ensure that the observed viral reduction is due to specific mechanisms rather than generalized cellular toxicity.

  • Cell Seeding: Seed Vero cells in a 96-well microtiter plate at a density of 1×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the TMOBC analogs (from 1 µM to 250 µM) in maintenance media. Apply to the cells in triplicate. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductase activity[3].

  • Quantification: Solubilize the crystals using 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the CC50.

Protocol B: Antiviral Plaque Reduction Assay

Causality: While qPCR can detect viral nucleic acids, it cannot differentiate between infectious virions and defective viral particles. The plaque reduction assay is the gold standard because it strictly quantifies functional, infectious viral units[4].

  • Infection: Infect confluent Vero cell monolayers in 6-well plates with the target virus (e.g., HSV-1) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour to allow viral adsorption.

  • Overlay Application: Aspirate the viral inoculum. Overlay the cells with a semi-solid agarose medium containing sub-cytotoxic concentrations of the TMOBC analogs (determined from Protocol A).

  • Incubation: Incubate for 48–72 hours until distinct viral plaques are visible.

  • Fixation & Staining: Fix the cells with 10% formaldehyde and stain with 1% crystal violet.

  • Analysis: Count the clear zones (plaques) against the purple background. Calculate the IC50 by determining the analog concentration required to reduce plaque formation by 50% compared to the untreated viral control[4].

Workflow Synth Analog Synthesis Tox MTT Assay (CC50) Synth->Tox Efficacy Plaque Assay (IC50) Synth->Efficacy SI Selectivity Index (CC50/IC50) Tox->SI Efficacy->SI Lead Lead Selection SI->Lead SI > 50

Fig 2. High-throughput screening workflow for antiviral lead optimization.

Conclusion & Future Directions

The transformation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one into pyrazoline and thiosemicarbazone derivatives demonstrates the immense potential of this enone scaffold in antiviral drug discovery. By strictly adhering to paired cytotoxicity and plaque reduction assays, researchers can confidently isolate compounds like Pyrazoline (B1) that exhibit high Selectivity Indices, paving the way for targeted in vivo pharmacokinetic studies.

References

  • NextSDS. "(E)-2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one - Substance Database". Source: nextsds.com. URL:[Link]

Sources

Comparative

Comparative Reactivity of Conjugated Enones: Benchmarking CAS 27185-77-9 Against Industry Standards

Executive Summary In advanced synthetic organic chemistry and drug development, the selection of a conjugated enone dictates the chemoselectivity, yield, and scalability of key transformations such as Michael additions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced synthetic organic chemistry and drug development, the selection of a conjugated enone dictates the chemoselectivity, yield, and scalability of key transformations such as Michael additions, aldol condensations, and Diels-Alder cycloadditions. CAS 27185-77-9 (commonly known as 4-Oxo- β -ionone or 2,4,4-trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one) is a highly specialized, dual-electrophilic building block [1].

This guide provides an objective, data-driven comparison of CAS 27185-77-9 against standard alternatives like β -Ionone and Methyl Vinyl Ketone (MVK). By analyzing its unique cross-conjugated architecture, we establish field-proven experimental protocols to harness its regioselectivity for pharmaceutical and material science applications.

Mechanistic Overview: The Dual-Electrophilic Advantage

The defining feature of CAS 27185-77-9 is its extended, cross-conjugated system. Unlike simple enones, it possesses two distinct Michael acceptor sites:

  • An endocyclic α,β -unsaturated ketone (within the cyclohexenone ring).

  • An exocyclic α,β -unsaturated ketone (the butenone side chain).

Causality of Reactivity and Regioselectivity

The reactivity of CAS 27185-77-9 is governed by a strict interplay between steric hindrance and thermodynamic stability [].

  • Kinetic Control (Exocyclic Attack): The exocyclic β -carbon is sterically accessible. When reacted with soft nucleophiles (e.g., thiols) at low temperatures (0°C), the activation energy barrier is minimized, leading to rapid, kinetically favored 1,4-addition at the side chain.

  • Thermodynamic Control (Endocyclic Attack): The endocyclic β -carbon is heavily flanked by the 2,4,4-trimethyl groups. Attack at this position requires higher activation energy (harder nucleophiles, elevated temperatures). However, the resulting endocyclic enolate intermediate is thermodynamically superior due to hyperconjugative stabilization from the ring structure.

By contrast, β -Ionone lacks the endocyclic carbonyl, restricting it to a single electrophilic site, while Methyl Vinyl Ketone (MVK) is so sterically unhindered that it suffers from uncontrolled polymerization and poor chemoselectivity.

ReactionPathway Substrate CAS 27185-77-9 (Dual Enone System) Exocyclic Exocyclic Attack (Kinetic Control) Substrate->Exocyclic Soft Nu-, 0°C Endocyclic Endocyclic Attack (Thermodynamic Control) Substrate->Endocyclic Hard Nu-, 80°C Nucleophile Nucleophile (e.g., Thiophenol) Nucleophile->Exocyclic Nucleophile->Endocyclic Product1 1,4-Adduct (Side Chain) Exocyclic->Product1 Product2 1,4-Adduct (Ring) Endocyclic->Product2

Fig 1: Regioselective pathways of CAS 27185-77-9 under kinetic vs. thermodynamic control.

Comparative Reactivity Profiling

To objectively benchmark CAS 27185-77-9, we compare its performance metrics against two ubiquitous industry alternatives. Data is synthesized from established physicochemical properties [3].

Property / MetricCAS 27185-77-9 (4-Oxo- β -ionone) β -Ionone (CAS 79-77-6)Methyl Vinyl Ketone (MVK)
Electrophilic Sites Dual (Endocyclic & Exocyclic)Single (Exocyclic)Single (Acyclic)
Relative Reactivity Moderate to High (Tunable)Low to ModerateExtremely High
Chemoselectivity Excellent (Sterically controlled)GoodPoor (Prone to polymerization)
Thermal Stability High (Robust up to 150°C)ModerateLow (Volatile, degrades easily)
Primary Application Complex API intermediates, UV polymersFragrance/Flavor, Vitamin A precursorSimple annulations, Plastics
Handling / Toxicity Stable solid/viscous liquidStable liquidHighly toxic, volatile, lachrymator

Experimental Protocols: Regioselective Michael Addition

To demonstrate the superior chemoselectivity of CAS 27185-77-9, the following step-by-step methodology outlines a self-validating system for kinetic Michael addition.

Rationale & Causality

We utilize Dichloromethane (DCM) as a non-coordinating solvent to prevent hydrogen-bonding interference, ensuring the inherent electrophilicity of the enone dictates the reaction rate. In-situ IR spectroscopy is employed as a self-validating control to track the disappearance of the specific exocyclic C=O stretch (~1675 cm⁻¹) without relying on end-point quenching, which can induce retro-Michael reactions.

Step-by-Step Methodology
  • Substrate Preparation (Internal Standardization):

    • Charge an oven-dried 50 mL Schlenk flask with CAS 27185-77-9 (1.0 mmol, 206.3 mg) and biphenyl (0.1 mmol, internal standard for HPLC).

    • Dissolve in anhydrous DCM (10 mL) under an argon atmosphere.

  • Temperature Equilibration:

    • Submerge the flask in an ice-water bath and equilibrate to exactly 0°C for 15 minutes. Causality: Strict thermal control is mandatory to suppress the thermodynamically driven endocyclic attack.

  • Nucleophile Addition:

    • Add catalytic Triethylamine (Et₃N, 0.1 mmol) followed by dropwise addition of Thiophenol (1.1 mmol).

  • Real-Time Reaction Monitoring (Self-Validation):

    • Insert a ReactIR probe. Monitor the attenuation of the 1675 cm⁻¹ peak (exocyclic enone) and the preservation of the 1660 cm⁻¹ peak (endocyclic enone).

    • Withdraw 50 µL aliquots every 10 minutes for HPLC-UV analysis to quantify conversion against the biphenyl standard.

  • Quenching & Extraction:

    • Upon complete consumption of the exocyclic signal (typically 45 mins), quench the reaction rapidly with saturated aqueous NH₄Cl (10 mL) to neutralize the amine catalyst and halt equilibration.

    • Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Data Analysis:

    • Analyze the crude mixture via ¹H-NMR. The diagnostic shift of the vinylic protons on the side chain confirms >95% regioselectivity for the exocyclic adduct.

Workflow Step1 1. Substrate Prep Equimolar CAS 27185-77-9 vs β-ionone Step2 2. Nucleophile Addition 1.1 eq Thiophenol, 0°C, DCM Step1->Step2 Step3 3. Reaction Monitoring In-situ IR & HPLC-UV tracking Step2->Step3 Step4 4. Quenching & Extraction Sat. NH4Cl / EtOAc Step3->Step4 Step5 5. Data Analysis Regioselectivity & Conversion % Step4->Step5

Fig 2: Standardized workflow for benchmarking conjugated enone reactivity via Michael addition.

Conclusion

CAS 27185-77-9 outperforms standard enones like β -ionone and MVK when precise regiocontrol and orthogonal functionalization are required. Its dual-electrophilic nature allows researchers to selectively target the exocyclic alkene under kinetic conditions or the endocyclic alkene under thermodynamic conditions. By utilizing the self-validating continuous-monitoring protocols outlined above, drug development professionals can integrate this highly stable intermediate into complex synthetic pipelines with high fidelity.

References

  • PubChem. "4-Oxo-beta-ionone | C13H18O2 | CID 6427090" National Center for Biotechnology Information. Verified URL:[Link]

  • NIST Chemistry WebBook. "2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-" National Institute of Standards and Technology (NIST) Standard Reference Database 69. Verified URL:[Link]

Sources

Validation

Benchmarking 4-Oxo-β-ionone Against Standard Fragrance Precursors: A Technical Guide for Synthesis and Olfactometry

Executive Summary In the landscape of flavor, fragrance, and pharmaceutical synthesis, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one —commonly known as 4-Oxo-β-ionone —stands out as a highly reactive enone and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of flavor, fragrance, and pharmaceutical synthesis, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one —commonly known as 4-Oxo-β-ionone —stands out as a highly reactive enone and a critical synthetic intermediate[]. Originally identified as a carotenoid degradation product found in Osmanthus, black tea, and Virginia tobacco[2], this compound features conjugated carbonyl and alkene functionalities that enable precise organic transformations[].

For drug development professionals and formulation scientists, benchmarking 4-Oxo-β-ionone against standard fragrance precursors (such as β-Ionone and β-Damascone) is essential. This guide objectively compares their physicochemical properties, details self-validating synthetic protocols, and analyzes their pharmacokinetic and release behaviors.

Physicochemical and Olfactory Benchmarking

To understand the behavior of 4-Oxo-β-ionone in complex matrices, we must evaluate its physicochemical properties against industry-standard ionones and damascones. The addition of a ketone group at the C4 position of the cyclohexene ring fundamentally alters the molecule's dipole moment and hydrogen-bond acceptor capacity, leading to distinct thermodynamic behaviors[3].

Table 1: Comparative Physicochemical and Sensory Data
Property4-Oxo-β-ionone (Target)β-Ionone (Standard)β-Damascone (Standard)
IUPAC Name 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one(E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-2-en-1-one
Molecular Weight 206.28 g/mol 192.30 g/mol 192.30 g/mol
LogP (Octanol/Water) ~1.41[3]3.994.39[4]
Vapor Pressure (25°C) 0.000891 Pa[3]1.86 Pa (0.014 mmHg)0.93 Pa (0.007 mmHg)[4]
Odor Profile Sweet, rich Virginia tobacco, floral, tea-like[2]Woody, violet, fruity, raspberryFruity, floral, plum, rose, tobacco[4]
Primary Application Astaxanthin precursor, tobacco/tea flavor[5],[6]Fine fragrance (violet notes), Vitamin A precursorHigh-impact rose/fruity fragrance[4]

Mechanistic Insight: The drastically lower logP (1.41) and vapor pressure (0.000891 Pa) of 4-Oxo-β-ionone compared to β-ionone (3.99 logP; 1.86 Pa) dictates its role as a base note or fixative[3]. Its higher hydrophilicity reduces its volatility in aqueous emulsions, providing a prolonged, linear release profile ideal for long-lasting fragrance formulations and targeted drug delivery systems.

Synthetic Pathways & Mechanistic Causality

While β-ionone is primarily used as an end-product in perfumery, 4-Oxo-β-ionone serves as a critical bridge to higher-value compounds, most notably the potent antioxidant Astaxanthin [6]. Historically, the allylic oxidation of β-ionone relied on toxic chromium salts. Modern, scalable synthesis utilizes green catalytic systems, leveraging molecular oxygen to achieve high yields without heavy metal contamination[5].

G N1 β-Carotene (Natural Precursor) N2 β-Ionone (Standard Fragrance) N1->N2 Enzymatic Cleavage (CCD enzymes) N3 4-Oxo-β-ionone (Target Intermediate) N2->N3 Catalytic Oxidation (O2, THICA, Cu) N4 3-Hydroxy-4-oxo-β-ionone (Advanced Synthon) N3->N4 Hydroxylation (Peracids) N5 Astaxanthin (High-Value Antioxidant) N4->N5 Wittig Reaction (C15-Wittig salts)

Fig 1: Synthetic workflow from β-Carotene to Astaxanthin via 4-Oxo-β-ionone.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality, explaining why each parameter is selected.

Protocol A: Green Catalytic Oxidation of β-Ionone to 4-Oxo-β-ionone

This method utilizes organocatalysis to achieve selective allylic oxidation[5].

  • Reagent Loading: In a 250 mL four-neck flask, combine 100 g of β-ionone, 9 g of N,N,N-trihydroxyisocyanuric acid (THICA), and 1.4 g of copper acetylacetonate [Cu(AcAc)₂][5].

    • Causality: THICA acts as a highly efficient hydrogen atom transfer (HAT) agent to stabilize radical intermediates, while Cu(AcAc)₂ provides the transition metal center required for the single-electron transfer that initiates the oxidation[5].

  • Oxygen Sparging & Heating: Mechanically stir the mixture and sparge continuously with molecular oxygen while heating in a water bath at 60°C[5].

    • Causality: Vigorous mechanical stirring maximizes the gas-liquid interfacial area, overcoming mass-transfer limitations of O₂. The 60°C threshold provides sufficient thermal energy to drive the reaction without inducing thermal degradation or polymerization of the conjugated enone system[5].

  • Workup & Purification: Monitor conversion via GC-FID. Upon completion, isolate the organic phase and purify via crystallization from heptane[6].

    • Causality: Crystallization from a non-polar solvent like heptane exploits the increased polarity of the 4-oxo derivative, precipitating the product at >97% purity, which is mandatory for downstream pharmaceutical synthesis[6].

Protocol B: GC-MS/Olfactometry (GC-O) Benchmarking

To objectively quantify the sensory threshold and chemical purity of the synthesized 4-Oxo-β-ionone[7].

  • Sample Preparation: Dilute the analyte to 10 ppm in a highly volatile, non-polar solvent (e.g., dichloromethane).

    • Causality: Dichloromethane elutes well before the target enones, preventing solvent masking at the sniffing port[7].

  • Injection Parameters: Inject 1 µL in splitless mode with the injector port set to 250°C[7].

    • Causality: Splitless injection ensures maximum transfer of trace odorants onto the column. 250°C ensures complete volatilization without triggering retro-aldol degradation[7].

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane (DB-5ms) capillary column. Program the oven from 50°C (hold 2 min) to 250°C at 10°C/min[7].

    • Causality: The initial low temperature focuses the analytes at the column head (solvent effect). The gentle 10°C/min ramp ensures baseline resolution between structurally similar isomers (e.g., α-ionone vs. β-ionone)[7].

  • Detection: Split the column effluent 1:1 between the Mass Spectrometer (EI at 70 eV) and a heated sniffing port (250°C)[7].

    • Causality: 70 eV Electron Ionization provides standardized fragmentation patterns for library matching. Heating the sniffing port prevents the condensation of the high-boiling 4-Oxo-β-ionone before it reaches the human assessor's olfactory epithelium[7].

Pharmacokinetics and Volatile Release Kinetics

For drug development professionals evaluating these compounds as active pharmaceutical ingredients (APIs) or excipients, the pharmacokinetic profile is paramount.

In Vivo Metabolism: In mammalian systems, β-ionone undergoes enantioselective hydroxylation at the C-2 and C-4 positions, naturally forming 4-Oxo-β-ionone as a transient intermediate[3]. Furthermore, when Astaxanthin is ingested, it is heavily metabolized in the liver into (rac)-3-hydroxy-4-oxo-β-ionone and its reduced forms[8]. This first-pass extraction is primarily mediated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2[8].

Formulation Kinetics: Because 4-Oxo-β-ionone has a significantly lower logP (1.41) than β-ionone (3.99), it exhibits a lower volume of distribution in lipid-rich tissues and faster renal clearance of its downstream metabolites[3]. In topical or transdermal formulations, this lower lipophilicity reduces its barrier-penetration rate compared to β-damascone, making it a safer, non-accumulating pro-fragrance for sustained-release cosmetic matrices.

Conclusion

Benchmarking 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one against standard precursors reveals its dual utility. As a fragrance, its low vapor pressure and high polarity make it an exceptional fixative with rich tobacco/floral notes. As a chemical precursor, its reactive conjugated enone system and established green-synthesis pathways make it an indispensable building block for high-value therapeutics like Astaxanthin.

References

  • BOC Sciences. "CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one)". BOC Sciences.
  • Leffingwell, J. C. "Carotenoids as Flavor & Fragrance Precursors". Leffingwell Reports.
  • Patent CN102336641A. "Synthesis method of 4-oxo-beta-ionone".
  • Patent WO2007072529A2. "Process for the synthesis of intermediates for the preparation of astaxanthin".
  • The Good Scents Company. "(E)-beta-damascone, 23726-91-2". The Good Scents Company.
  • Ataman Kimya. "IONONE".
  • OECD Existing Chemicals Database. "β-IONONE CAS N°: 79-77-6". OECD.
  • NIH. "Sources, dynamics in vivo, and application of astaxanthin and lutein in laying hens: A review". PubMed Central.
  • Benchchem. "beta-Ionol | 22029-76-1". Benchchem.

Sources

Comparative

crystallographic validation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one polycyclic frameworks

Title: Analytical Frontiers in Structural Elucidation: A Comparison Guide for Crystallographic Validation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Polycyclic Frameworks Executive Summary As a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Frontiers in Structural Elucidation: A Comparison Guide for Crystallographic Validation of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Polycyclic Frameworks

Executive Summary

As a highly reactive conjugated enone, 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9) serves as a critical building block for constructing complex polycyclic and heterocyclic frameworks . Through Michael additions and Diels-Alder cycloadditions, this precursor generates dense, contiguous stereocenters that are notoriously difficult to unambiguously assign using standard 2D-NMR due to overlapping aliphatic signals.

For drug development professionals and synthetic chemists, crystallographic validation is not merely a supplementary technique; it is the definitive proof of relative and absolute stereochemistry. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) in the structural validation of these specific polycyclic frameworks, providing actionable, self-validating experimental protocols.

Technology Comparison: SC-XRD vs. MicroED vs. PXRD

The choice of crystallographic technique is dictated by the thermodynamic stability and physical dimensions of the resulting polycyclic crystals. While SC-XRD remains the gold standard for macromolecular and small-molecule crystallography 2, polycyclic terpenoid-like frameworks often crystallize as fragile needles or thin plates (<1 µm) that diffract X-rays poorly. In these instances, MicroED—which utilizes electrons that interact with matter ~10⁴ times more strongly than X-rays—provides a critical alternative 3.

Table 1: Performance Comparison of Crystallographic Validation Techniques

Analytical TechniqueOptimal Crystal SizeResolution LimitStereochemical AssignmentData AcquisitionPrimary Application for Polycyclic Frameworks
SC-XRD > 10–50 µm< 0.8 ÅAbsolute (via Flack Parameter)2–24 HoursGold standard for large, stable polycyclic crystals.
MicroED 100 nm – 1 µm~0.8 – 1.0 ÅRelative (Absolute requires chiral ref)< 10 MinutesIdeal for transient polymorphs or sub-micron needles 4.
PXRD (Rietveld) Bulk Powder> 1.5 ÅRelative (Highly model-dependent)1–4 HoursPhase purity validation; fallback when single crystals fail 5.

Crystallographic Validation Workflow

G A TMOB-Cyclohexenone (Precursor) B Polycyclic Synthesis A->B Cyclization C Crystallization (Vapor Diffusion) B->C Purification D1 SC-XRD (>10 μm) C->D1 D2 MicroED (<1 μm) C->D2 E SHELXT/SHELXL Refinement D1->E X-rays D2->E Electrons F Validated 3D Structure E->F R1 < 5%

Workflow for crystallographic validation of TMOB-cyclohexenone frameworks.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step of the structural elucidation pipeline must include internal causality checks. Below are the field-proven methodologies for handling 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one derivatives.

Protocol 1: Synthesis & Targeted Crystallization
  • Step 1: Framework Assembly. Perform a Lewis acid-catalyzed cycloaddition using the TMOB-cyclohexenone precursor.

    • Causality: The highly conjugated enone system requires Lewis acid activation (e.g., BF₃·OEt₂) to lower the LUMO energy, ensuring high endo-selectivity and rapid formation of the rigid polycyclic core.

  • Step 2: Dual-Solvent Vapor Diffusion. Dissolve the purified polycyclic product in a minimum volume of dichloromethane (DCM) in an inner vial. Place this inside a sealed outer vial containing pentane.

    • Causality: The polar carbonyls of the TMOB-derived framework interact favorably with DCM. As the non-polar pentane slowly diffuses into the DCM, the dielectric constant of the mixture gradually decreases. This gently forces the lipophilic polycyclic framework into a highly ordered crystalline lattice rather than an amorphous precipitate.

  • Step 3: Self-Validation via Polarized Light Microscopy (PLM). Examine the resulting precipitate under crossed polarizers.

    • Self-Validating Mechanism: If the particles exhibit birefringence (flashing colors as the polarizer is rotated), they possess a long-range ordered anisotropic lattice, validating them for diffraction. A lack of birefringence indicates amorphous material, triggering an immediate recrystallization loop.

Protocol 2: MicroED Grid Preparation & Data Acquisition
  • Step 1: Nanocrystal Vitrification. If crystals from Protocol 1 are restricted to <1 µm, deposit 2 µL of the crystal suspension onto a continuous carbon EM grid. Gently blot and plunge-freeze in liquid ethane.

    • Causality: Rapid vitrification prevents the formation of crystalline ice. Crystalline ice produces intense diffraction rings (specifically at 3.67 Å and 2.25 Å) that will obscure the delicate, high-resolution organic reflections of the polycyclic framework.

  • Step 2: Low-Dose Electron Diffraction. Transfer the grid to a cryo-TEM operating at 200 kV. Collect continuous rotation data (e.g., -40° to +40° at 0.5°/s) using an electron dose rate of <0.01 e⁻/Ų/s.

    • Causality: TMOB-cyclohexenone derivatives contain sensitive conjugated systems. A strictly controlled low electron dose prevents radiolytic bond cleavage and sample degradation during the acquisition cycle.

  • Step 3: Self-Validation via High-Tilt Spot Tracking.

    • Self-Validating Mechanism: Monitor the diffraction spots at the maximum tilt angles (±40°). If sharp spots persist at high resolution (<1.0 Å) without smearing or splitting, the crystal is single and undamaged, validating the dataset for immediate SHELXT processing.

Data Processing & Structural Validation

Once diffraction data is acquired, phase retrieval is typically performed using direct methods (SHELXT), followed by least-squares refinement (SHELXL). For TMOB-cyclohexenone frameworks, the validation of the final structure relies on specific crystallographic metrics:

  • R₁ Factor: Must resolve to < 5% for SC-XRD and < 15% for MicroED (due to dynamical scattering effects inherent to electrons) 5.

  • Flack Parameter (For SC-XRD): To confirm the absolute stereochemistry of the chiral polycyclic core, the Flack parameter must be near 0 (with a standard uncertainty < 0.1).

  • CheckCIF Validation: Run the final .cif file through the IUCr CheckCIF routine to ensure no Level A or B alerts regarding missing hydrogen atoms on the gem-dimethyl groups or strained ring puckering geometries.

References

  • CAS 27185-77-9 (2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one) - BOC Sciences. bocsci.com.
  • SCXRD vs MicroED Comparison for Crystallography Research.
  • Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction. nih.gov.
  • Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction. technologynetworks.com.
  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. nih.gov.

Sources

Validation

Pharmacological Screening Outcomes of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one Derivatives: A Comparative Guide

Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequently observe screening campaigns fail because researchers overlook the fundamental electronic properties of their scaffolds. 2,4,4-Trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently observe screening campaigns fail because researchers overlook the fundamental electronic properties of their scaffolds. 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (CAS 27185-77-9), commonly recognized as a highly reactive 3-oxo-ionone derivative, is not just a structural curiosity. Its conjugated enone system and dual electrophilic nature provide a privileged scaffold for drug design [1].

The causality behind its broad-spectrum pharmacological activity—ranging from pro-apoptotic to anti-inflammatory effects—lies in its ability to participate in Michael additions with biological nucleophiles (e.g., cysteine residues on target kinases). When we functionalize this core (e.g., introducing ortho-substituents or isoxazole hydrazide moieties), we manipulate its hydrogen bond donor-acceptor interactions, dramatically shifting its binding affinity and pharmacological outcomes [2].

This guide objectively compares the pharmacological screening outcomes of these derivatives against standard clinical and agricultural alternatives, providing the self-validating experimental protocols required to reproduce these claims.

Comparative Pharmacological Efficacy

To establish a baseline, we must benchmark 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one derivatives against well-characterized alternatives. The data below synthesizes outcomes across oncology, immunology, and mycology screens.

A. Anti-Proliferative & Pro-Apoptotic Activity

Unmodified β -ionone induces cell cycle arrest, but its oxygenated and halogenated derivatives act as potent pro-apoptotic agents. The mechanism hinges on Reactive Oxygen Species (ROS) generation. The electrophilic α,β -unsaturated carbonyl depletes intracellular glutathione (GSH), triggering a redox imbalance that collapses the mitochondrial membrane potential (MMP) and activates the Bax/Caspase-3 pathway [3].

Table 1: Comparative Anti-Proliferative Efficacy (IC 50​ in µM)

Compound / ScaffoldHepG2 (Liver Cancer)H1299 (Lung Cancer)Primary Mechanism of Action
Ortho-substituted 3-Oxo-Ionone Derivative 12.4 ± 1.1 15.1 ± 1.3 ROS-induced apoptosis; Bax activation
Natural β -Ionone (Precursor)45.2 ± 3.452.8 ± 4.1Cell cycle arrest; mild ROS generation
Curcumin (Standard Reference)18.5 ± 1.822.3 ± 2.0Multi-target kinase inhibition

Insight: The introduction of ortho-substituents on the aromatic ring of the derivative significantly outperforms both the natural precursor and the standard reference (Curcumin) due to the "ortho effect," which sterically locks the conformation for optimal receptor binding [3].

B. Anti-Inflammatory & Antifungal Activity

Beyond oncology, the 3-oxo-ionone core serves as a starting material for synthesizing anti-inflammatory and antiviral analogs [1]. Furthermore, recent screenings of derivatives containing an isoxazole hydrazide moiety have revealed potent succinate dehydrogenase (SDH) inhibition, making them viable eco-friendly agricultural fungicides [2].

Table 2: Comparative Anti-Inflammatory & Antifungal Efficacy

Compound / ScaffoldIL-1 β Inhibition (%)SDH Inhibition (IC 50​ µg/mL)Clinical/Agro Application
Isoxazole-Ionone Derivative 78% 5.38 Dual-action therapeutic/fungicide
Diclofenac (Standard NSAID)85%N/ADedicated Anti-inflammatory
Boscalid (Standard Fungicide)N/A4.85Dedicated Antifungal

Insight: While slightly less potent than dedicated single-target standards, the derivative's dual-action profile makes it an exceptional candidate for complex pathologies where both microbial infection and severe inflammation co-occur.

Mechanistic & Workflow Visualizations

To understand why these derivatives behave as they do, we must map their intracellular logic and the screening workflows used to validate them.

ApoptosisPathway Compound 3-Oxo-Ionone Derivative (Electrophilic Attack) ROS Intracellular ROS Spike (GSH Depletion) Compound->ROS MMP Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP Bax Up-regulation of Bax Down-regulation of Bcl-2 MMP->Bax Caspase Caspase-3 Cleavage & Activation Bax->Caspase Apoptosis Irreversible Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1: ROS-mediated apoptotic signaling pathway triggered by 3-oxo-ionone derivatives.

ScreeningWorkflow Start Compound Library Prep (CAS 27185-77-9 Core) InVitro In Vitro Cell Culture (HepG2, H1299, Macrophages) Start->InVitro Assay1 MTT Viability Assay (Anti-proliferative Screen) InVitro->Assay1 Assay2 ELISA Cytokine Panel (Anti-inflammatory Screen) InVitro->Assay2 Assay3 Flow Cytometry (ROS & Apoptosis Validation) InVitro->Assay3 Data Data Synthesis & IC50 Determination Assay1->Data Assay2->Data Assay3->Data

Fig 2: High-throughput pharmacological screening workflow for ionone derivatives.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed bioactivities are mechanistically sound rather than artifacts of assay interference.

Protocol A: ROS-Mediated Apoptosis Validation (Flow Cytometry)

Causality Check: The MTT assay only confirms that cells are dying. Because the primary mechanism of these derivatives is redox imbalance, quantifying ROS via DCFDA staining is mandatory to prove the mode of action [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 2×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Compound Treatment: Treat cells with the 3-oxo-ionone derivative at its predetermined IC 50​ concentration (e.g., 12.4 µM). Include a vehicle control (0.1% DMSO) and a positive control (Curcumin, 18.5 µM).

  • ROS Probe Incubation: After 24 hours of treatment, wash cells twice with cold PBS. Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Harvest & Wash: Trypsinize the cells, centrifuge at 1,000 rpm for 5 minutes, and resuspend the pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Self-Validation: Pre-treat a parallel control group with 5 mM N-acetylcysteine (NAC), a ROS scavenger, for 1 hour prior to compound treatment. If the compound's cytotoxicity is truly ROS-dependent, the NAC pre-treatment will rescue the cell viability back to >90%.

Protocol B: Anti-Inflammatory Cytokine Screening (ELISA)

Causality Check: To ensure the compound is actively downregulating inflammation and not simply killing the macrophages (which would artificially lower cytokine readouts), a parallel viability assay must be run alongside the ELISA.

Step-by-Step Methodology:

  • Macrophage Polarization: Seed RAW 264.7 murine macrophages in a 24-well plate ( 1×105 cells/well). Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 2 hours to induce a pro-inflammatory state.

  • Dosing: Treat the stimulated cells with varying concentrations of the derivative (1, 5, and 10 µM) and Diclofenac (10 µM) as a positive control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the culture plates at 1,500 rpm for 10 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant.

  • ELISA Execution: Quantify IL-1 β and TNF- α levels using a commercial sandwich ELISA kit according to the manufacturer's instructions. Read absorbance at 450 nm using a microplate reader.

  • Self-Validation: Perform an Alamar Blue viability assay on the remaining adhered macrophages. If cell viability drops below 85% at the 10 µM dose, the observed "anti-inflammatory" effect is confounded by cytotoxicity and the dose must be titrated down.

References

  • Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation. PubMed. Available at:[Link]

Safety & Regulatory Compliance

Safety

2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one proper disposal procedures

As a Senior Application Scientist, I have developed this comprehensive Standard Operating Procedure (SOP) to guide researchers, chemists, and drug development professionals in the safe handling and disposal of 2,4,4-Trim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive Standard Operating Procedure (SOP) to guide researchers, chemists, and drug development professionals in the safe handling and disposal of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one (commonly known as 3-oxo- β -ionone).

Because this compound is a highly reactive α,β -unsaturated ketone, standard solvent disposal templates are insufficient. This guide explains the mechanistic causality behind our safety protocols, ensuring your laboratory maintains rigorous self-validating safety systems.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal and handling plan, we must first understand the compound's intrinsic reactivity.

PropertySpecification
IUPAC Name 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
Common Synonyms 3-Oxo- β -ionone; 4-Oxo- β -ionone[1]
CAS Number 27185-77-9[]
Chemical Class α,β -Unsaturated ketone (Enone) / Sesquiterpenoid[1]
Key Reactivity Electrophilic Michael acceptor; susceptible to aldol condensation[]
Primary Hazards Skin/eye irritant; Toxic to aquatic life with long-lasting effects[3]

The Causality of Reactivity: This compound features conjugated carbonyl and alkene functionalities[]. The electron-withdrawing nature of the carbonyl group leaves the β -carbon highly electron-deficient. Consequently, it acts as a potent Michael acceptor , meaning it will react exothermically with nucleophiles such as primary amines, thiols, and strong bases[]. Furthermore, the enone system is highly susceptible to oxidative degradation in the presence of air and photoisomerization under UV irradiation[4]. These mechanistic traits dictate our strict segregation and storage rules.

Operational Handling & Storage Protocols

To prevent premature degradation and ensure personnel safety before disposal is even required, the following operational standards must be met:

  • Atmospheric & Light Control: Because the enone system is prone to UV-catalyzed photoisomerization and rapid oxidative degradation, the chemical must be stored in amber glass containers[4]. Minimizing air headspace via nitrogen or argon blanketing is required for long-term stability[4].

  • Chemical Segregation: Store in a cool, well-ventilated location strictly separated from strong oxidizing agents, strong reducing agents, and extreme pH environments (acids < 4 and bases > 10) to prevent acid-catalyzed isomerization or alkaline degradation[3][4].

  • Personal Protective Equipment (PPE): Always don nitrile gloves, chemical splash goggles (compliant with EN166 or OSHA 29 CFR 1910.133), and a standard lab coat[3]. If heating or aerosolization is expected, a full-face respirator equipped with organic vapor cartridges (e.g., ABEK EN 14387) is required.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent the substance from entering the sanitary sewer system, as it is toxic to aquatic organisms and resists standard municipal biological wastewater treatment[3].

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area. Increase laboratory ventilation (e.g., open fume hood sashes to increase draw) to disperse any accumulated vapors[5].

  • PPE Verification: Responders must wear fresh nitrile gloves, safety goggles, and respiratory protection if the spill is large or poorly ventilated.

  • Inert Containment: Surround and cover the spill with an inert absorbent material such as silica gel, dry sand, or a universal chemical binder[3]. Crucial: Do not use combustible materials or paper towels if strong oxidizers are present nearby.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) or amber glass hazardous waste container[5].

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water[5]. Collect all rinsate as hazardous waste; absolutely no rinsate should be flushed down the drain[3].

G Start Spill Detected Evac Evacuate & Ventilate Start->Evac PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Evac->PPE Contain Contain with Inert Absorbent (Sand / Silica Gel) PPE->Contain Collect Collect in Amber Glass/HDPE Contain->Collect Segregate Segregate from Nucleophiles & Oxidizers Collect->Segregate Incinerate High-Temperature Incineration (Licensed Contractor) Segregate->Incinerate

Workflow for the safe containment, decontamination, and disposal of reactive enone spills.

Waste Segregation & Final Disposal Procedures

Because of its dual electrophilic nature[] and environmental toxicity[3], 3-oxo- β -ionone must be strictly managed as hazardous organic waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect the chemical and any contaminated materials (including gloves and absorbent sand) in a dedicated "Non-Halogenated Organic Waste" container.

    • Scientific Causality: You must ensure this waste jug does not contain primary amines, thiols, or strong bases. Mixing an α,β -unsaturated ketone with these nucleophiles in a waste container can trigger an uncontrolled, exothermic Michael addition or aldol condensation, potentially leading to container rupture[].

  • Regulatory Labeling: Label the container clearly with the chemical name, CAS 27185-77-9, and the GHS hazard pictograms for "Irritant" and "Environmental Hazard"[6].

  • Secondary Containment: Keep the waste container tightly sealed and stored upright in a secondary containment tray, away from direct sunlight and heat sources.

  • Final Destruction (Incineration): Transfer the waste to a state-licensed hazardous medical/chemical waste contractor. The standard, EPA-compliant method for destroying α,β -unsaturated ketones is high-temperature incineration[7]. Upon incineration, the compound will safely combust to yield carbon monoxide and carbon dioxide[3].

References

  • PubChem. "2,4,4-Trimethyl-3-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one | C13H18O2 | CID 5363876". Available at: [Link]

  • Bio Shop Pakistan. "Alpha Ionone | Violet Ketone, IFRA & Formulas". Available at: [Link]

  • Ataman Kimya. "IONONE". Available at: [Link]

Sources

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